4-Benzoylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-4-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-11-17-10-13-8-4-5-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURSVJGBZMRAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305799 | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20335-71-1 | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20335-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzoylisoquinoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylisoquinoline, systematically known as isoquinolin-4-yl(phenyl)methanone, is a heterocyclic aromatic ketone that has garnered interest within the scientific community. Its rigid isoquinoline core, coupled with the benzoyl substituent, presents a unique scaffold for the design of novel bioactive molecules. The isoquinoline moiety is a common feature in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The structural framework of this compound is characterized by a benzoyl group attached to the C4 position of the isoquinoline ring system. This arrangement results in a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological interactions.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
A comprehensive table summarizing the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | isoquinolin-4-yl(phenyl)methanone | - |
| CAS Number | 20335-71-1 | [2] |
| Molecular Formula | C₁₆H₁₁NO | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Appearance | Pale yellow to yellow solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. Sparingly soluble in water. | [3] |
Synthesis of this compound
Conceptual Synthetic Workflow:
A potential synthetic route could involve the direct acylation of isoquinoline at the C4 position. However, direct electrophilic substitution on the pyridine ring of isoquinoline is often challenging and can lead to a mixture of products. A more controlled synthesis might involve the use of a pre-functionalized isoquinoline derivative.
Figure 2: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical):
This protocol is a conceptualization based on general organic synthesis principles and has not been experimentally validated from the available search results.
-
Reaction Setup: To a solution of a suitable 4-substituted isoquinoline precursor (e.g., 4-bromo-isoquinoline, for subsequent cross-coupling) in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.
-
Acylation: Slowly add benzoyl chloride to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the isoquinoline and benzoyl rings. The protons on the isoquinoline ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effect of the benzoyl group. The protons of the phenyl ring of the benzoyl group will also resonate in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (233.26 g/mol ). Fragmentation patterns may involve the loss of the phenyl or benzoyl group.
Applications in Drug Discovery and Research
The isoquinoline scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[5] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]
The introduction of a benzoyl group at the 4-position of the isoquinoline ring system can significantly influence its biological activity. The ketone functionality can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the phenyl ring provides a site for further functionalization to modulate physicochemical properties and explore structure-activity relationships (SAR).
While specific biological studies on this compound are limited in the public literature, research on related isoquinoline-containing compounds suggests potential avenues for investigation:
-
Anticancer Activity: Many isoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] The rigid, planar structure of this compound could allow for intercalation with DNA or interaction with key enzymatic targets involved in cell proliferation.
-
Enzyme Inhibition: The ketone moiety and the aromatic system could serve as key binding elements for various enzymes. For instance, derivatives of isoquinoline have been explored as inhibitors of kinases and other enzymes implicated in disease pathways.
-
CNS Activity: The isoquinoline core is present in many centrally acting natural products. The lipophilic nature of this compound may allow it to cross the blood-brain barrier, making it a candidate for investigating neurological effects.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.
Conclusion
This compound represents an intriguing molecular scaffold with potential for exploration in medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies. The presence of both the isoquinoline core and a reactive benzoyl group offers numerous possibilities for derivatization and the development of novel compounds with tailored properties. Further investigation into the biological activities of this compound and its analogues is warranted to fully elucidate its therapeutic potential.
References
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Appchem. Isoquinolin-4-yl(phenyl)methanone | 20335-71-1. Available from: [Link]
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LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC - NIH. Available from: [Link]
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Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic ... - PubMed. Available from: [Link]
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Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Available from: [Link]
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Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
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View of Evaluation of Cytotoxicity of 2-(4-phenylthiazol-2-yl) benzo[de]isoquinoline-1,3-dione Derivatives - Frontiers in Health Informatics. Available from: [Link]
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Isoquinoline - Wikipedia. Available from: [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available from: [Link]
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Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available from: [Link]
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ISOQUINOLINE - Ataman Kimya. Available from: [Link]
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(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. Available from: [Link]
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3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]
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An In-depth Technical Guide to Aporphine Alkaloids with a Benzoyl Substituent: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aporphine alkaloids, a significant class of isoquinoline alkaloids, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities.[1][2][3] Their tetracyclic core structure serves as a versatile scaffold for chemical modification, offering the potential to modulate their pharmacological profiles. This technical guide focuses on a specific, yet underexplored, subclass: aporphine alkaloids bearing a benzoyl substituent. The introduction of a benzoyl group, either at the nitrogen atom (N-benzoyl) or on the aromatic rings (C-benzoyl), can significantly alter the molecule's physicochemical properties, including lipophilicity, steric bulk, and electronic distribution. These modifications are hypothesized to influence receptor binding affinity, selectivity, and overall bioactivity. This guide provides a comprehensive overview of the prospective synthesis, in-depth spectroscopic and chromatographic characterization, and potential pharmacological evaluation of these novel compounds, with a particular focus on their interactions with key central nervous system targets.
Introduction to Benzoylated Aporphine Alkaloids
Aporphine alkaloids are naturally occurring compounds found in various plant families and are known for their wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[3] The core aporphine structure is a rigid tetracyclic system containing a dibenzo[de,g]quinoline nucleus.[4] Prominent examples of aporphine alkaloids include apomorphine, nuciferine, and glaucine, which have been extensively studied for their effects on the central nervous system, particularly their interactions with dopamine and serotonin receptors.[1][5]
The strategic addition of a benzoyl group (-CO-C₆H₅) to the aporphine scaffold presents a compelling avenue for drug discovery. A benzoyl substituent can:
-
Modulate Lipophilicity: The aromatic nature of the benzoyl group can increase the lipophilicity of the parent alkaloid, potentially enhancing its ability to cross the blood-brain barrier.
-
Introduce Steric Hindrance: The bulky benzoyl group can influence the molecule's conformation and its ability to fit into receptor binding pockets, potentially leading to altered selectivity.
-
Alter Electronic Properties: The carbonyl group of the benzoyl moiety is an electron-withdrawing group, which can impact the electron density of the aporphine core and its interactions with biological targets.
-
Provide a Handle for Further Functionalization: The benzoyl group itself can be substituted, offering a secondary point for chemical modification to fine-tune the compound's properties.
This guide will explore the synthetic pathways to access these novel derivatives, the analytical techniques required for their unambiguous characterization, and the potential pharmacological assays to unveil their therapeutic promise.
Synthetic Strategies for Benzoylated Aporphine Alkaloids
The synthesis of benzoylated aporphine alkaloids can be approached through two primary strategies: N-benzoylation and C-benzoylation. The choice of strategy depends on the desired location of the benzoyl substituent.
N-Benzoylation of Aporphine Alkaloids
The nitrogen atom at position 6 of the aporphine core is typically a secondary or tertiary amine, which is amenable to acylation reactions. N-benzoylation of aporphine alkaloids with a secondary amine (nor-aporphines) can be achieved through standard amide bond formation reactions.
Workflow for N-Benzoylation:
Caption: General workflow for the N-benzoylation of a nor-aporphine alkaloid.
Experimental Causality:
-
Choice of Reagent: Benzoyl chloride is highly reactive and suitable for less hindered amines. Benzoic anhydride is a milder alternative that can be used with more sensitive substrates.
-
Role of the Base: A non-nucleophilic organic base is crucial to neutralize the HCl or benzoic acid byproduct, driving the reaction to completion and preventing protonation of the starting amine.
-
Solvent Selection: Anhydrous aprotic solvents are used to prevent hydrolysis of the acylating agent.
C-Benzoylation of Aporphine Alkaloids
Introducing a benzoyl group onto the aromatic rings (A or D ring) of the aporphine nucleus is a more challenging synthetic endeavor, typically requiring a Friedel-Crafts acylation or related reaction. The position of acylation will be directed by the existing substitution pattern on the aromatic rings.
Workflow for C-Benzoylation:
Caption: General workflow for the C-benzoylation of an aporphine alkaloid via Friedel-Crafts acylation.
Experimental Causality:
-
Lewis Acid Catalyst: The Lewis acid is essential to activate the benzoyl chloride, forming a highly electrophilic acylium ion that can attack the electron-rich aromatic ring of the aporphine.
-
Protecting Groups: The presence of free hydroxyl or amino groups on the aporphine nucleus may interfere with the Friedel-Crafts reaction. Therefore, protection of these functional groups may be necessary prior to acylation.
-
Regioselectivity: The position of benzoylation is governed by the directing effects of the existing substituents on the aromatic rings. Electron-donating groups (e.g., methoxy) will direct acylation to ortho and para positions.
Spectroscopic and Chromatographic Characterization
Unambiguous characterization of the synthesized benzoyl aporphine alkaloids is paramount. A combination of spectroscopic and chromatographic techniques is required to confirm the structure and purity of the final products.
| Technique | Expected Observations for a Benzoylated Aporphine Alkaloid |
| Mass Spectrometry (MS) | - Molecular Ion Peak: The [M+H]⁺ or M⁺· peak will correspond to the molecular weight of the benzoylated product. - Fragmentation Pattern: Characteristic fragmentation patterns can help confirm the structure. For N-benzoyl derivatives, a prominent fragment corresponding to the benzoyl cation (m/z 105) is expected. For C-benzoyl derivatives, fragmentation may involve cleavage of the benzoyl group or ring fragmentation. |
| ¹H NMR Spectroscopy | - Aromatic Protons: Signals corresponding to the protons of the benzoyl group will appear in the aromatic region (typically δ 7.4-8.2 ppm). - Shifts in Aporphine Protons: The introduction of the benzoyl group will cause chemical shifts in the neighboring protons on the aporphine core. For N-benzoyl derivatives, significant downfield shifts of the protons on the nitrogen-containing ring are expected. |
| ¹³C NMR Spectroscopy | - Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the benzoyl group will be observed in the downfield region (typically δ 165-175 ppm). - Aromatic Carbons: Signals for the carbons of the benzoyl ring will be present. |
| Infrared (IR) Spectroscopy | - Carbonyl Stretch: A strong absorption band corresponding to the C=O stretching vibration of the benzoyl group will be present (typically 1630-1680 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | - Purity Assessment: HPLC with a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the synthesized compound. - Retention Time: The introduction of the benzoyl group is expected to increase the retention time compared to the parent alkaloid due to increased lipophilicity. |
Pharmacological Profile and Biological Evaluation
Given the known interactions of many aporphine alkaloids with serotonin and dopamine receptors, the pharmacological evaluation of benzoylated derivatives should initially focus on these targets.[6][7]
In Vitro Assays
-
Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays would be performed for a panel of serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and dopamine (e.g., D₁, D₂, D₃) receptors to determine the binding affinity (Ki) of the benzoylated aporphine alkaloids.[7]
-
Functional Assays: To determine whether the compounds act as agonists, antagonists, or allosteric modulators, functional assays are necessary. These can include:
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
-
Calcium Flux Assays: For GPCRs that signal through the phospholipase C pathway.[8]
-
Hypothesized Signaling Pathway Interaction:
Caption: Hypothesized interaction of a benzoyl aporphine alkaloid with a G-protein coupled receptor signaling pathway.
In Vivo Models
Promising candidates from in vitro screening can be advanced to in vivo models to assess their physiological effects. Depending on the in vitro profile, relevant animal models could include:
-
Models of Parkinson's Disease: To evaluate dopaminergic activity.
-
Models of Psychosis: To assess antipsychotic potential.
-
Models of Depression and Anxiety: To investigate serotonergic modulation.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Detailed Experimental Protocols
The following are representative, detailed protocols for the synthesis and characterization of a hypothetical N-benzoyl aporphine derivative.
Protocol: Synthesis of N-Benzoyl-nornuciferine
-
Materials: Nornuciferine (1 equivalent), benzoyl chloride (1.2 equivalents), triethylamine (1.5 equivalents), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve nornuciferine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add benzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate to yield N-benzoyl-nornuciferine as a solid.
-
Protocol: Characterization of N-Benzoyl-nornuciferine
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the electrospray ionization source.
-
Acquire the mass spectrum in positive ion mode and identify the [M+H]⁺ peak.
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve an accurately weighed sample of the product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Infrared Spectroscopy (FT-IR):
-
Prepare a sample as a thin film or a KBr pellet.
-
Acquire the IR spectrum and identify the characteristic C=O stretching frequency of the amide.
-
Conclusion and Future Directions
The introduction of a benzoyl substituent to the aporphine alkaloid scaffold represents a promising strategy for the development of novel therapeutic agents. This guide has outlined the fundamental synthetic approaches, detailed characterization methodologies, and pertinent pharmacological evaluation techniques for this class of compounds. The insights provided are intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Future research in this area should focus on:
-
Building a Library of Analogs: Synthesizing a diverse library of N- and C-benzoylated aporphine alkaloids with various substitution patterns on both the aporphine core and the benzoyl ring.
-
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized compounds to establish clear SARs for receptor affinity, selectivity, and functional activity.
-
Computational Modeling: Employing molecular docking and other computational tools to understand the binding modes of these compounds at their biological targets and to guide the design of more potent and selective analogs.
-
Exploration of Other Biological Targets: While the focus has been on CNS receptors, the potential of these compounds against other targets, such as cancer cell lines or inflammatory pathways, should also be investigated.
By systematically exploring the chemical space of benzoylated aporphine alkaloids, the scientific community can unlock new therapeutic opportunities for a range of challenging diseases.
References
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Carson, M. C., et al. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry, 68(14), 14628-14644. [Link]
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Su, Y., et al. (2021). 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities. Molecules, 26(15), 4587. [Link]
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Li, Y., et al. (2024). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. Journal of Advanced Research, 63, 231-253. [Link]
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Rossini, A. F. C., et al. (2015). Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. The Journal of Organic Chemistry, 80(20), 10033-10040. [Link]
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PubChem. (n.d.). Aporphine. [Link]
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Semantic Scholar. (n.d.). Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. [Link]
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Ge, Y. C., & Wang, K. W. (2018). New Analogues of Aporphine Alkaloids. Mini reviews in medicinal chemistry, 18(19), 1590–1602. [Link]
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Carson, M. C., et al. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry. [Link]
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Silva, T. R. C., et al. (2022). Advances Towards the Synthesis of Aporphine Alkaloids: C-Ring Formation via Approaches Based on One- and Two-Bond Disconnections. The Chemical Record, 22(2), e202100246. [Link]
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Ali, G. (2020). Synthetic Studies on Aporphine Alkaloids and Polycyclic Spiro Lignans. University of Mississippi. [Link]
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ResearchGate. (2023). (PDF) Natural aporphine alkaloids: A comprehensive review of phytochemistry, anticancer activities, and clinical application. [Link]
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McCall, R. B., et al. (2015). Synthesis and evaluation of aporphine analogs containing C1 allyl isosteres at the h5-HT(2A) receptor. Bioorganic & medicinal chemistry letters, 25(22), 5228–5232. [Link]
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Tzeng, T. F., et al. (2020). Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome. Nutrients, 12(11), 3369. [Link]
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Taylor & Francis. (n.d.). Aporphine alkaloids – Knowledge and References. [Link]
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Zhang, Y., et al. (2014). Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. Molecules, 19(3), 2797-2810. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Benzoylisoquinoline
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Benzoylisoquinoline, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the underlying scientific principles and experimental protocols necessary for its empirical verification.
Introduction
This compound, also known as phenyl(isoquinolin-4-yl)methanone, is a molecule of interest due to the convergence of two important pharmacophores: the isoquinoline nucleus and the benzophenone moiety. The isoquinoline scaffold is a core component of many natural alkaloids and synthetic drugs, exhibiting a wide range of biological activities.[1][2] Similarly, benzophenone derivatives are utilized in photochemistry and as structural motifs in various bioactive compounds. The combination of these two groups in this compound suggests a unique electronic and steric profile, making its unambiguous structural confirmation paramount for any research and development endeavor.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will delve into the predicted spectroscopic signature of this compound, offering a robust framework for its identification and characterization.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering system used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the isoquinoline and benzoyl moieties. The electron-withdrawing effect of the carbonyl group and the aromatic ring currents will influence the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 9.2 - 9.4 | s | - |
| H3 | 8.6 - 8.8 | s | - |
| H5 | 8.1 - 8.3 | d | 7.5 - 8.5 |
| H8 | 8.0 - 8.2 | d | 7.5 - 8.5 |
| H6, H7 | 7.6 - 7.9 | m | - |
| H2', H6' | 7.7 - 7.9 | m | - |
| H3', H5' | 7.4 - 7.6 | m | - |
| H4' | 7.5 - 7.7 | m | - |
Predicted in CDCl₃ at 400 MHz.
Interpretation:
-
Isoquinoline Protons: The protons on the isoquinoline ring are expected to be in the aromatic region. H1 and H3 are singlets as they lack adjacent protons for coupling. H1 is anticipated to be the most downfield-shifted proton due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the benzoyl group. H5 and H8 will appear as doublets, while H6 and H7 will likely be a more complex multiplet.
-
Benzoyl Protons: The protons of the benzoyl group will also resonate in the aromatic region. The ortho-protons (H2' and H6') are expected to be more deshielded than the meta- (H3' and H5') and para- (H4') protons due to the electron-withdrawing nature of the carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 198 |
| C1 | 152 - 155 |
| C3 | 142 - 145 |
| C4 | 138 - 141 |
| C4a | 135 - 138 |
| C8a | 128 - 131 |
| C5 | 129 - 132 |
| C8 | 127 - 130 |
| C6 | 126 - 129 |
| C7 | 125 - 128 |
| C1' | 136 - 139 |
| C2', C6' | 130 - 133 |
| C3', C5' | 128 - 131 |
| C4' | 133 - 136 |
Predicted in CDCl₃ at 100 MHz.
Interpretation:
-
Carbonyl Carbon: The most downfield signal is expected for the carbonyl carbon (C=O) due to its sp² hybridization and the strong deshielding effect of the bonded oxygen atom.
-
Isoquinoline Carbons: The carbons of the isoquinoline ring will appear in the aromatic region. The chemical shifts will be influenced by the nitrogen atom and the benzoyl substituent.
-
Benzoyl Carbons: The carbons of the benzoyl ring will also be in the aromatic region, with C1' being the most deshielded of this group due to its direct attachment to the carbonyl group.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1660 - 1680 | Strong | C=O stretch (aryl ketone) |
| 1580 - 1620 | Medium-Strong | C=C and C=N ring stretching |
| 1440 - 1460 | Medium | C=C ring stretching |
| 1250 - 1350 | Medium | C-C stretch |
| 700 - 850 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
C=O Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong absorption band for the carbonyl (C=O) stretch of the aryl ketone, expected in the region of 1660-1680 cm⁻¹.
-
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the isoquinoline and benzene rings will give rise to several bands in the 1400-1620 cm⁻¹ region.
-
C-H Bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be due to the out-of-plane C-H bending of the aromatic protons.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₆H₁₁NO
-
Molecular Weight: 233.27 g/mol
-
Nominal Mass: 233
-
Exact Mass: 233.0841
Predicted Fragmentation Pattern:
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 233.
-
Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment at m/z 205.
-
Formation of Benzoyl Cation: Cleavage of the C-C bond between the isoquinoline ring and the carbonyl group would lead to the formation of a stable benzoyl cation at m/z 105. This is expected to be a prominent peak.
-
Formation of Phenyl Cation: The benzoyl cation can further lose a CO molecule to form the phenyl cation at m/z 77.
-
Formation of Isoquinoline Cation: The complementary fragment to the benzoyl cation would be the isoquinolin-4-yl cation, which would likely rearrange to a stable isoquinoline cation at m/z 129.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for EI-MS data acquisition and analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive characterization of this molecule. The causality behind the predicted spectral features has been explained based on fundamental chemical principles and comparison with analogous structures. The included experimental protocols provide a self-validating system for researchers to confirm these predictions empirically. This guide serves as a foundational resource for the synthesis, identification, and further investigation of this compound in various scientific disciplines.
References
- Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry, 11(3), 325-333.
- Liu, X., et al. (2010). Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3172.
- Hawks, Z., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.
- Li, Y., et al. (2024). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. Journal of Medicinal Chemistry.
- Kaiser, C., et al. (1987). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 30(11), 2057-2064.
- Liscombe, D. K., et al. (2015). Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. BMC Plant Biology, 15, 241.
-
Rojas-Lima, S., et al. (2021). methanone. Molbank, 2021(4), M1295.
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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-
Wikipedia contributors. (2023, November 28). Benzylisoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 4-Benzoylisoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Benzoylisoquinoline (also known as Isoquinolin-4-yl(phenyl)methanone), a significant heterocyclic ketone in medicinal chemistry and synthetic research. This document delves into the core chemical and physical properties of the molecule, outlines established and potential synthetic methodologies, and explores its current and prospective applications in drug discovery and materials science. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers and developers in the field.
Core Molecular Profile
This compound is a rigid, aromatic molecule featuring an isoquinoline nucleus acylated at the C4-position with a benzoyl group. This structural arrangement confers a unique electronic and steric profile, making it an attractive scaffold for interacting with biological targets.
Chemical Structure and Identifiers
The fundamental identity of this compound is established by its molecular formula, weight, and internationally recognized chemical identifiers.
-
Systematic Name: Isoquinolin-4-yl(phenyl)methanone
-
Common Name: this compound
-
CAS Number: 20335-71-1[1]
-
Molecular Formula: C₁₆H₁₁NO[1]
-
Molecular Weight: 233.26 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO | Appchem[1] |
| Molecular Weight | 233.26 g/mol | Appchem[1] |
| SMILES | c1ccc(cc1)C(=O)c2cncc3c2cccc3 | Appchem[1] |
| MDL Number | MFCD13153008 | Appchem[1] |
Synthesis and Methodologies
The synthesis of 4-substituted isoquinolines, including this compound, can be approached through several strategic pathways. While a specific, detailed protocol for this compound is not abundantly available in public literature, established methods for analogous C4-substituted and acylated isoquinolines provide a strong foundation for its synthesis.
Conceptual Synthetic Pathways
The construction of the this compound scaffold can be envisioned through two primary strategies:
-
Late-Stage C4-Acylation of a Pre-formed Isoquinoline Ring: This involves the introduction of the benzoyl group onto an existing isoquinoline core.
-
Annulation of a Benzoyl-Containing Precursor: This strategy builds the isoquinoline ring from a precursor that already contains the benzoyl moiety.
Caption: High-level synthetic strategies for this compound.
Plausible Synthetic Protocol: Palladium-Catalyzed α-Arylation of a Ketone
A highly plausible and modular approach for the synthesis of 4-substituted isoquinolines involves the palladium-catalyzed α-arylation of ketones. This method offers a convergent route to polysubstituted isoquinolines.[2]
Principle: This methodology combines readily available precursors in a regioselective manner. The key steps involve the palladium-catalyzed coupling of an aryl halide with a ketone, followed by cyclization to form the isoquinoline ring.[2]
Step-by-Step Methodology:
-
Preparation of the Aryl Ketone Intermediate:
-
In a flame-dried, argon-purged reaction vessel, combine the palladium catalyst (e.g., 2-5 mol%) and a suitable base (e.g., 250 mol%).
-
Dissolve the aryl halide (100 mol%) in dry THF and add it to the reaction vessel.
-
Add the ketone (120-200 mol%) to the mixture.
-
Seal the vessel and heat at approximately 70°C for 18 hours.
-
After cooling, the reaction mixture is worked up to isolate the α-arylated ketone intermediate.
-
-
Cyclization to the Isoquinoline Core:
-
The isolated aryl ketone intermediate is then subjected to cyclization conditions.
-
Heating the intermediate in a solution of ammonium chloride (e.g., 1 M in 3:1 EtOH/H₂O) can facilitate deprotection and cyclization to yield the isoquinoline.[2]
-
For substrates requiring milder conditions, hydrolysis followed by basification with ammonium bicarbonate can promote cyclization.[2]
-
Caption: Workflow for Palladium-Catalyzed Isoquinoline Synthesis.
Alternative Synthetic Approaches
-
Friedel-Crafts Acylation: While challenging for the direct acylation at the C4 position of an unsubstituted isoquinoline due to regioselectivity issues, intramolecular Friedel-Crafts reactions of suitably designed precursors are a viable strategy for constructing the isoquinoline ring system.[3][4]
-
Heck Reaction: Commercially available 4-bromoisoquinoline can be coupled with appropriate reaction partners under Heck conditions to introduce substituents at the C4 position, which could then be further elaborated to the benzoyl group.[5]
Spectroscopic and Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the isoquinoline and benzoyl moieties. The protons on the isoquinoline ring will exhibit distinct chemical shifts and coupling patterns depending on their electronic environment.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all 16 carbon atoms, with the carbonyl carbon of the benzoyl group appearing at a characteristic downfield shift.
-
Mass Spectrometry: Mass spectral analysis, particularly using techniques like electrospray ionization (ESI-MS), would be expected to show a prominent molecular ion peak corresponding to the molecular weight of this compound.[6] Tandem mass spectrometry (MS/MS) would provide valuable structural information through characteristic fragmentation patterns.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1650-1700 cm⁻¹.
Applications in Research and Drug Development
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active natural products and synthetic drugs.[1][7] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][7]
While specific biological data for this compound is limited in the public domain, its structural features suggest several potential areas of application:
-
Enzyme Inhibition: The rigid, aromatic structure of this compound makes it a candidate for targeting the active sites of various enzymes. The ketone functionality can act as a hydrogen bond acceptor, contributing to binding affinity.
-
Receptor Antagonism/Agonism: The isoquinoline nitrogen can be protonated under physiological conditions, allowing for ionic interactions with receptor sites. The overall shape of the molecule will determine its fit and activity at various G-protein coupled receptors (GPCRs) or ion channels.
-
Anticancer Research: Many isoquinoline derivatives exhibit cytotoxic effects against cancer cell lines.[5] this compound could be investigated for its potential to interfere with cell cycle progression, induce apoptosis, or inhibit key signaling pathways in cancer cells.
-
Antimicrobial Drug Discovery: The isoquinoline nucleus is present in several natural antimicrobial compounds. This compound could be screened for activity against a panel of bacterial and fungal pathogens.
-
Chemical Probe and Tool Compound: As a well-defined small molecule, this compound can be used as a chemical probe to investigate biological pathways or as a starting point for the development of more complex and potent bioactive molecules.
Conclusion and Future Perspectives
This compound represents a molecule of significant interest for synthetic and medicinal chemists. Its core structure is amenable to various synthetic strategies, and its physicochemical properties make it a promising scaffold for the development of novel therapeutic agents and research tools. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, comprehensive biological screening is warranted to elucidate its pharmacological profile and identify potential therapeutic applications. The continued exploration of the chemical space around the this compound core holds considerable promise for advancements in drug discovery and materials science.
References
-
Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry, 11(3), 325-333. Available at: [Link]
-
Various Authors. (2024). Isoquinoline derivatives and its medicinal activity. Pharma Focus Asia. Available at: [Link]
-
Royal Society of Chemistry. (2012). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. Chemical Communications. Available at: [Link]
-
National Institutes of Health. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2011). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PubMed Central. Available at: [Link]
-
Jinjing Chemical. (2023). Common isoquinoline synthesis reactions. Available at: [Link]
-
National Institutes of Health. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism of synthesis of isoquinolines from aryl ketone O‐acyloximes. Available at: [Link]
-
ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]
-
National Institutes of Health. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. Chemical Communications. Available at: [Link]
-
Appchem. (n.d.). Isoquinolin-4-yl(phenyl)methanone. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]
-
National Institutes of Health. (n.d.). (3,4-Dimethylphenyl)-isoquinolin-1-ylmethanone. PubChem. Available at: [Link]
-
National Institutes of Health. (2018). Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Purification and characterization of norcoclaurine synthase. Available at: [Link]
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discovery and isolation of novel benzylisoquinoline compounds
<An In-Depth Technical Guide to the Discovery and Isolation of Novel Benzylisoquinoline Compounds
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant-specialized metabolites, numbering approximately 2,500 known structures.[1] For centuries, humanity has exploited the potent pharmacological properties of these compounds, which include the renowned narcotic analgesics morphine and codeine, the antimicrobial agents berberine and sanguinarine, and the anticancer drug noscapine.[1][2][3] The immense therapeutic potential and complex chemistry of BIAs continue to drive the search for novel structures with enhanced efficacy and unique mechanisms of action. This guide provides a comprehensive, technically-grounded framework for the modern discovery and isolation of novel benzylisoquinoline compounds, integrating field-proven strategies with advanced analytical techniques. It is designed to navigate the researcher from the strategic sourcing of raw materials through to the final structural elucidation of a pure, novel bioactive compound.
The initial phase of any natural product drug discovery program is a carefully orchestrated sequence of steps designed to efficiently identify promising sources and extracts that warrant the significant investment of downstream isolation efforts. The causality behind each choice—from the plant species to the extraction solvent—directly impacts the probability of success.
Strategic Sourcing of Biological Material: The Foundation of Discovery
The search for novel BIAs begins with the selection of appropriate plant material. The families Papaveraceae, Berberidaceae, Ranunculaceae, and Lauraceae are particularly rich sources of these alkaloids.[4] The decision of what to collect is guided by several synergistic approaches:
-
Ethnobotanical Leads: Traditional medicine systems often provide powerful clues to bioactive plants, as their use is the result of generations of human trial and error.[5]
-
Chemotaxonomy: Knowledge of plant family relationships allows for targeted collection of species related to those already known to produce interesting BIAs.
-
Ecological Niche: Plants growing in unique or stressful environments may produce unique secondary metabolites as a survival mechanism.
Core Principle of Trustworthiness: Sustainable and Ethical Harvesting The long-term viability of natural product research depends on sustainable practices. Over-harvesting not only threatens biodiversity but also jeopardizes the future supply of valuable medicinal plants.[6][7] It is imperative to adopt ethical sourcing protocols, such as those outlined by the FairWild standard, which ensure the conservation of plant populations and fair compensation for local communities.[8] Promoting cultivation over wild harvesting for high-demand species is a critical strategy to alleviate pressure on wild populations.[6][7]
Extraction Strategy: Maximizing Yield and Chemical Diversity
The goal of extraction is to efficiently transfer the desired BIAs from the plant matrix into a solvent. The choice of solvent and method is critical and is dictated by the polarity of the target compounds.
Causality in Solvent Selection: Most BIAs are basic and exist as salts within the plant's vacuole. To extract them effectively, a common strategy involves:
-
Basification: The dried, powdered plant material is often moistened with a weak base (e.g., sodium carbonate or ammonia solution) to neutralize the plant acids and convert the alkaloid salts into their free base form.
-
Solvent Partitioning: The free bases, being more soluble in organic solvents, are then extracted with a solvent of medium polarity, such as dichloromethane, chloroform, or ethyl acetate.
Comparison of Common Extraction Techniques The selection of an extraction method involves a trade-off between efficiency, time, solvent consumption, and the thermal stability of the target compounds.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Maceration | Soaking plant material in a solvent at room temperature.[9] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction. | Initial lab-scale screening. |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent.[9] | Highly efficient, requires less solvent than maceration. | Requires heating; not for thermolabile compounds. | Exhaustive extraction of stable compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls.[9] | Fast, efficient, reduced solvent and temperature. | Can be difficult to scale up. | Rapid screening and lab-scale extraction. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent.[9] | Highly selective, solvent-free final product, low temperatures. | High initial equipment cost. | High-value, sensitive compounds; green chemistry. |
Bioassay-Guided Fractionation: A Function-First Approach
Bioassay-guided fractionation is the cornerstone of discovering compounds with a specific biological activity.[10][11] It is an iterative process that systematically links biological function to chemical components.[5][12] Instead of isolating compounds randomly, this method uses a specific biological assay (e.g., antimicrobial, cytotoxic, enzyme inhibition) to guide every step of the separation process, ensuring that effort is focused exclusively on the fractions that contain the active compound(s).[11][13]
-
Initial Screening: Prepare a crude extract of the plant material and test it in the chosen bioassay to confirm activity.
-
Primary Fractionation: Subject the active crude extract to a low-resolution chromatographic technique, such as Vacuum Liquid Chromatography (VLC) or Flash Chromatography, using a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol). This will separate the extract into 5-10 primary fractions based on polarity.
-
Bioassay of Fractions: Test each of the primary fractions in the bioassay.
-
Identify Active Fraction(s): Pinpoint the fraction or fractions that exhibit the highest activity.
-
Iterative Purification: Subject the most active fraction to a higher-resolution separation technique (e.g., preparative HPLC).
-
Repeat and Isolate: Collect the resulting sub-fractions, test them again, and repeat the process until a pure, active compound is isolated.
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The Definitive Guide to the Structural Elucidation of 4-Benzoylisoquinoline Analogues
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel bioactive molecules is paramount. The 4-benzoylisoquinoline scaffold represents a promising pharmacophore, and a comprehensive understanding of its three-dimensional architecture and electronic properties is crucial for elucidating structure-activity relationships (SAR) and optimizing drug design. This in-depth technical guide provides a holistic approach to the structural elucidation of this compound analogues, integrating advanced spectroscopic and spectrometric techniques with field-proven insights.
The Strategic Imperative in Structural Elucidation
The journey from a newly synthesized compound to a fully characterized molecule demands a multi-pronged analytical approach. For this compound analogues, the elucidation process is not merely a sequence of experiments but a synergistic interplay of techniques, each providing a unique piece of the structural puzzle. The presence of the isoquinoline core, a benzoyl substituent at the C4 position, and potentially other functionalities, necessitates a robust strategy to unambiguously determine connectivity, stereochemistry, and conformation.
Our strategic workflow is designed to be a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another. This iterative process ensures the highest degree of confidence in the final structural assignment.
Caption: A strategic workflow for the structural elucidation of this compound analogues.
Mass Spectrometry: The First Glimpse into the Molecular Framework
Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a this compound analogue. High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the confident assignment of a molecular formula.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical for obtaining meaningful data. For this compound analogues, which possess a basic nitrogen atom, electrospray ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]+, minimizing fragmentation and providing a clear indication of the molecular weight.[1] In contrast, electron ionization (EI) is a "hard" technique that can cause extensive fragmentation, which, while useful for structural fingerprinting, may not always show a prominent molecular ion peak.
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated molecule. The resulting fragmentation pattern provides valuable insights into the molecule's substructures. For this compound analogues, characteristic fragmentation pathways are expected.
A systematic study of isoquinoline alkaloids has shown that fragmentation behavior is highly dependent on the substitution pattern and the presence of conjugated systems.[2][3] For a this compound, key fragmentation events would likely involve:
-
Cleavage of the benzoyl group: Loss of the benzoyl cation ([C7H5O]+) or a neutral benzaldehyde molecule (C7H6O).
-
Fission of the isoquinoline ring: The isoquinoline core itself can undergo characteristic ring cleavages.
-
Loss of substituents: Any substituents on the benzoyl or isoquinoline rings will lead to their characteristic neutral losses.
Table 1: Predicted Mass Spectrometry Fragmentation for 4-(3,5-Dimethylbenzoyl)isoquinoline [4]
| m/z | Proposed Fragment | Significance |
| 261 | [M]+ (Molecular Ion) | Confirms the molecular weight of the parent molecule. |
| 246 | [M-CH3]+ | Loss of a methyl group from the dimethylbenzoyl moiety. |
| 133 | [C9H7N]+ (Isoquinoline moiety) | Indicates the presence of the isoquinoline core. |
| 119 | [C9H7]+ (Dimethylbenzoyl moiety) | Suggests the presence of the dimethylbenzoyl substituent. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve the purified this compound analogue in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range for analysis.[1]
-
Ionization: Introduce the sample solution into the mass spectrometer. For ESI, the sample is passed through a charged capillary to generate a fine spray of charged droplets.[1]
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For this compound analogues, several key features are expected:
-
Isoquinoline Protons: The protons on the isoquinoline ring will appear in the aromatic region (typically 7.0-9.5 ppm). The H-1 proton is expected to be the most downfield signal due to the deshielding effects of the adjacent nitrogen atom and the nearby carbonyl group of the benzoyl substituent.[1]
-
Benzoyl Protons: The protons on the benzoyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the substitution pattern.
-
Substituent Protons: Protons of any alkyl or alkoxy substituents will appear in their characteristic upfield regions.
¹³C NMR: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is a particularly diagnostic signal, typically appearing significantly downfield (around 190-200 ppm). The carbon atoms of the isoquinoline and benzoyl rings will resonate in the aromatic region (120-160 ppm).
Table 2: Predicted ¹H and ¹³C NMR Data for 4-(3,5-Dimethylbenzoyl)isoquinoline [1]
| Signal Type | Predicted Chemical Shift (ppm) | Assignment | Key Insights |
| ¹H NMR | ~9.3 (s, 1H) | H-1 (Isoquinoline) | Downfield shift due to anisotropic effects of the nitrogen and carbonyl group. |
| ¹H NMR | ~8.0-7.5 (m, 4H) | H-5, H-6, H-7, H-8 (Isoquinoline) | Aromatic protons of the isoquinoline's benzene ring. |
| ¹H NMR | ~7.4 (s, 1H) | H-4' (Benzoyl) | Aromatic proton on the benzoyl ring. |
| ¹H NMR | ~7.2 (s, 2H) | H-2', H-6' (Benzoyl) | Aromatic protons on the benzoyl ring. |
| ¹H NMR | ~2.3 (s, 6H) | -CH₃ (Dimethyl) | Methyl protons on the benzoyl ring. |
| ¹³C NMR | ~195 | C=O (Benzoyl) | Characteristic downfield shift for a ketone carbonyl carbon. |
| ¹³C NMR | ~150 | C-1 (Isoquinoline) | Deshielded by the nitrogen atom. |
| ¹³C NMR | ~145 | C-3 (Isoquinoline) | Also influenced by the nitrogen. |
| ¹³C NMR | ~138-125 | Aromatic C (Isoquinoline & Benzoyl) | A complex region with multiple overlapping signals. |
| ¹³C NMR | ~21 | -CH₃ (Dimethyl) | Methyl carbons. |
2D NMR: Connecting the Dots
While 1D NMR provides foundational information, 2D NMR experiments are crucial for establishing the connectivity between atoms.[5][6][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the proton networks within the isoquinoline and benzoyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, for example, linking the benzoyl group to the C4 position of the isoquinoline ring through correlations between the benzoyl protons and C4 of the isoquinoline.
Caption: A workflow for structural elucidation using 2D NMR techniques.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound analogue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized for the specific compound and spectrometer.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the this compound analogue can be obtained, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique yields a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.
The Power of a Crystal Structure
For this compound analogues, an X-ray crystal structure can reveal:
-
Conformation: The relative orientation of the benzoyl group with respect to the isoquinoline ring, which is crucial for understanding receptor binding.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice, which can provide insights into potential intermolecular interactions in a biological context.
-
Absolute Stereochemistry: For chiral analogues, X-ray crystallography can unambiguously determine the absolute configuration.
While no specific crystal structures for this compound analogues were found in the initial literature search, the principles of crystallizing and analyzing heterocyclic compounds are well-established.[8] The heterocyclic ring of tetrahydroisoquinoline, for instance, typically adopts a half-chair conformation.[8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound analogue. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound analogues is a meticulous process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and, when possible, X-ray crystallography. By following a logical and self-validating workflow, researchers can achieve an unambiguous and comprehensive understanding of the molecular architecture of these important compounds. This detailed structural information is the bedrock upon which successful drug discovery and development programs are built.
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Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry. [Link]
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Absorption spectrum of isoquinoline at 77 °K. ResearchGate. [Link]
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Isoquinoline. NIST WebBook. [Link]
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Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate. [Link]
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Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate. [Link]
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Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. [Link]
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Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. National Institutes of Health. [Link]
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C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. PubMed. [Link]
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Organic Structure Elucidation Workbook. University of Notre Dame. [Link]
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Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
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An In-depth Technical Guide to 4-Benzoylisoquinoline: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 4-Benzoylisoquinoline in the Landscape of Bioactive Heterocycles
This compound, systematically known as (isoquinolin-4-yl)(phenyl)methanone, represents a unique structural motif within the broader class of benzylisoquinoline alkaloids (BIAs). While the core benzylisoquinoline skeleton is the foundation for over 2,500 known natural products with profound pharmacological activities, the introduction of a carbonyl group connecting the phenyl and isoquinoline rings at the 4-position creates a distinct chemical entity with potentially novel properties.[1][2] This guide provides a comprehensive technical overview of the physical and chemical characteristics of this compound, its synthesis, spectral properties, and a discussion of its potential applications in drug discovery and development, distinguishing it from its more extensively studied non-ketonic parent, 4-benzylisoquinoline.
Benzylisoquinoline alkaloids, as a class, are renowned for their diverse and potent biological effects, including analgesic (e.g., morphine), antimicrobial (e.g., berberine), and anticancer (e.g., noscapine) activities.[3][4] These compounds are primarily derived from the amino acid tyrosine in various plant families.[5] The unique arrangement of the isoquinoline and phenyl rings in this compound suggests that it may interact with biological targets in a manner distinct from naturally occurring BIAs, making it an intriguing subject for medicinal chemistry and pharmacological investigation.
Core Physicochemical Characteristics
Precise experimental data for this compound is not widely available in the public domain. However, based on its structural analogue, 4-benzylisoquinoline, and computational predictions, we can infer some of its key properties.
| Property | Value | Source |
| IUPAC Name | (isoquinolin-4-yl)(phenyl)methanone | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 37845-66-8 | N/A |
| Molecular Formula | C₁₆H₁₁NO | N/A |
| Molecular Weight | 233.27 g/mol | N/A |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | Inferred |
Synthesis of the 4-Substituted Isoquinoline Core
While a specific, detailed synthesis for this compound is not readily found in the searched literature, the synthesis of its parent compound, 4-benzylisoquinoline, has been reported.[3] These methods provide a foundational strategy that can be adapted for the synthesis of this compound, likely through the use of an appropriate benzoyl-containing starting material or a subsequent oxidation of the benzylic methylene group in 4-benzylisoquinoline.
A general synthetic approach to 4-substituted isoquinolines can be conceptualized as follows:
Conceptual Synthetic Protocol:
-
N-Oxidation of Isoquinoline: Isoquinoline is first activated by oxidation to form isoquinoline N-oxide. This is a common strategy to alter the reactivity of the isoquinoline ring system.
-
Cyanation at the 4-Position: The N-oxide is then subjected to a cyanation reaction, typically using a reagent like trimethylsilyl cyanide (TMSCN), to introduce a cyano group at the 4-position. This reaction proceeds via a Reissert-type mechanism.
-
Grignard Reaction: The resulting 4-cyanoisoquinoline can then be treated with a Grignard reagent, such as benzylmagnesium chloride, to introduce the benzyl group at the 4-position, displacing the cyano group. This would yield 4-benzylisoquinoline.
-
Oxidation to the Ketone: The final step would involve the oxidation of the benzylic methylene bridge of 4-benzylisoquinoline to a carbonyl group to yield this compound. This can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide.
It is important to note that this is a conceptual pathway, and the specific reaction conditions would need to be optimized experimentally.
Spectral Characteristics
Detailed, experimentally verified spectral data with assignments for this compound are scarce. However, data for the parent compound, 4-benzylisoquinoline, is available and provides a basis for predicting the spectral features of the target molecule.
| Technique | 4-Benzylisoquinoline (Parent Compound) - Observed/Predicted Data | Predicted Features for this compound |
| ¹H NMR | Complex aromatic region (multiplets), a singlet for the benzylic CH₂ group. | The singlet for the benzylic protons would be absent. The aromatic signals would likely be shifted due to the electronic effect of the carbonyl group. |
| ¹³C NMR | Aromatic signals, a signal for the benzylic CH₂ carbon. | A downfield signal for the carbonyl carbon (typically in the range of 190-200 ppm). Shifts in the aromatic carbon signals are also expected. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region. | A strong absorption band characteristic of a conjugated ketone C=O stretch (typically around 1650-1680 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) and fragmentation patterns involving the benzyl group. | A prominent molecular ion peak. Fragmentation would likely involve cleavage at the carbonyl group, leading to benzoyl and isoquinolyl fragments. |
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by the interplay of the isoquinoline ring, the phenyl ring, and the linking carbonyl group.
-
The Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation and N-alkylation.
-
The Carbonyl Group: The ketone functionality is a key site for chemical modification. It can be reduced to a secondary alcohol, which could serve as a precursor for further derivatization. It is also susceptible to nucleophilic attack.
-
The Aromatic Rings: Both the isoquinoline and the phenyl rings can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing substituents and the electron-withdrawing nature of the carbonyl group.
-
The 1-Position of the Isoquinoline Ring: The position adjacent to the nitrogen in the isoquinoline ring is often susceptible to nucleophilic attack, particularly if the ring is activated (e.g., as an N-oxide or a quaternary salt).[6]
This array of reactive sites makes this compound a versatile scaffold for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Biological Activity and Drug Development Potential
While specific biological data for this compound is limited, the broader class of benzylisoquinoline derivatives has shown promise in various therapeutic areas. For instance, some synthetic benzylisoquinoline derivatives have been investigated as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against cholinesterases and β-amyloid aggregation.[5] Other studies have explored their potential as neuromuscular blocking agents.[7]
The introduction of the carbonyl group in this compound could lead to several advantageous pharmacological properties:
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets.
-
Modified Conformation: The planar nature of the carbonyl group will impose conformational constraints on the molecule compared to the more flexible benzyl group in 4-benzylisoquinoline, which could influence its binding affinity and selectivity.
-
Metabolic Stability: The ketone may alter the metabolic profile of the compound compared to the corresponding methylene group.
Given the diverse activities of the parent benzylisoquinoline scaffold, this compound and its derivatives warrant investigation for a range of potential applications, including but not limited to:
-
Oncology: Many isoquinoline alkaloids exhibit cytotoxic and anticancer properties.
-
Neuropharmacology: The isoquinoline core is present in many centrally acting agents.
-
Antimicrobial Agents: The planar aromatic system is a common feature in many antimicrobial compounds.
Conclusion and Future Directions
This compound represents an under-explored area within the rich field of isoquinoline chemistry and pharmacology. While a significant body of knowledge exists for the broader class of benzylisoquinoline alkaloids, specific experimental data on this particular derivative is sparse. The synthetic strategies and spectral characteristics of its parent compound, 4-benzylisoquinoline, provide a solid foundation for future research.
The unique structural features of this compound, particularly the presence of the carbonyl linker, suggest that it may possess novel biological activities. Further investigation into its synthesis, detailed characterization, and systematic biological evaluation is warranted. As a versatile scaffold for chemical modification, this compound holds promise for the development of new therapeutic agents in a variety of disease areas. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.
References
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The 4-Benzoylisoquinoline Scaffold: A Privileged Core for Novel Biological Activities
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the isoquinoline nucleus stands as a cornerstone, embedded in a vast array of natural products and synthetic molecules with profound pharmacological activities. This guide delves into a specific, yet underexplored, facet of this privileged scaffold: the 4-benzoylisoquinoline core. While the broader isoquinoline family has been extensively studied, the unique structural attributes of the 4-benzoyl substitution pattern present a compelling frontier for the discovery of novel therapeutic agents. This document serves as a technical guide for researchers, synthesizing current knowledge on related structures to illuminate the potential biological activities of the this compound scaffold, with a primary focus on its promising anticancer properties through tubulin polymerization inhibition. We will also explore its potential in antimicrobial, anti-inflammatory, and neuroprotective applications, providing a comprehensive roadmap for future research and development.
The this compound Core: Structural Features and Synthetic Strategies
The this compound scaffold is characterized by an isoquinoline ring system with a benzoyl group attached at the C4 position. This arrangement introduces a flexible keto-bridge and an additional phenyl ring, significantly influencing the molecule's three-dimensional conformation, steric bulk, and electronic properties. These features are pivotal in dictating the compound's interaction with biological targets.
Proposed Synthetic Pathway
While dedicated synthetic routes for a wide range of 4-benzoylisoquinolines are not extensively documented, a plausible and versatile approach can be extrapolated from established isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions. A proposed synthetic workflow is outlined below:
Experimental Protocol: General Procedure for the Synthesis of a this compound Derivative
-
Amide Formation: A solution of a substituted β-phenylethylamine in a suitable solvent (e.g., dichloromethane) is treated with a substituted phenylacetyl chloride in the presence of a base (e.g., triethylamine) at 0°C to room temperature to yield the corresponding N-acyl-β-phenylethylamine.
-
Cyclization: The resulting amide is dissolved in a high-boiling solvent (e.g., toluene) and treated with a dehydrating agent such as phosphorus oxychloride (POCl₃). The mixture is refluxed to effect the Bischler-Napieralski cyclization, yielding a 3,4-dihydroisoquinoline intermediate.
-
Aromatization: The 3,4-dihydroisoquinoline is then aromatized to the corresponding isoquinoline. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.
-
Friedel-Crafts Acylation: The synthesized isoquinoline is subjected to a Friedel-Crafts acylation reaction. In a cooled solution of the isoquinoline in a solvent like dichloromethane, a Lewis acid (e.g., aluminum chloride, AlCl₃) is added, followed by the dropwise addition of benzoyl chloride. The reaction is stirred until completion, then quenched with ice-water. The product, a this compound derivative, is then purified by column chromatography.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
A growing body of evidence suggests that isoquinoline derivatives can exert potent anticancer effects by interfering with microtubule dynamics. Microtubules are essential for cell division, and their disruption is a clinically validated strategy in cancer therapy.[1] The structural features of the this compound scaffold make it a compelling candidate for a tubulin polymerization inhibitor.
Mechanism of Action: Inhibition of Tubulin Polymerization
Tubulin inhibitors are broadly classified as stabilizers or destabilizers. Based on the structure-activity relationships (SAR) of related compounds, it is hypothesized that this compound derivatives act as tubulin polymerization inhibitors , binding to the colchicine site on β-tubulin. This binding prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on 4-benzoylisoquinolines are limited, we can infer key relationships from analogous structures like 1,4-disubstituted-3,4-dihydroisoquinolines and 4-substituted quinolin-2(1H)-ones.[1][2]
-
The Benzoyl Moiety: The benzoyl group at the C4 position is likely crucial for activity. The phenyl ring of the benzoyl group can engage in hydrophobic interactions within the colchicine binding pocket. Substitutions on this phenyl ring (e.g., methoxy, halogen) could modulate binding affinity and selectivity.
-
The Isoquinoline Core: The planarity and aromaticity of the isoquinoline ring system are important for π-π stacking interactions with aromatic amino acid residues in the binding site.
-
Substitution at C1: The presence of a substituted phenyl ring at the C1 position, as seen in related active compounds, is predicted to enhance anticancer activity by providing additional hydrophobic interactions.[2]
-
Substitution on the Isoquinoline Ring: Electron-donating or withdrawing groups on the benzo part of the isoquinoline ring can influence the electronic properties of the scaffold and its interaction with the target.
Table 1: Hypothetical SAR of this compound Derivatives as Tubulin Inhibitors
| Position | Substitution | Predicted Effect on Activity | Rationale |
| C4-Benzoyl Phenyl Ring | Methoxy, Halogen | Potentially increases | Modulates electronic and steric properties for optimal binding. |
| C1 Position | Substituted Phenyl | Increases | Provides additional hydrophobic interactions in the binding pocket. |
| Isoquinoline Ring | Methoxy, Methyl | Potentially increases | Electron-donating groups may enhance binding affinity. |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is fundamental for confirming the hypothesized mechanism of action.
-
Reagent Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP.
-
Compound Preparation: Test compounds (this compound derivatives) and a known tubulin inhibitor (e.g., colchicine) are prepared as 10x stock solutions in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, the tubulin solution is added to wells containing the test compounds, positive control, or vehicle control.
-
Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm (due to light scattering by microtubules) is monitored over time using a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. The IC₅₀ value (the concentration of the compound that inhibits 50% of tubulin polymerization) is determined by plotting the inhibition of polymerization against the compound concentration.
Potential Antimicrobial Activity
The isoquinoline scaffold is present in many natural alkaloids with known antimicrobial properties.[3][4] While specific data on 4-benzoylisoquinolines is scarce, related benzylisoquinoline and other isoquinoline derivatives have demonstrated activity against a range of bacteria.[5]
Potential Mechanisms and Spectrum of Activity
The antimicrobial mechanism of isoquinoline alkaloids is often multifactorial, potentially involving:
-
Cell Membrane Disruption: The lipophilic nature of the this compound scaffold may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: These compounds could inhibit essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.
Based on studies of related compounds, 4-benzoylisoquinolines are more likely to be effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a major therapeutic strategy.[6] Certain isoquinoline alkaloids have been shown to inhibit NF-κB activation.[7]
Targeting the NF-κB Signaling Pathway
The this compound scaffold could potentially inhibit the NF-κB pathway by interfering with key steps such as the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes.
Potential Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some isoquinoline alkaloids have demonstrated neuroprotective effects through various mechanisms.[8]
Multi-target Approach to Neuroprotection
The this compound scaffold could offer neuroprotection through a multi-target approach, including:
-
Antioxidant Activity: The phenolic or methoxy-substituted phenyl rings often present in these structures can scavenge reactive oxygen species (ROS), reducing oxidative stress, a key contributor to neuronal damage.
-
Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO) or cholinesterases could be beneficial in Parkinson's and Alzheimer's disease, respectively.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the biological activities of structurally related compounds, this core has significant potential to yield novel anticancer agents that function as tubulin polymerization inhibitors. Furthermore, its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent warrants thorough investigation.
Future research should focus on:
-
Focused Synthesis: The development of efficient and diverse synthetic routes to generate a library of this compound derivatives with systematic structural variations.
-
Comprehensive Biological Screening: Rigorous evaluation of these compounds in a panel of in vitro and in vivo assays to confirm their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.
-
Mechanistic Studies: In-depth investigation of the molecular mechanisms of action, particularly the interaction with tubulin and the modulation of key signaling pathways like NF-κB.
-
Optimization of Lead Compounds: Iterative medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of promising lead compounds.
This guide provides a foundational framework to stimulate and guide future research into the exciting therapeutic potential of the this compound scaffold.
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- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 4-Benzoylisoquinoline via a Bischler-Napieralski and Friedel-Crafts Strategy
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 4-benzoylisoquinoline, a valuable scaffold in medicinal chemistry. Recognizing the regiochemical limitations of a direct Bischler-Napieralski reaction for substitution at the 4-position, this guide details a robust, two-part synthetic strategy. The first part employs the classic Bischler-Napieralski reaction to construct the foundational isoquinoline core. The second part introduces the target benzoyl moiety at the C-4 position via a regioselective Friedel-Crafts acylation. This application note is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step protocols, and expert commentary to ensure reproducibility and high yields.
Part 1: Theoretical Framework and Synthetic Strategy
The Bischler-Napieralski Reaction: A Cornerstone of Isoquinoline Synthesis
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides.[1][2][3] The reaction is typically promoted by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[1][3] The resulting 3,4-dihydroisoquinoline is an immediate precursor to the fully aromatic isoquinoline, which can be obtained through a subsequent oxidation/dehydrogenation step.[1][4]
The mechanism is believed to proceed through one of two primary pathways, depending on the reaction conditions.[3] A commonly accepted pathway involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular cyclization via attack from the electron-rich aromatic ring.[1][2][3]
Strategic Approach: A Two-Stage Synthesis for this compound
Direct synthesis of a 4-substituted isoquinoline using the Bischler-Napieralski reaction is non-trivial, as the cyclization typically occurs at the ortho position to the ethylamine substituent, leading to substitution at the C-1 position of the resulting isoquinoline. Therefore, a more logical and controllable approach involves:
-
Synthesis of the Isoquinoline Core: Construction of unsubstituted isoquinoline via the Bischler-Napieralski reaction, followed by aromatization.
-
Regioselective Acylation: Introduction of the benzoyl group at the desired C-4 position using a Friedel-Crafts acylation reaction.
This strategy decouples the ring formation from the C-4 functionalization, allowing for greater control and optimization at each stage.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of the Isoquinoline Core
The initial step involves the formylation of 2-phenylethylamine. This is a crucial precursor for the Bischler-Napieralski reaction to form the unsubstituted isoquinoline ring system.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenylethylamine (1.0 eq) with an excess of ethyl formate (3.0 eq).
-
Heat the mixture to reflux (approx. 55-60°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethyl formate and any volatile byproducts under reduced pressure using a rotary evaporator.
-
The resulting crude N-formyl-2-phenylethylamine is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Causality & Expertise: Using ethyl formate as both a reagent and solvent is efficient and avoids the need for harsher formylating agents. The reaction is a straightforward nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester. Driving the reaction with an excess of the lower-boiling ester and removing the ethanol byproduct helps to push the equilibrium towards the product.
This is the key ring-forming step where the amide precursor undergoes intramolecular cyclization.
Protocol:
-
Place the crude N-formyl-2-phenylethylamine (1.0 eq) into a dry, multi-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve the amide in an anhydrous solvent such as toluene or acetonitrile (approx. 5-10 mL per gram of amide).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, approx. 2.0-3.0 eq) dropwise via the dropping funnel. This addition is exothermic and should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (80-110°C, depending on the solvent) for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the excess POCl₃.
-
Make the aqueous solution strongly basic (pH > 10) by the slow addition of a concentrated NaOH or KOH solution while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,4-dihydroisoquinoline.
Causality & Expertise: POCl₃ serves as a powerful dehydrating agent and Lewis acid, activating the amide carbonyl for cyclization.[2] The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water. The exothermic nature of the initial mixing and the final quench necessitates careful temperature control. The basic workup neutralizes the acidic medium and deprotonates the dihydroisoquinoline product, rendering it soluble in organic solvents for extraction.
The synthesized 3,4-dihydroisoquinoline is dehydrogenated to the stable aromatic isoquinoline.
Protocol:
-
Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent like toluene or xylene.
-
Add a dehydrogenating agent, such as 10% Palladium on carbon (Pd/C, ~5 mol%) or elemental sulfur (S, 1.5 eq).[5]
-
Heat the mixture to reflux for 8-12 hours.[6] The formation of isoquinoline can be monitored by GC-MS or TLC.
-
Cool the reaction mixture. If Pd/C was used, filter the mixture through a pad of Celite to remove the catalyst. If sulfur was used, H₂S gas will be evolved, requiring proper ventilation and scrubbing.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to extract the basic isoquinoline into the aqueous phase.
-
Wash the aqueous layer with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with NaOH solution until pH > 10.
-
Extract the product back into an organic solvent (e.g., dichloromethane), dry over Na₂SO₄, filter, and concentrate to yield isoquinoline. Purification can be achieved via vacuum distillation or column chromatography.
Causality & Expertise: Catalytic dehydrogenation using Pd/C is a clean and efficient method for aromatization. The palladium surface facilitates the removal of hydrogen atoms. Using elemental sulfur is a classical, cost-effective alternative, though it produces H₂S as a byproduct.[5][6] The acid-base workup is a highly effective purification technique for isolating the basic isoquinoline from neutral starting materials or byproducts.
Stage 2: Friedel-Crafts Acylation to this compound
This step introduces the benzoyl group onto the isoquinoline ring. The regioselectivity of this electrophilic aromatic substitution is key. In strongly acidic media, the isoquinoline nitrogen is protonated, directing the incoming electrophile primarily to the C-5 and C-8 positions. However, acylation can be directed to the C-4 position under specific conditions, often involving complexation with the Lewis acid.
Protocol:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an excess of benzoyl chloride, which will also serve as the solvent.[7]
-
Heat the mixture to 60-70°C with stirring to form the electrophilic acylium ion complex.
-
Slowly add the purified isoquinoline (1.0 eq) to the mixture.
-
Increase the temperature and heat the reaction mixture at 180-200°C for 3-5 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and protonate the product.
-
Stir the mixture vigorously until all the dark solid has dissolved.
-
Basify the cold aqueous solution with concentrated NaOH until pH > 10.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate this compound.
Causality & Expertise: A stoichiometric excess of the Lewis acid (AlCl₃) is required because it complexes with both the acyl chloride to form the acylium ion and the product ketone, deactivating it towards further reaction.[7] Using benzoyl chloride as the solvent ensures a high concentration of the acylating agent. High reaction temperatures are often necessary to overcome the general deactivation of the pyridine ring in the isoquinoline system towards electrophilic attack. The regiochemical outcome can be complex, but literature precedents suggest that C-4 acylation is achievable under these forcing conditions.
Part 3: Data Presentation and Visualization
Summary of Reagents and Conditions
| Step | Reaction | Key Reagents | Molar Eq. (to Substrate) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 2.1.1 | Amide Formation | 2-Phenylethylamine, Ethyl formate | 1.0, 3.0 | Ethyl formate | 55-60 | 4-6 | >95 (crude) |
| 2.1.2 | Cyclization | N-formyl-2-phenylethylamine, POCl₃ | 1.0, 2.5 | Toluene | 110 | 2-4 | 75-85 |
| 2.1.3 | Aromatization | 3,4-Dihydroisoquinoline, 10% Pd/C | 1.0, 0.05 | Xylene | 140 | 8-12 | 80-90 |
| 2.2.1 | Acylation | Isoquinoline, Benzoyl chloride, AlCl₃ | 1.0, Excess, 2.5 | Benzoyl chloride | 180-200 | 3-5 | 40-60 |
Workflow and Mechanism Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Key steps in the Bischler-Napieralski reaction mechanism.
Part 4: Product Characterization
Upon purification, the identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the aromatic protons on both the isoquinoline and benzoyl rings. The protons at C-1 and C-3 of the isoquinoline ring will appear as singlets in the downfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of carbon signals, including a distinct signal for the ketone carbonyl carbon (~195-200 ppm) and signals for the nine carbons of the isoquinoline core and the seven carbons of the benzoyl group.
-
MS (Mass Spectrometry): The molecular ion peak corresponding to the exact mass of C₁₆H₁₁NO should be observed.
-
IR (Infrared Spectroscopy): A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone should be present around 1660-1680 cm⁻¹.
Part 5: Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Aluminum chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment (e.g., under nitrogen or in a glovebox).
-
High Temperatures: The acylation step requires high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
-
Quenching: The quenching of POCl₃ and AlCl₃ with ice/water is highly exothermic and must be performed slowly and with caution in an ice bath.
-
Solvents: Toluene, xylene, and dichloromethane are flammable and/or toxic. Handle with care in a fume hood.
References
- Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
-
Wikipedia. Friedel–Crafts reaction. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
- Mettler Toledo.
- Isoquinoline. (Source document not fully available).
-
ACS Publications. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. [Link]
- Slideshare. Bischler napieralski reaction.
- Centurion University. Synthesis of isoquinolines.
- Thieme. Product Class 5: Isoquinolines.
-
Scribd. Bischler Napieralski Reaction. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Google Patents.
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- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the Isoquinoline Core
Introduction: The Enduring Significance of the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This "privileged scaffold" is embedded in a vast array of biologically active molecules, including the vasodilator papaverine, the anti-amoebic agent emetine, and the potent anticancer alkaloid berberine.[3][4][5] The structural rigidity and the specific spatial arrangement of its nitrogen atom and substituent vectors allow isoquinoline derivatives to interact with a wide range of biological targets, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][6][7][8]
Consequently, the development of robust and versatile protocols to synthesize and functionalize the isoquinoline framework is of paramount importance to researchers in drug discovery and chemical biology.[2][9] This guide moves beyond a simple catalog of reactions. It provides a detailed exploration of both classical and modern strategies for modifying the isoquinoline core, explaining the causality behind experimental choices and offering field-proven protocols. We will delve into foundational cyclization reactions that build the core itself and then explore the atom-economical and elegant strategies of modern C-H functionalization, including transition-metal catalysis, radical chemistry, and photocatalysis.[1][4]
Part 1: Foundational Strategies: Building the Functionalized Core
The classical approaches to isoquinoline synthesis are powerful methods that construct the heterocyclic system from acyclic precursors. These reactions are not merely synthetic routes to the core; they are inherently functionalization protocols, as the choice of starting materials directly dictates the substitution pattern of the final product.
The Bischler-Napieralski Reaction: Intramolecular Cyclization to Dihydroisoquinolines
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[3][10][11][12] The resulting dihydroisoquinoline can then be easily oxidized to the fully aromatic isoquinoline, making this a versatile two-step sequence for creating substituted isoquinolines.[3][13]
Causality and Mechanistic Insight: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[11][13] A dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl group.[10][11][12] The mechanism is believed to proceed through a highly reactive nitrilium ion intermediate, which is a potent electrophile.[10][12][14] The electron-rich phenyl ring of the β-phenylethylamine moiety then attacks this electrophile to close the ring. The presence of electron-donating groups on the aromatic ring significantly accelerates the cyclization step.[6][13]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Bischler napieralski reaction | PPTX [slideshare.net]
The 4-Benzoylisoquinoline Scaffold: A Privileged Motif for the Design of Novel Kinase and Tubulin Inhibitors
Introduction: The Isoquinoline Core in Modern Drug Discovery
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of a vast array of natural products and synthetic pharmaceuticals.[1][2] This bicyclic heteroaromatic system is considered a "privileged scaffold" due to its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with a multitude of biological targets.[2] The inherent bioactivity of isoquinoline alkaloids, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties, has long been recognized, with notable examples like the analgesic morphine and the antibacterial berberine underscoring their therapeutic significance.[3] The structural diversity and proven pharmacological relevance of the isoquinoline framework make it an attractive starting point for the rational design of novel therapeutic agents.[1][2]
This application note focuses on a specific and highly promising derivative: the 4-Benzoylisoquinoline scaffold. The introduction of a benzoyl group at the C4-position of the isoquinoline ring introduces a key pharmacophoric element and a versatile handle for synthetic modification. This unique structural feature opens up avenues for exploring novel chemical space and developing potent and selective modulators of critical cellular pathways implicated in diseases such as cancer. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the design and discovery of next-generation therapeutics, with a particular focus on kinase and tubulin inhibition.
Synthetic Strategies for this compound Analogs
The construction of a focused compound library is the first critical step in a scaffold-based drug discovery program. While numerous methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, the introduction of the C4-benzoyl moiety requires a more tailored approach.[4] A generalizable synthetic route is essential for generating a diverse set of analogs for structure-activity relationship (SAR) studies.
A plausible and adaptable synthetic strategy for this compound derivatives is outlined below. This approach allows for the variation of substituents on both the isoquinoline core and the benzoyl moiety.
General Synthetic Protocol:
A multi-step synthesis can be envisioned, starting from readily available precursors. A key step would involve a coupling reaction to introduce the benzoyl group at the C4 position of a pre-formed isoquinoline or a late-stage cyclization that incorporates the benzoyl moiety.
Protocol 1: Synthesis of a this compound Library
-
Synthesis of a Substituted Isoquinoline Precursor:
-
Begin with a suitable starting material, such as a substituted 2-methylbenzonitrile.
-
Reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by acidic workup can yield a substituted 2-acetyltoluene.
-
Conversion of the acetyl group to an oxime, followed by a Beckmann rearrangement, can provide the corresponding acetanilide.
-
Cyclization of the acetanilide using a Bischler-Napieralski-type reaction with a suitable dehydrating agent (e.g., POCl₃ or PPA) would yield a 1-methylisoquinoline derivative.
-
Subsequent functionalization at the C4 position is required. This can be challenging and may involve directed ortho-metalation or halogenation followed by a cross-coupling reaction.
-
-
Introduction of the Benzoyl Moiety via Suzuki or Stille Coupling:
-
If a 4-halo-isoquinoline is synthesized, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a substituted phenylboronic acid or organostannane, respectively, in the presence of carbon monoxide, can introduce the benzoyl group.
-
-
Library Generation:
-
By utilizing a diverse range of substituted starting materials and coupling partners, a library of this compound analogs with varied substitution patterns on both the isoquinoline ring and the benzoyl group can be generated.
-
Targeting Key Oncogenic Pathways: Kinase and Tubulin Inhibition
The this compound scaffold is particularly well-suited for targeting two of the most validated classes of targets in oncology: protein kinases and tubulin.
4-Benzoylisoquinolines as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The quinoline and isoquinoline scaffolds have been successfully employed in the design of numerous kinase inhibitors.[5][6] The 4-anilino-3-cyanoquinoline scaffold, for instance, has yielded potent inhibitors of Src kinase.[6] The planar aromatic system of the isoquinoline core can effectively occupy the adenine-binding pocket of kinases, while the C4-benzoyl group can be directed towards the solvent-exposed region, allowing for modifications to enhance potency and selectivity.
A robust and cost-effective high-throughput screening (HTS) assay is essential for identifying initial hits from a compound library. An enzyme-coupled fluorescence assay for ADP detection is a widely used method.[7][8]
Protocol 2: HTS for Kinase Inhibition (ADP Detection Assay) [7][8]
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase substrate (peptide or protein) and ATP.
-
Prepare an ADP detection solution containing enzymes and substrates for a coupled reaction that produces a fluorescent signal proportional to the amount of ADP generated. Several commercial kits are available for this purpose.
-
Prepare serial dilutions of the this compound compound library in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well plate.
-
Add the kinase, substrate, and ATP mixture to initiate the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).
-
Add the ADP detection solution to stop the kinase reaction and initiate the detection reaction.
-
Incubate for the recommended time for the detection reaction to proceed.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus compound concentration to determine the IC₅₀ value for active compounds.
-
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
4-Benzoylisoquinolines as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[9] The colchicine binding site on β-tubulin is a particularly attractive target for small molecule inhibitors.[9] Structurally related dihydroisoquinolinone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, demonstrating significant antiproliferative activity.[10] The this compound scaffold shares key structural features with known colchicine site inhibitors, suggesting its potential in this area.
A fluorescence-based in vitro tubulin polymerization assay is a sensitive and reliable method to assess the effect of compounds on microtubule dynamics.[1]
Protocol 3: Fluorescence-Based Tubulin Polymerization Assay [1]
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein in a general tubulin buffer.
-
Prepare a GTP stock solution.
-
Prepare a fluorescent reporter stock solution (e.g., DAPI), which preferentially binds to polymerized microtubules.
-
Prepare serial dilutions of the this compound compounds, a known inhibitor (e.g., nocodazole) as a positive control, and a known stabilizer (e.g., paclitaxel) as another control.
-
-
Assay Procedure (96-well plate format):
-
On ice, prepare a tubulin polymerization reaction mix containing tubulin, GTP, and the fluorescent reporter in a polymerization buffer.
-
Add the compound dilutions or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 60-90 minutes) to monitor the kinetics of polymerization.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
-
Determine the IC₅₀ value for tubulin polymerization inhibition for active compounds.
-
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial hits identified from HTS will serve as the starting point for a lead optimization campaign. A systematic SAR study is crucial to improve potency, selectivity, and pharmacokinetic properties.
Key SAR Considerations for this compound Analogs:
Based on related scaffolds, the following SAR hypotheses can be explored:
-
Substituents on the Benzoyl Ring: The electronic and steric properties of substituents on the benzoyl moiety can significantly impact binding affinity. Electron-donating or electron-withdrawing groups at the ortho-, meta-, and para-positions should be systematically evaluated.
-
Substituents on the Isoquinoline Core: Modifications at various positions of the isoquinoline ring can influence both target engagement and physicochemical properties. For example, introducing small alkyl or alkoxy groups may modulate solubility and metabolic stability.
-
Conformational Rigidity: The dihedral angle between the isoquinoline and benzoyl rings may be critical for activity. Introducing substituents that restrict rotation around the connecting bond could lock the molecule in a more bioactive conformation.
In Silico ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to de-risk a drug discovery program. In silico tools can provide valuable predictions of key parameters.
Table 1: Key ADMET Parameters for In Silico Evaluation
| Parameter | Importance | In Silico Prediction Tools |
| Aqueous Solubility | Affects absorption and formulation. | ALOGPS, SwissADME |
| Lipophilicity (LogP) | Influences permeability, solubility, and off-target effects. | ALOGPS, SwissADME |
| Permeability (Caco-2) | Predicts intestinal absorption. | ADMET-SAR, SwissADME |
| CYP450 Inhibition | Potential for drug-drug interactions. | ADMET-SAR, SwissADME |
| hERG Inhibition | Risk of cardiotoxicity. | ADMET-SAR, pkCSM |
| Mutagenicity (Ames test) | Potential for carcinogenicity. | ADMET-SAR, pkCSM |
The use of computational models can help prioritize compounds with more favorable drug-like properties for further experimental evaluation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its structural features are amenable to the design of potent kinase and tubulin inhibitors. The synthetic strategies and screening protocols outlined in this application note provide a robust framework for initiating a drug discovery program based on this versatile scaffold. A systematic approach combining chemical synthesis, high-throughput screening, SAR-guided optimization, and early ADMET profiling will be critical for successfully translating the potential of this compound derivatives into clinical candidates.
References
- BenchChem. (2025).
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. Retrieved from [Link]
- Leese, M. P., et al. (2014). Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. ChemMedChem, 9(4), 798–812.
- Koyama, Y., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 574-584.
- Liu, Z., et al. (2016). Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation.
- ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Beaulieu, F., et al. (2007). Synthesis and biological evaluation of 4-amino derivatives of benzimidazoquinoxaline, benzimidazoquinoline, and benzopyrazoloquinazoline as potent IKK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1233-1237.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
- Goldstein, D. M., et al. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Current opinion in chemical biology, 12(3), 324-331.
- Ruff, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- Hsieh, H. P., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 171(15), 3735–3750.
- Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(3), 423–425.
- Zenk, M. H. (1989). Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes.
- Gotor-Fernández, V., et al. (2017). Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. Molecules (Basel, Switzerland), 22(11), 1993.
- Adepu, S., & Ramaswamy, K. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. Journal of Taibah University Medical Sciences, 17(5), 819-830.
- ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds.
- Wissner, A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & medicinal chemistry letters, 10(18), 2187–2190.
- Frontiers. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.
- ResearchGate. (n.d.). Selected SAR of isoquinoline series.
- Pinney, K. G., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Journal of medicinal chemistry, 62(13), 6296–6312.
- Wilson, L. J., et al. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS medicinal chemistry letters, 8(11), 1184–1189.
- Gu, J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 26(34), 6268–6309.
- Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini reviews in medicinal chemistry, 23(1), 101-128.
- Marzaro, G., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of medicinal chemistry, 58(1), 191–204.
- Mphahlele, M. J., et al. (2020). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Pharmacognosy Journal, 12(1).
- Al-Sanea, M. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2636.
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(17), 10074-10095.
- Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
- Hassan, S. S., et al. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of biomolecular structure & dynamics, 39(12), 4427–4438.
- Loidreau, G., et al. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules (Basel, Switzerland), 20(9), 16183–16196.
- Fijałkowski, K., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. International journal of molecular sciences, 23(19), 11874.
- Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 343–351.
- El-Sayed, M. A. A., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 14(10), 1047.
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- 2. [PDF] Tubulin structure-based drug design for the development of novel 4β-sulfur-substituted podophyllum tubulin inhibitors with anti-tumor activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of benzylisoquinoline derivatives as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 4-Benzoylisoquinoline in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 4-Benzoylisoquinoline as a Novel Fluorophore
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, with many of its derivatives exhibiting significant biological activity and intriguing photophysical properties.[1][2] Within this vast family, this compound emerges as a promising candidate for fluorescence microscopy applications. While extensive research has highlighted the fluorescent nature of various isoquinoline derivatives, this document provides a focused guide on the specific application of this compound as a fluorescent probe for cellular imaging.[1][3][4] This application note is designed to provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their experimental workflows.
The core of this compound's utility lies in the inherent fluorescence of the isoquinoline ring system.[1][5] The benzoyl substitution at the 4-position is anticipated to modulate the electronic and photophysical properties of the core structure, potentially leading to favorable characteristics such as enhanced quantum yield, solvatochromism, and specific intracellular localization. This guide will walk you through the theoretical underpinnings of its application, detailed protocols for cell staining and imaging, and data interpretation considerations.
Principle of Fluorescence and Proposed Mechanism of Action
The fluorescence of isoquinoline derivatives typically arises from π-π* electronic transitions within the aromatic system.[4] Upon absorption of a photon of appropriate energy (UV to near-visible range), the molecule is excited to a higher electronic state. It then rapidly relaxes to the lowest vibrational level of the first excited singlet state. From this state, it returns to the ground state through the emission of a photon, which is observed as fluorescence.
The benzoyl group, being an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore. This can make the emission properties sensitive to the local microenvironment, such as solvent polarity and viscosity, a phenomenon known as solvatochromism. This property can be harnessed to probe different cellular compartments or changes in the cellular state. While the precise mechanism of cellular uptake and localization for this compound is yet to be fully elucidated, related isoquinoline derivatives have shown a propensity to accumulate in specific organelles, such as the nucleus.[3]
Photophysical Properties
The following table summarizes the expected photophysical properties of this compound, based on data from structurally related isoquinoline derivatives.[3][4] Note: These values are representative and may require experimental verification for this compound itself.
| Parameter | Representative Value |
| Excitation Maximum (λex) | 360 - 385 nm |
| Emission Maximum (λem) | 400 - 450 nm (Deep Blue/Blue) |
| Stokes Shift | ~40 - 65 nm |
| Quantum Yield (Φf) | 0.20 - 0.90 |
| Molar Extinction Coefficient (ε) | ~2,000 - 5,000 M⁻¹cm⁻¹ |
| Recommended Solvent | DMSO (for stock solutions) |
Experimental Protocols
I. Preparation of Stock and Working Solutions
A. Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
B. Protocol:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration. A typical starting range is 1-10 µM.
-
Note: It is crucial to perform a concentration optimization experiment for your specific cell type and application to determine the optimal signal-to-noise ratio and minimize potential cytotoxicity.
-
II. Live-Cell Staining and Imaging
This protocol is a general guideline for staining adherent mammalian cells. Optimization may be required for suspension cells or other organisms.
A. Materials:
-
Healthy, sub-confluent cell culture in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
-
This compound working solution (1-10 µM in cell culture medium).
-
Pre-warmed cell culture medium.
-
Fluorescence microscope equipped with a DAPI filter set (or a custom filter set appropriate for the excitation/emission spectra).
B. Protocol:
-
Cell Seeding: Seed cells onto the imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Aspirate the existing cell culture medium.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing (Optional but Recommended):
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with pre-warmed cell culture medium or PBS to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Imaging Parameters:
-
Excitation: Use a light source and filter set that provides excitation light around 370 nm.
-
Emission: Use a filter set that collects emission between 400 nm and 450 nm.
-
Exposure Time: Adjust the exposure time to obtain a good signal without significant photobleaching.
-
Control: It is essential to have an unstained control sample to assess autofluorescence.
-
-
Visualizing the Workflow
The following diagram illustrates the general workflow for utilizing this compound in live-cell fluorescence microscopy.
Caption: General workflow for live-cell imaging with this compound.
Applications and Considerations
-
Nuclear Staining: Based on the behavior of similar isoquinoline derivatives, this compound may serve as a valuable tool for staining the cell nucleus in live or fixed cells.[3]
-
Probing Cellular Environment: The potential solvatochromic properties of this compound could be explored to investigate changes in the polarity of different cellular compartments during various biological processes.
-
Cytotoxicity: As with any exogenous compound, it is crucial to assess the potential cytotoxicity of this compound at the working concentrations used. A simple viability assay (e.g., Trypan Blue exclusion, MTT assay) is recommended.
-
Photostability: The photostability of this compound should be evaluated under your specific imaging conditions to minimize photobleaching during time-lapse experiments.
-
Filter Set Compatibility: Ensure that your microscope's filter sets are well-matched to the excitation and emission spectra of this compound to maximize signal collection and minimize bleed-through from other fluorophores in multi-channel imaging.
Conclusion
This compound represents a promising, yet largely unexplored, fluorescent probe with potential applications in various areas of cell biology and drug discovery. Its isoquinoline core provides the basis for its fluorescent properties, which are likely fine-tuned by the benzoyl substitution. The protocols and information provided in this application note serve as a starting point for researchers to harness the capabilities of this intriguing molecule. As with any novel tool, empirical optimization is key to achieving the best results in your specific experimental system.
References
- Mercurio, S., Moni, L., Scarì, G., Manenti, R., Riva, R., & Pennati, R. (n.d.).
- Misiura, K., et al. (n.d.).
- Kovács, D., et al. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances.
- (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. (n.d.). MDPI.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
methods for synthesizing 4-Benzoylisoquinoline derivatives
An Application Guide to the Synthesis of 4-Benzoylisoquinoline Derivatives
Abstract
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis, however, presents unique challenges, primarily due to the electronic properties of the isoquinoline ring system. Direct Friedel-Crafts benzoylation at the C4 position is often infeasible due to the deactivation of Lewis acid catalysts by the basic nitrogen atom of the isoquinoline core[1]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and effective synthetic strategies to access these valuable derivatives. We will explore classical multi-step approaches, modern transition-metal-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols.
Introduction: The Significance of the this compound Core
The isoquinoline ring is a fundamental component of a vast family of natural products, most notably the benzylisoquinoline alkaloids (BIAs), which include compounds with potent pharmacological activities like morphine (analgesic) and berberine (antimicrobial)[2][3]. The introduction of a benzoyl group at the C4 position creates a diaryl ketone linkage that can engage in specific binding interactions with biological targets, making these derivatives highly sought after in drug discovery programs. For instance, substituted benzylisoquinolines have been investigated for their potential as pancreatic lipase inhibitors and for their effects on preadipocyte proliferation[4]. The synthetic challenge lies in efficiently forging the C4-benzoyl bond, which has spurred the development of several innovative chemical methodologies.
Foundational Synthetic Strategies
Constructing the this compound skeleton can be approached in two primary ways: building the isoquinoline ring with the C4-substituent or a precursor already in place, or by functionalizing a pre-formed isoquinoline ring at the C4 position.
Classical Ring-Forming Reactions: An Indirect Approach
While not directly yielding 4-benzoylisoquinolines, classical name reactions that form the isoquinoline core can be adapted by using appropriately substituted starting materials.
-
Pomeranz-Fritsch-Bobbitt Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal[5][6][7]. To target a C4-substituted isoquinoline, one would need to start with a substituted benzaldehyde. The Bobbitt modification, which proceeds under milder conditions, is particularly useful for accessing 1,2,3,4-tetrahydroisoquinolines (THIQs)[8]. These can then be aromatized in a subsequent step. The key is the strategic placement of a precursor group on the starting materials that can later be converted to a benzoyl moiety.
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline[9][10][11][12]. Similar to the Pomeranz-Fritsch reaction, this method is primarily used for synthesizing the tetrahydroisoquinoline core, which requires a subsequent oxidation step to yield the aromatic isoquinoline ring[10][11]. The strategy would involve incorporating a latent benzoyl group into either the β-arylethylamine or the carbonyl component.
The Reissert-Henze Reaction: A Direct C4-Acylation Strategy
The Reissert-Henze reaction provides a robust two-step pathway that circumvents the issues of direct Friedel-Crafts acylation[1]. This methodology is one of the most reliable for introducing an acyl group at the C4 position.
Causality Behind the Method: The reaction proceeds via a "Reissert compound," an N-acyl-1-cyano-1,2-dihydroisoquinoline intermediate. This intermediate effectively activates the C4 position for nucleophilic attack by rearranging to form an anion at C4, which can then react with an acylating agent like benzoyl chloride. Subsequent hydrolysis yields the desired this compound.
Caption: Workflow for the Reissert-Henze Reaction.
Application Protocol 1: Synthesis of this compound via the Reissert-Henze Reaction
This protocol is adapted from established methodologies for the synthesis of 4-aroylisoquinolines[1].
Step 1: Formation of the Reissert Compound (2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile)
-
Reagents & Setup: To a stirred, two-phase solution of isoquinoline (1.0 eq) in dichloromethane (DCM, ~5 M) and water (equal volume), add potassium cyanide (KCN, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Expert Insight: The two-phase system facilitates the reaction between the water-soluble KCN and the organic-soluble isoquinoline and benzoyl chloride. KCN is highly toxic; handle with extreme caution under a chemical fume hood.
-
-
Reaction: Add benzoyl chloride (1.2 eq) dropwise to the cooled, vigorously stirred mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Monitoring & Workup: Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Upon completion, separate the organic layer. Wash the organic layer with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Reissert compound is often a solid and can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.
Step 2: Acylation and Hydrolysis
-
Reagents & Setup: Dissolve the Reissert compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C using a dry ice/acetone bath.
-
Anion Formation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise. A deep color change (often dark red or purple) indicates the formation of the C4 anion. Stir for 30-60 minutes at -78 °C.
-
Expert Insight: Anhydrous conditions are critical as n-BuLi is highly reactive with water. The low temperature is necessary to prevent side reactions.
-
-
Acylation: Add benzoyl chloride (1.2 eq) dropwise to the solution at -78 °C. Stir for 1-2 hours, allowing the reaction to slowly warm to room temperature.
-
Hydrolysis & Workup: Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) and stir vigorously for 1 hour to facilitate hydrolysis of the intermediate. Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure this compound.
| Parameter | Typical Value | Notes |
| Overall Yield | 40-60% | Dependent on purity of intermediates. |
| Key Reagents | Isoquinoline, KCN, Benzoyl Chloride, n-BuLi | KCN is highly toxic. n-BuLi is pyrophoric. |
| Conditions | Low temperature (-78 °C) for acylation. | Strict anhydrous conditions required for Step 2. |
| Advantages | Reliable and direct C4 functionalization. | Overcomes limitations of Friedel-Crafts. |
| Disadvantages | Use of highly toxic/reactive reagents. | Multi-step process. |
Modern Synthetic Methods: Transition-Metal Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, offering mild and highly versatile routes to complex molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Note: Quantitative Analysis of 4-Benzoylisoquinoline using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Introduction
4-Benzoylisoquinoline is a heterocyclic ketone with a molecular structure that makes it a compound of interest in medicinal chemistry and drug discovery. Its isoquinoline core is a feature of many pharmacologically active natural products, and the benzoyl substitution introduces a distinct chemical handle for potential biological interactions. Accurate and precise quantification of this compound in various sample matrices is paramount for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes.
This application note provides detailed protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, sensitive, and suitable for routine analysis in a research or industrial setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Based on the structural characteristics of this compound, which includes an isoquinoline ring and a benzoyl group, we can predict its behavior in a chromatographic system.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~233.27 g/mol | Calculated from the chemical structure (C₁₆H₁₁NO). |
| Polarity | Moderately polar to nonpolar | The aromatic isoquinoline and benzoyl rings contribute to a significant nonpolar character, while the nitrogen atom and the carbonyl group add some polarity.[1] |
| pKa | ~5.2 | The basic nitrogen in the isoquinoline ring is expected to have a pKa in this range. |
| logP | High | The predominantly aromatic structure suggests high lipophilicity and a preference for the octanol phase in an octanol-water partition.[1] |
| UV Absorbance (λmax) | ~254 nm and ~280 nm | Predicted based on the UV spectra of isoquinoline and aromatic ketones. The exact maximum should be determined experimentally using a photodiode array (PDA) detector.[1] |
High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying moderately polar to nonpolar compounds like this compound.[2] The high logP value suggests strong retention on a nonpolar stationary phase, such as C18.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound in a sample using HPLC with UV detection.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (≥98%)
-
0.22 µm membrane filters for solvent and sample filtration
Equipment:
-
HPLC system with a binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile.
-
Degas both mobile phases by sonication for 15-20 minutes. The addition of formic acid is crucial as it helps to protonate the basic nitrogen on the isoquinoline ring, leading to sharper, more symmetrical peaks.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
The choice of sample preparation technique is matrix-dependent. For relatively clean samples, a "dilute and shoot" approach may be sufficient.[3]
-
For complex matrices such as plasma or tissue homogenates, protein precipitation followed by centrifugation is a common and effective cleanup step.[3] Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for cleaner extracts and to achieve lower detection limits.[3]
-
Ensure the final sample solvent is compatible with the mobile phase.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or experimentally determined λmax |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The R² value should be >0.999 for good linearity.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
HPLC Method Development Workflow
Caption: A typical workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred technique.[4][5] It combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
Materials and Reagents:
-
As per HPLC-UV method, but with LC-MS grade solvents.
-
Internal Standard (IS): A stable isotope-labeled version of this compound (if available) or a structurally similar compound with a different mass that does not interfere with the analyte.
Equipment:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column suitable for fast LC, e.g., C18, 100 mm x 2.1 mm, 1.8 µm.
Procedure:
-
LC Conditions:
-
A faster gradient can be employed due to the increased specificity of the MS detector.
-
Flow rates are typically lower (0.2-0.5 mL/min) to be compatible with the ESI source.
-
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-5 min: 30% to 95% B5-6 min: 95% B6-6.1 min: 95% to 30% B6.1-8 min: 30% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
-
Mass Spectrometry Conditions:
-
The instrument is operated in positive ion mode (ESI+) as the isoquinoline nitrogen is readily protonated.
-
The Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a precursor ion (typically [M+H]⁺) and one or more specific product ions generated by collision-induced dissociation (CID).
-
The precursor ion for this compound ([C₁₆H₁₁NO+H]⁺) is m/z 234.1.
-
The fragmentation of isoquinoline alkaloids often involves cleavage of substituent groups.[6][7][8] For this compound, a likely fragmentation is the loss of the benzoyl group or parts of it. The exact product ions need to be determined by infusing a standard solution and performing a product ion scan.
-
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Ion Source Temperature | 150 °C |
| Collision Gas | Argon |
| MRM Transitions | To be determined empirically. A potential transition could be 234.1 -> 105.1 (corresponding to the benzoyl cation). |
-
Sample Preparation and Quantification:
-
Follow similar sample preparation procedures as for HPLC, but add a known concentration of the internal standard to all samples and calibration standards at the beginning of the process.
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach corrects for variations in sample preparation and instrument response.[9]
-
LC-MS/MS Quantification Workflow
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines or internal standard operating procedures to ensure their reliability. Key validation parameters include:
-
Specificity and Selectivity: The ability to quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Conclusion
This application note provides comprehensive and detailed protocols for the quantitative analysis of this compound using both HPLC-UV and LC-MS/MS. The HPLC-UV method is suitable for routine analysis and quality control where high concentrations are expected. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reliable data.
References
- BenchChem. (2025). HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis.
-
PubChem. (n.d.). 4-Benzylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Characterization of Substituted Isoquinolines. BenchChem.
-
D'Agostino, J., et al. (2021). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. Journal of Mass Spectrometry, 56(2), e4683. [Link]
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. BenchChem.
-
Wikipedia. (n.d.). Benzylisoquinoline. Retrieved from [Link]
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Grokipedia. (n.d.). Benzylisoquinoline alkaloids. Retrieved from [Link]
- BenchChem. (2025).
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Wang, X., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
-
Chen, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]
- Chen, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
-
Chen, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]
-
Wang, Y., et al. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1179, 338839. [Link]
-
PubChem. (n.d.). Benzylisoquinolines. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, A., et al. (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
-
Gousia, E., et al. (2023). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 28(14), 5539. [Link]
- Agilent Technologies. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
-
Sato, T., et al. (2017). Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Journal of Chromatography B, 1061-1062, 1-7. [Link]
-
Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
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- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Note & Protocols: High-Throughput Screening of 4-Benzoylisoquinoline Libraries for Novel Tubulin Polymerization Inhibitors
Executive Summary & Scientific Rationale
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly and disassembly are fundamental to cellular processes, most critically the formation of the mitotic spindle during cell division.[1] This dynamic instability makes tubulin a prime and clinically validated target for anticancer drug development.[2][3] Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, a mechanism exploited by successful chemotherapeutics like taxanes and vinca alkaloids.[1][4]
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] Specifically, certain isoquinoline-based compounds have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin.[7][8] This application note provides a comprehensive, field-tested framework for the high-throughput screening (HTS) of novel 4-benzoylisoquinoline chemical libraries to identify and validate new tubulin polymerization inhibitors.
This guide details a two-stage screening cascade: a robust, fluorescence-based biochemical primary assay to directly measure tubulin polymerization, followed by a cell-based secondary assay to confirm cytotoxic activity and filter out compounds that are non-specific or have poor cell permeability. We will cover assay principles, provide detailed step-by-step protocols, and outline a data analysis workflow designed to triage hits with high confidence.
The Screening Cascade: A Multi-Assay Approach for Hit Validation
A successful HTS campaign relies on a logical progression of assays to minimize false positives and efficiently identify true hits. Our proposed workflow employs a primary biochemical screen for initial identification, followed by a cell-based secondary screen for biological validation.
Figure 1: High-Throughput Screening (HTS) Cascade for Hit Identification.
Primary Assay: Fluorescence-Based Tubulin Polymerization
Principle of the Assay
This biochemical assay quantitatively measures the formation of microtubules from purified tubulin dimers in vitro. The method leverages a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[9] An increase in fluorescence over time is directly proportional to the rate and extent of tubulin polymerization. Inhibitors will prevent this increase, while stabilizers may enhance it.
The primary advantages of this assay for HTS are its simplicity, lack of wash steps (homogeneous format), and high signal-to-background ratio, making it ideal for automation in 384- or 1536-well formats.[10][11]
Figure 2: Principle of the Fluorescence-Based Tubulin Polymerization Assay.
Protocol: Primary HTS (384-Well Format)
Rationale: This protocol is optimized for a single-point screen to rapidly identify compounds that inhibit polymerization by more than a predefined threshold (e.g., 50%).
Materials:
-
Lyophilized Porcine Brain Tubulin (>99% pure)
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. #BK011P or similar)[10][12]
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Positive Control: Nocodazole or Colchicine
-
Negative Control: DMSO
-
This compound library (10 mM in DMSO)
-
Solid black, low-volume 384-well assay plates
-
Acoustic liquid handler (e.g., Labcyte Echo) for compound dispensing
-
Temperature-controlled fluorescence plate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare "Ice-Cold Tubulin Mix": Resuspend tubulin to 4 mg/mL in ice-cold General Tubulin Buffer containing the fluorescent reporter. Keep strictly on ice to prevent spontaneous polymerization.
-
Prepare "Warm Initiation Mix": In a separate tube, prepare a 2X solution of GTP (2 mM) and Glycerol (20%) in General Tubulin Buffer. Pre-warm this mix to 37°C just before use.
-
Rationale: Separating the tubulin from the GTP/glycerol and keeping it cold prevents the reaction from starting prematurely. Glycerol is included to enhance polymerization, ensuring a robust assay window.[9]
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of the 10 mM this compound library compounds into the assay plate wells.
-
Dispense 20 nL of DMSO into negative control wells (e.g., columns 23-24).
-
Dispense 20 nL of 10 mM Nocodazole into positive control wells (e.g., columns 1-2).
-
This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Rationale: Acoustic dispensing minimizes DMSO volume, reducing potential solvent-induced artifacts and improving data quality.
-
-
Assay Initiation:
-
Transfer 10 µL of the "Ice-Cold Tubulin Mix" to each well of the compound plate. The final tubulin concentration will be 2 mg/mL.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Program the reader's injectors to add 10 µL of the "Warm Initiation Mix" to each well to start the reaction.
-
Rationale: Initiating the reaction inside the reader at a controlled temperature ensures synchronous polymerization across all wells, which is critical for reliable kinetic measurements.
-
-
Data Acquisition:
-
Immediately begin reading the plate kinetically.
-
Reader Settings: Excitation: ~360 nm, Emission: ~450 nm.
-
Read every 60 seconds for 60 minutes.
-
Ensure the reader maintains a constant 37°C throughout the run.
-
Secondary Assay: Cell Viability & Cytotoxicity
Principle of the Assay
Rationale: A compound that inhibits tubulin polymerization in a biochemical assay must also be able to enter a cell and exert a cytotoxic effect to be a viable drug candidate. The MTT (or MTS) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells contain mitochondrial dehydrogenases that reduce the tetrazolium salt (MTT/MTS) to a colored formazan product, the amount of which is proportional to the number of living cells.[14][15]
Protocol: MTT Assay for Dose-Response (96-Well Format)
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Confirmed hits from the primary screen
-
Sterile 96-well flat-bottom cell culture plates
-
Absorbance plate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Leave the first column empty for blank controls.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Rationale: A 24-hour attachment period ensures cells are in a healthy, logarithmic growth phase before compound treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the "hit" compounds (e.g., from 100 µM down to 0.01 µM) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Add medium with 0.1% DMSO to the negative control wells.
-
Incubate for 48-72 hours.
-
Rationale: A 72-hour incubation period is typically sufficient for anti-mitotic agents to induce cell cycle arrest and subsequent cell death.
-
-
MTT Addition & Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Rationale: Only metabolically active mitochondria can reduce the MTT salt, making this a specific measure of viability.
-
-
Solubilization and Reading:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader. Use 630 nm as a reference wavelength to subtract background.
-
Data Analysis & Hit Triage
Primary Screen Data Analysis
-
Normalization: The raw fluorescence data from each well is normalized against the plate controls. The percent inhibition is calculated using the following formula:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Rationale: Normalization corrects for plate-to-plate variability and makes the data comparable across the entire screen.[16]
-
-
Quality Control: For each plate, calculate the Z'-factor to assess assay quality.[17]
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
A Z' factor > 0.5 is considered excellent and indicates a robust and reliable assay. [17]
-
-
Hit Selection: A compound is typically classified as an initial "hit" if its percent inhibition exceeds a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
| Metric | Acceptable Value | Rationale |
| Z'-Factor | > 0.5 | Indicates a large separation band between positive and negative controls, ensuring low false positive/negative rates.[17][18] |
| Signal-to-Background (S/B) | > 5 | Ensures the signal is strong enough to be reliably detected above the noise of the assay. |
| Primary Hit Rate | 0.5% - 1.0% | A manageable rate for follow-up studies. A much higher rate may indicate a flawed assay or promiscuous compounds.[19][20] |
Secondary Screen Data Analysis & Hit Validation
-
IC₅₀ Calculation: For the cell-based assay, plot the percent cell viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Hit Validation: A compound is considered a validated hit if it meets the following criteria:
-
Shows dose-dependent inhibition in the primary biochemical assay.
-
Shows dose-dependent cytotoxicity in the secondary cell-based assay with a reasonable potency (e.g., IC₅₀ < 10 µM).
-
Does not exhibit signs of being a promiscuous inhibitor (e.g., PAINS alerts).[12]
-
References
- Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. Current Cancer Drug Targets.
- A tubulin-based fluorescent polariz
- Mechanisms of action and resistance to tubulin-binding agents. PubMed.
- Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegener
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- What are the therapeutic candidates targeting Tubulin?.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- What are Tubulin inhibitors and how do they work?.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH.
- Cytotoxicity MTT Assay Protocols and Methods.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Mts-cell-viability-assay. Sigma-Aldrich.
- Application Notes and Protocols for High-Throughput Screening of Novel Tubulin Polymeriz
- MTT assay protocol. Abcam.
- Cell sensitivity assays: the MTT assay. PubMed.
- MTT assay and its use in cell viability and prolifer
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Cytoskeleton, Inc..
- Data analysis approaches in high throughput screening. SlideShare.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI.
- An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- Tubulin polymeriz
- High-Throughput Screening D
- Inhibition of tubulin (unknown origin)
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ScienceDirect.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
- An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities.
- High-Throughput Screening. Sigma-Aldrich.
- High-Throughput Screening. Sanford Burnham Prebys Medical Discovery Institute.
- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
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- 2. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. sbpdiscovery.org [sbpdiscovery.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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- 19. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
The Uncharted Territory of 4-Benzoylisoquinolines in Drug Discovery: A Call for Foundational Research
Senior Application Scientist's Note to the Research Community:
Our comprehensive investigation into the development of 4-benzoylisoquinoline-based therapeutic agents has revealed a significant and surprising gap in the current scientific literature. Despite the rich and diverse pharmacological activities of the broader isoquinoline alkaloid family, the specific this compound scaffold remains a largely unexplored chemical space. This presents both a challenge and a unique opportunity for the drug discovery community. While we cannot, with scientific integrity, provide detailed, field-proven application notes and protocols for a class of compounds with such a sparse research footprint, we can outline a strategic roadmap for pioneering research in this area. This document, therefore, serves not as a guide to established methods, but as a call to action and a blueprint for the foundational research required to unlock the potential of this compound derivatives.
The Rationale for Exploration: Why 4-Benzoylisoquinolines?
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic therapeutic agents. The addition of a benzoyl group at the C4 position introduces a unique three-dimensional architecture and electronic distribution compared to the more extensively studied benzylisoquinolines. This benzoyl moiety can act as a potent hydrogen bond acceptor and engage in π-π stacking interactions, potentially enabling novel binding modes with a variety of biological targets. The exploration of this scaffold is therefore a logical and potentially fruitful endeavor in the search for new medicines.
Proposed Foundational Research Workflow
To systematically investigate the therapeutic potential of 4-benzoylisoquinolines, a multi-stage research plan is proposed. The following sections outline the necessary synthetic and biological evaluation workflows.
Figure 1. Proposed research workflow for the development of this compound-based therapeutic agents.
Protocol 1: Synthesis of the this compound Scaffold
Objective: To establish a reliable and scalable synthetic route to the core this compound scaffold.
Rationale: A robust synthetic protocol is the cornerstone of any medicinal chemistry program. The proposed route focuses on a late-stage introduction of the benzoyl moiety to a pre-formed isoquinoline ring, which would be amenable to the creation of a diverse library of analogs.
Materials:
-
Substituted isoquinolines
-
Substituted benzoyl chlorides
-
Lewis acids (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvents (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Standard laboratory glassware and purification apparatus (chromatography system)
Procedure (Hypothetical - requires experimental validation):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting isoquinoline (1.0 eq) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Addition of Acylating Agent: Add the substituted benzoyl chloride (1.1 eq) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by pouring it over crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: High-Throughput Screening for Biological Activity
Objective: To perform initial screening of the synthesized this compound library to identify compounds with promising biological activity.
Rationale: A broad-based screening approach is recommended to cast a wide net and uncover potential therapeutic applications. Both phenotypic and target-based screening should be employed in parallel.
A. Phenotypic Screening (Example: Anti-cancer)
-
Cell Line Panel: Utilize a panel of diverse cancer cell lines (e.g., NCI-60 panel) to assess broad anti-proliferative activity.
-
Assay: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Procedure:
-
Plate cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Treat cells with a concentration range of the this compound derivatives (e.g., 0.1 to 100 µM) for 72 hours.
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for active compounds.
-
B. Target-Based Screening (Example: Kinase Inhibition)
-
Kinase Panel: Screen the compound library against a panel of commercially available kinases, particularly those implicated in cancer and inflammatory diseases.
-
Assay: Use a validated in vitro kinase assay, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen®).
-
Procedure:
-
Perform the kinase reactions in the presence of a fixed concentration of the test compounds (e.g., 10 µM).
-
Measure the kinase activity and calculate the percent inhibition for each compound.
-
For "hit" compounds showing significant inhibition (>50%), perform dose-response experiments to determine the IC₅₀.
-
Future Directions and a Call for Collaboration
The successful identification of "hit" compounds from these initial screens will necessitate a cascade of further studies, including:
-
Mechanism of Action (MoA) Studies: To elucidate the specific molecular targets and pathways affected by the active compounds.
-
Structure-Activity Relationship (SAR) Studies: To systematically modify the this compound scaffold to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in relevant animal models of disease.
The path to developing a new class of therapeutic agents is long and requires a collaborative effort. We encourage researchers in academia and industry to take up the challenge of exploring the this compound scaffold. By sharing data and insights, we can accelerate the discovery process and potentially deliver novel medicines to patients in need. The initial void of information on this unique chemical entity should be viewed not as a deterrent, but as an invitation to innovate and make groundbreaking discoveries.
References
As there is a lack of specific literature on this compound-based therapeutic agents, a traditional reference list is not applicable. The protocols and workflows described above are based on standard and widely accepted methodologies in the field of medicinal chemistry and drug discovery. Authoritative sources for these general techniques include:
Application Note: Utilizing 4-Benzoylisoquinoline for the Elucidation of Protein-Ligand Interactions
Introduction
The study of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Understanding how small molecules bind to their protein targets, and identifying those targets in the first place, are critical steps in developing new therapeutics and dissecting complex biological processes. Chemical probes serve as indispensable tools in this endeavor, enabling researchers to visualize, capture, and quantify these transient interactions. Among the diverse array of available probes, 4-Benzoylisoquinoline (4-BZIQ) has emerged as a uniquely powerful and versatile scaffold.
This guide provides a detailed overview of this compound and its applications for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties and provide field-proven, step-by-step protocols for its use in two primary applications: Photoaffinity Labeling (PAL) for target identification and fluorescence-based assays for quantitative binding analysis.
The Chemical Biology of this compound
The utility of 4-BZIQ stems from its hybrid structure, which ingeniously combines two critical functionalities into a single, compact molecule: a photoreactive benzophenone moiety and an environmentally sensitive isoquinoline fluorophore.
-
Photoreactivity for Covalent Capture: The benzophenone group is a highly efficient and well-regarded photophore. Upon irradiation with UV light (typically ~350-360 nm), the benzophenone carbonyl group is excited to a reactive triplet state. This intermediate can then abstract a hydrogen atom from nearby C-H bonds, primarily on amino acid side chains, resulting in the formation of a stable, covalent carbon-carbon bond between the probe and the interacting protein.[1][2] This process, known as photoaffinity labeling, effectively creates a permanent snapshot of the binding event. The key advantage of benzophenone is its relative stability and lower reactivity compared to other photoprobes like aryl azides or diazirines, which reduces non-specific labeling.[3][4]
-
Intrinsic Fluorescence for Detection & Analysis: The isoquinoline core of 4-BZIQ possesses intrinsic fluorescent properties. The excitation and emission wavelengths of isoquinoline and its derivatives can be sensitive to the polarity of their microenvironment. When a 4-BZIQ-derivatized ligand is unbound in an aqueous solution, it experiences a different environment than when it is sequestered within the often more hydrophobic binding pocket of a protein. This change can lead to measurable shifts in fluorescence intensity or polarization, which can be exploited to quantify binding affinities without the need for a secondary reporter.[5]
Mechanism of Photo-Crosslinking
The ability to permanently link a ligand to its target protein is a powerful tool for overcoming the challenge of weak or transient interactions that are difficult to study.
Caption: Mechanism of this compound photo-crosslinking.
Core Application: Photoaffinity Labeling (PAL) for Target Deconvolution
One of the most powerful applications of 4-BZIQ is in identifying the unknown protein targets of a bioactive small molecule discovered through phenotypic screening.[2] By incorporating the 4-BZIQ moiety into the structure of the bioactive compound, a chemical probe is created that can "fish out" its binding partners from a complex cellular proteome.[1][6]
Experimental Workflow
The overall process involves treating a biological sample (live cells, cell lysate) with the probe, initiating crosslinking with UV light, enriching the now-tagged proteins, and identifying them via mass spectrometry.
Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.
Protocol: Target Identification using a 4-BZIQ Probe
This protocol provides a generalized framework. Optimization of probe concentration, UV exposure time, and lysis conditions is critical for success and should be empirically determined for each new system.
A. Materials & Reagents
-
4-BZIQ-derivatized photoaffinity probe (with an affinity tag like biotin or a click-chemistry handle like an alkyne).
-
Biological Sample: Cultured cells or tissue lysate.
-
Control Compound: The parent molecule without the 4-BZIQ and tag moieties.
-
Buffers: Ice-cold PBS, Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
UV Source: Rayonet apparatus or similar UV crosslinker with 350-360 nm bulbs.[6]
-
Affinity Resin: Streptavidin-agarose beads (for biotinylated probes).
-
Mass Spectrometry-grade reagents: Trypsin, urea, DTT, iodoacetamide, formic acid.
B. Step-by-Step Methodology
-
Sample Preparation:
-
For cell lysates: Prepare lysate according to standard protocols, determining protein concentration via BCA or Bradford assay. Aliquot ~1-5 mg of total protein per condition.
-
For live cells: Plate cells to achieve ~80-90% confluency.
-
-
Probe Incubation & Competition:
-
Rationale: A competition experiment is the most critical control to distinguish specific targets from non-specifically labeled proteins.[2] A true target will show significantly reduced probe labeling in the presence of excess unlabeled competitor.
-
Set up three main conditions in triplicate:
-
Incubate samples with the probe (typically 1-10 µM) for 30-60 minutes at 4°C or 37°C, depending on the biological system.
-
-
UV Crosslinking:
-
Rationale: Performing irradiation at 4°C minimizes cellular processes and potential probe degradation while increasing the stability of protein complexes.[6]
-
Place samples on an orbital shaker in a 4°C cold room, approximately 5-10 cm from the UV source.[6]
-
Remove lids from cell culture plates or use UV-transparent vessels for lysates.
-
Irradiate with 360 nm UV light for 10-30 minutes. Note: Optimize exposure time; over-exposure can lead to protein damage and non-specific crosslinking.
-
-
Protein Enrichment:
-
If using live cells, wash with ice-cold PBS and lyse the cells.
-
Add affinity resin (e.g., pre-washed streptavidin beads) to the lysates from all conditions.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-protein complexes.
-
-
Washing and Elution:
-
Pellet the resin and discard the supernatant.
-
Perform a series of stringent washes to remove non-covalently bound proteins. This typically involves sequential washes with buffers of increasing stringency (e.g., Lysis buffer, high salt buffer, urea buffer).
-
Elute the captured proteins from the resin.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis:
-
Potential targets are proteins that are significantly enriched in the (+) UV Experimental sample compared to both the (-) UV Control and, most importantly, the (+) UV Competition samples.
-
Core Application: Fluorescence-Based Binding Assays
The intrinsic fluorescence of the isoquinoline scaffold can be harnessed to directly measure protein-ligand binding, often through Fluorescence Polarization (FP). FP measures the change in the apparent molecular size of a fluorescent molecule. A small, fluorescent ligand (like a 4-BZIQ probe) tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling is restricted, leading to a high polarization value.
Protocol: Determining Binding Affinity (Kd) via Fluorescence Polarization
A. Materials & Reagents
-
Fluorescent Ligand: A 4-BZIQ derivative of the molecule of interest.
-
Purified Protein: The target protein of interest in a suitable buffer (e.g., PBS or HEPES).
-
Assay Buffer: The same buffer used for the protein.
-
Microplate Reader: Equipped with fluorescence polarization capabilities (excitation/emission filters appropriate for the specific 4-BZIQ probe).
-
Black, low-volume 96- or 384-well microplates.
B. Step-by-Step Methodology
-
Determine Optimal Probe Concentration:
-
Rationale: The ideal probe concentration should be well below the expected Kd, but high enough to give a stable and robust fluorescence signal.
-
Perform a serial dilution of the 4-BZIQ probe in assay buffer and measure fluorescence intensity. Select a concentration in the linear range of the detector that is 5-10 times above the background.
-
-
Set up Binding Assay:
-
Prepare a serial dilution of the purified protein in the assay buffer. This should typically span at least 3-4 orders of magnitude around the expected Kd.
-
In a microplate, add a fixed concentration of the 4-BZIQ probe to each well.
-
Add the varying concentrations of the protein to the wells. Include "probe only" (0 protein) and "buffer only" (blank) controls.
-
Mix gently and incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).
-
-
Measure Fluorescence Polarization:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Plot the measured mP values against the logarithm of the protein concentration.
-
Fit the resulting sigmoidal curve to a one-site binding model using graphing software (e.g., GraphPad Prism) to determine the equilibrium dissociation constant (Kd).
-
Example Data Presentation
| Protein Concentration [nM] | Polarization (mP) |
| 0.1 | 55.2 |
| 1 | 58.1 |
| 10 | 85.6 |
| 50 | 175.4 |
| 100 | 240.8 |
| 500 | 315.1 |
| 1000 | 325.3 |
| 5000 | 328.9 |
Troubleshooting and Best Practices
-
High Background in PAL: If the (-) UV or competition controls show high signal, it may indicate non-specific binding of the probe to the affinity resin or other proteins. Increase the stringency of the wash steps or consider adding a mild detergent (e.g., Tween-20) to the wash buffers.
-
Low Signal in PAL: If no clear targets are identified, the crosslinking efficiency may be low. Try increasing the probe concentration or the UV irradiation time. Also, confirm that the probe modification did not abolish binding to the target.
-
Probe Synthesis: The design of the probe is critical. The 4-BZIQ and any linker/tag should be attached at a position on the parent molecule that is not essential for target binding.[2] Structure-activity relationship (SAR) data is invaluable for guiding this design.[7][8]
-
Assay Interference: In fluorescence assays, some compounds can be inherently fluorescent or act as quenchers. Always run appropriate controls to check for assay interference.
Conclusion
This compound is a powerful and multifaceted tool for probing the complex world of protein-ligand interactions. Its dual nature as both a photo-crosslinker and a fluorescent reporter provides a versatile platform for both qualitative target identification and quantitative binding characterization. By following well-controlled protocols and understanding the principles behind the technology, researchers can leverage 4-BZIQ to accelerate drug discovery programs and deepen our understanding of fundamental biological systems.
References
-
Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. PubMed. Available at: [Link]
-
Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. Available at: [Link]
-
Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. PubMed. Available at: [Link]
-
Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. Available at: [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. Available at: [Link]
-
Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]
-
Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PubMed Central. Available at: [Link]
-
A study of the binding between radicicol and four proteins by means of spectroscopy and molecular docking. ResearchGate. Available at: [Link]
-
Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. PubMed Central. Available at: [Link]
-
Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. Available at: [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. Available at: [Link]
-
Leveraging the Fragment Molecular Orbital Method to Explore the PLK1 Kinase Binding Site and Polo-Box Domain for Potent Small-Molecule Drug Design. MDPI. Available at: [Link]
-
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
-
Identification of β-strand mediated protein–protein interaction inhibitors using ligand-directed fragment ligation. National Institutes of Health (NIH). Available at: [Link]
-
Workshop Kinase Ligand Design. YouTube. Available at: [Link]
-
Penicillin Binding Protein: Crosslinking peptidoglycan chains. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Benzoylisoquinoline
Welcome to the technical support center for the synthesis of 4-Benzoylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important molecular scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a very low yield. What are the common synthetic strategies, and what are the critical factors I should be investigating?
A1: Low yields in the synthesis of this compound often stem from challenges in achieving C4 regioselectivity on the isoquinoline core. Direct Friedel-Crafts acylation of isoquinoline is generally not effective as it tends to occur on the benzene ring at positions C5 and C8 and can be difficult to control. More successful and reliable strategies either build the substituted isoquinoline ring de novo or employ a pre-functionalized isoquinoline at the C4 position.
Two primary, high-yield strategies are recommended:
-
Palladium-Catalyzed Carbonylative Cyclization: This de novo approach constructs the 4-aroylisoquinoline core in a single, highly convergent step from readily available starting materials. It offers excellent control over the substitution pattern.
-
Functionalization of 4-Bromoisoquinoline: This strategy involves the use of a commercially available or synthesized 4-bromoisoquinoline as a scaffold. The bromo group acts as a synthetic handle for introducing the benzoyl moiety, typically through a metal-catalyzed cross-coupling reaction or by conversion to an organometallic reagent followed by reaction with a benzoylating agent.
Below, we provide detailed troubleshooting guides for each of these robust methods.
Strategy 1: Palladium-Catalyzed Carbonylative Cyclization
This method involves the reaction of o-(1-alkynyl)benzaldimines with an aryl iodide in the presence of carbon monoxide and a palladium catalyst to directly form the 4-aroylisoquinoline structure.[1]
Reaction Scheme:
o-(1-Alkynyl)benzaldimine + Aryl Iodide + CO --(Pd Catalyst)--> 3-Substituted-4-Aroylisoquinoline
Troubleshooting Guide: Carbonylative Cyclization
Q2: My Pd-catalyzed carbonylative cyclization is failing or giving minimal product. What are the likely causes?
A2: Failure of this reaction is often linked to catalyst deactivation, poor quality of reagents, or suboptimal reaction conditions.
-
Cause 1: Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or air leaks in your reaction setup can lead to oxidation and deactivation.
-
Solution: Ensure your Pd(PPh₃)₄ catalyst is fresh and has been stored under an inert atmosphere. Thoroughly degas all solvents and reagents by sparging with argon or nitrogen, or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 2: Poor Quality of Carbon Monoxide: The CO gas must be of high purity. Contaminants can poison the palladium catalyst.
-
Solution: Use a high-purity grade of carbon monoxide (≥99.5%). If using a balloon, ensure it is purged with CO before filling.
-
-
Cause 3: Suboptimal Base or Solvent: The choice of base and solvent is critical for the reaction's success. Tri-n-butylamine is often used as the base.
-
Solution: Ensure the tri-n-butylamine is freshly distilled. While various solvents can be used, ensure they are anhydrous. Toluene or DMF are common choices and should be dried over molecular sieves or another appropriate drying agent.
-
Q3: I am observing the formation of multiple side products and a low yield of the desired this compound. How can I improve the selectivity?
A3: Side product formation can arise from competing reaction pathways, such as homocoupling of the aryl iodide or decomposition of the starting materials.
-
Cause 1: Incorrect CO Pressure: The reaction is typically run at atmospheric pressure of CO.[1] Significantly higher or lower pressures can alter the reaction pathway.
-
Solution: Maintain a constant, slight positive pressure of CO using a balloon or a regulator set to a low pressure. This ensures a sufficient concentration of CO in the reaction mixture to favor the carbonylative pathway.
-
-
Cause 2: Reaction Temperature is Too High: Elevated temperatures can lead to the decomposition of the palladium catalyst and starting materials, resulting in tar formation.
-
Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. Monitor the reaction by TLC or LC-MS to track the formation of the product and byproducts at different temperatures.
-
Experimental Protocol: Pd-Catalyzed Synthesis of this compound
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask, add the o-(1-alkynyl)benzaldimine (1.0 equiv), iodobenzene (1.2 equiv), and Pd(PPh₃)₄ (5 mol %).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Addition of Solvent and Base: Add anhydrous toluene and freshly distilled tri-n-butylamine (2.0 equiv) via syringe.
-
Carbon Monoxide Purge: Purge the reaction mixture with carbon monoxide gas for 5-10 minutes.
-
Reaction: Place a balloon of carbon monoxide on the flask and heat the mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Carbonylative Cyclization Parameters
| Parameter | Recommended Condition | Troubleshooting Focus |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | Ensure catalyst is active and handled under inert conditions. |
| Solvent | Anhydrous Toluene or DMF | Use rigorously dried solvents. |
| Base | Tri-n-butylamine (2.0 equiv) | Use freshly distilled base. |
| CO Pressure | 1 atm (balloon) | Maintain a constant, positive pressure. |
| Temperature | 100 °C | Optimize temperature to balance reaction rate and stability. |
Diagram: Carbonylative Cyclization Workflow
Caption: Workflow for Pd-catalyzed this compound synthesis.
Strategy 2: Functionalization of 4-Bromoisoquinoline
This approach utilizes 4-bromoisoquinoline as a starting material. The key step is the conversion of the C-Br bond to a C-C bond to introduce the benzoyl group. A common and effective method is a Grignard reaction sequence.
Reaction Scheme:
-
4-Bromoisoquinoline + Mg -> 4-Isoquinolylmagnesium bromide
-
4-Isoquinolylmagnesium bromide + Benzoyl Chloride -> this compound
Troubleshooting Guide: Grignard Route from 4-Bromoisoquinoline
Q4: I am unable to form the Grignard reagent from 4-bromoisoquinoline, or the subsequent reaction with benzoyl chloride gives a very low yield.
A4: Grignard reagent formation and reaction are highly sensitive to reaction conditions, particularly the presence of water and the activation of magnesium.
-
Cause 1: Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or on the surface of the magnesium will quench the reagent as it forms.
-
Solution: Rigorously dry all glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents (diethyl ether or THF are common) from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Cause 2: Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the magnesium in the solvent. Successful initiation is often indicated by the disappearance of the iodine color, bubbling at the magnesium surface, and a gentle exotherm.
-
-
Cause 3: Competing Reactions with Benzoyl Chloride: Benzoyl chloride is highly reactive. The Grignard reagent can add to the ketone product, leading to the formation of a tertiary alcohol as a byproduct.
-
Solution: Perform the addition of benzoyl chloride at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity and minimize over-addition. Add the benzoyl chloride solution dropwise to the Grignard reagent, not the other way around, to avoid having an excess of the electrophile.
-
Q5: My reaction is producing a significant amount of homocoupled bi-isoquinoline byproduct.
A5: The formation of a bi-isoquinoline product (4,4'-biisoquinoline) is a known side reaction in the formation of aryl Grignard reagents.
-
Cause: Wurtz-type Coupling: This side reaction can be promoted by higher temperatures or the presence of certain impurities.
-
Solution: Maintain a gentle reflux during the Grignard formation; avoid excessive heating. Ensure the 4-bromoisoquinoline is pure. The use of freshly activated magnesium can also help favor the desired Grignard formation over the coupling reaction.
-
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 equiv) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small amount of anhydrous THF via syringe.
-
In the dropping funnel, prepare a solution of 4-bromoisoquinoline (1.0 equiv) in anhydrous THF.
-
Add a small portion of the 4-bromoisoquinoline solution to the magnesium. If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.
-
Once initiated, add the remaining 4-bromoisoquinoline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzoyl Chloride:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.1 equiv) in anhydrous THF dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Diagram: Troubleshooting Grignard Reaction for this compound Synthesis
Caption: Decision tree for troubleshooting the Grignard-based synthesis.
References
-
Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). A new and convenient synthesis of 3-substituted 4-aroylisoquinolines via palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines. Organic Letters, 5(22), 4251–4254*. [Link]
-
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(7), 508-512. [Link]
-
Chen, Y., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 625–630*. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Benzoylisoquinoline Derivatization
Welcome to the technical support center for the derivatization of 4-benzoylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the chemical modification of this scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Understanding the Reactivity of this compound
This compound is a versatile scaffold possessing multiple reactive sites that can be selectively targeted for derivatization. Understanding the electronic and steric properties of these sites is crucial for planning successful synthetic transformations.
-
The Isoquinoline Nitrogen (N2): The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles, most commonly alkylating agents.
-
The Carbonyl Group (C=O): The carbonyl carbon is electrophilic and a key site for nucleophilic addition reactions. The adjacent bulky aromatic rings can sterically hinder the approach of nucleophiles. The carbonyl group can also be reduced to a methylene group (CH₂) or a hydroxyl group (CH-OH).
-
The Aromatic Rings: The isoquinoline and benzoyl rings can undergo electrophilic aromatic substitution. The benzoyl group is an electron-withdrawing group, which deactivates the isoquinoline ring, making substitution on this ring more challenging. Conversely, the reactivity of the benzoyl ring will be influenced by any existing substituents.
Below is a diagram illustrating the primary sites of reactivity on the this compound core structure.
Caption: Key reactive sites on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: I want to perform an N-alkylation. Will the carbonyl group interfere?
A1: Generally, the isoquinoline nitrogen is a softer and more reactive nucleophile towards common alkylating agents (like alkyl halides) than the carbonyl oxygen.[1] Therefore, selective N-alkylation is typically achievable under standard conditions. However, overly harsh conditions (e.g., very high temperatures) could potentially lead to side reactions.
Q2: What are the most common challenges when reducing the benzoyl group?
A2: The primary challenges include incomplete reduction, over-reduction of the isoquinoline ring, and the need for harsh reaction conditions that may not be compatible with other functional groups on your molecule. The choice of reducing agent is critical and depends on the desired product (alcohol or methylene). For instance, Clemmensen and Wolff-Kishner reductions convert the carbonyl to a methylene group but use strongly acidic or basic conditions, respectively.[2][3]
Q3: Can I selectively functionalize one of the aromatic rings?
A3: Regioselective functionalization of the aromatic rings via electrophilic substitution can be challenging. The benzoyl group deactivates the isoquinoline ring. The substitution pattern on the benzoyl ring itself will direct incoming electrophiles according to standard directing group effects. C-H activation strategies can offer alternative routes to functionalization with different regioselectivity.[4]
Troubleshooting Guides
Guide 1: N-Alkylation of the Isoquinoline Nitrogen
Problem 1: Low or no yield of the N-alkylated product.
-
Possible Cause: Insufficient reactivity of the alkylating agent.
-
Solution: If using an alkyl chloride or bromide, consider switching to an alkyl iodide, which has a better leaving group. You can also add a catalytic amount of potassium iodide (KI) to the reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]
-
-
Possible Cause: Inappropriate solvent.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[1] Ensure your starting material is fully soluble at the reaction temperature.
-
-
Possible Cause: The base is not strong enough or is sterically hindered.
-
Solution: For a neutral isoquinoline starting material, a base is required to deprotonate the resulting quaternary ammonium salt or to neutralize any acid formed. If you are starting with a salt of the isoquinoline, a stronger base like potassium carbonate or cesium carbonate might be necessary.
-
-
Possible Cause: Low reaction temperature.
Problem 2: Formation of unknown byproducts.
-
Possible Cause: Decomposition of the solvent or reagents.
-
Possible Cause: Side reactions involving other functional groups.
-
Solution: If your this compound derivative contains other nucleophilic groups (e.g., a phenol), you might observe competing O-alkylation. The choice of solvent and base can influence the N/O selectivity.
-
Caption: Troubleshooting workflow for N-alkylation.
Guide 2: Reduction of the Carbonyl Group
Problem 1: Incomplete reduction to the alcohol or methylene.
-
Possible Cause: The reducing agent is not potent enough or has degraded.
-
Solution: For reduction to the alcohol, ensure your sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) is fresh. LAH is a much stronger reducing agent than NaBH₄. For reduction to the methylene group, ensure the conditions for the Wolff-Kishner (hydrazine, strong base, high temperature) or Clemmensen (zinc amalgam, strong acid) reduction are strictly followed.[2][3]
-
-
Possible Cause: Steric hindrance around the carbonyl group.
-
Solution: The bulky aromatic groups may slow down the reduction. Increase the reaction time and/or temperature. For catalytic hydrogenation, a higher pressure of H₂ and a more active catalyst might be required.
-
Problem 2: Undesired reduction of the isoquinoline ring.
-
Possible Cause: The reducing agent is too harsh.
-
Solution: Catalytic hydrogenation under forcing conditions or the use of strong hydride reagents can sometimes reduce the heterocyclic ring. If this is observed, switch to a milder reducing agent. For example, if reducing to the alcohol, NaBH₄ is less likely to reduce the isoquinoline ring than LAH. The Clemmensen and Wolff-Kishner reductions are generally selective for the carbonyl group.[2]
-
Table 1: Comparison of Common Carbonyl Reduction Methods
| Method | Reagents | Product | Key Considerations |
| Sodium Borohydride Reduction | NaBH₄, MeOH/EtOH | Alcohol (CH-OH) | Mild conditions, selective for aldehydes and ketones. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene glycol, heat | Methylene (CH₂) | Harshly basic; not suitable for base-sensitive substrates.[2][3] |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Methylene (CH₂) | Harshly acidic; not suitable for acid-sensitive substrates.[2][3] |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methylene (CH₂) | Can also reduce the isoquinoline ring under harsh conditions. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile, 0.1-0.5 M), add a base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq) to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Carbonyl Reduction to an Alcohol
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
References
-
Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. Chin J Nat Med. 2016 May;14(5):382-90. [Link]
-
Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.[Link]
-
Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers.[Link]
-
Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. PMC.[Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry.[Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.[Link]
-
Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH.[Link]
-
Help with N-Alkylation gone wrong : r/chemistry. Reddit.[Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.[Link]
-
Reduction of carbonyl compounds | Aldehydes, ketones & carboxylic acids | Chemistry | Khan Academy. YouTube.[Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: High-Purity 4-Benzoylisoquinoline Purification Strategies
Welcome to the technical support center for the purification of high-purity 4-Benzoylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the highest possible purity for your this compound samples.
I. Understanding the Chemistry of this compound Purification
This compound is an aromatic ketone with a moderately polar character due to the presence of the carbonyl group and the nitrogen atom in the isoquinoline ring. Its purification can be challenging due to the potential for closely related impurities, including isomers and unreacted starting materials from its synthesis, which is often achieved through a Friedel-Crafts acylation or related cross-coupling reactions.[1][2] The key to successful purification lies in exploiting the subtle differences in polarity, solubility, and other physicochemical properties between this compound and any contaminants.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Symptom: Your crude product, after synthesis and initial work-up, shows multiple spots on a Thin Layer Chromatography (TLC) plate or several peaks in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatogram.
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials such as isoquinoline and benzoyl chloride (or benzoic acid).
-
Solution: Before attempting purification, ensure your reaction has run to completion by monitoring it with TLC. If starting material is still present, consider extending the reaction time or adjusting the stoichiometry of your reagents.
-
-
Presence of Isomers: Friedel-Crafts reactions on substituted aromatic rings can sometimes yield positional isomers.[3] In the case of this compound, you might have small amounts of other benzoylisoquinoline isomers.
-
Byproducts from Side Reactions: The synthesis conditions might have promoted the formation of byproducts. For instance, in a Friedel-Crafts reaction, polyacylation is a possibility, though less likely with an acyl group.[2]
-
Solution: A thorough understanding of your synthetic route is crucial. Anticipate potential byproducts and choose a purification strategy that can effectively remove them. A combination of aqueous washes, recrystallization, and column chromatography is often necessary.
-
Issue 2: Difficulty in Recrystallization
Symptom: You are attempting to recrystallize your crude this compound, but it is oiling out, not dissolving, or the resulting crystals are of low purity.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The chosen solvent may be too polar or too non-polar. For a moderately polar compound like this compound, a single solvent might not be ideal.
-
Solution: A mixed solvent system is often more effective. A good starting point is a combination of a polar solvent in which the compound is soluble (like ethanol, ethyl acetate, or acetone) and a non-polar solvent in which it is less soluble (like hexanes or petroleum ether).[6] A general rule of thumb is to choose a solvent that has a similar functional group to the compound of interest; for a ketone, acetone might be a good starting point.[6]
-
-
Cooling Rate is Too Fast: Rapid cooling can cause the compound to precipitate out as an oil rather than forming pure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
-
Presence of Insoluble Impurities: If your crude product does not fully dissolve even in a large volume of hot solvent, insoluble impurities may be present.
-
Solution: Perform a hot filtration to remove any insoluble material before allowing the solution to cool and crystallize.
-
| Solvent System | Comments |
| Ethanol/Water | A good starting point for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexanes | Another common choice for compounds of intermediate polarity.[7] |
| Acetone/Hexanes | Similar to ethyl acetate/hexanes, this can be an effective combination.[6] |
Issue 3: Poor Separation in Column Chromatography
Symptom: During column chromatography, the this compound is co-eluting with impurities, resulting in impure fractions.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in slow elution and band broadening.
-
Solution: Optimize your solvent system using TLC before running the column.[8] Aim for an Rf value of 0.25-0.35 for this compound. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective for separating compounds with different polarities.[7] For a compound like this compound, a mixture of hexanes and ethyl acetate is a good starting point.
-
-
Improperly Packed Column: Channels or cracks in the silica gel can lead to poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry" packing method, where the silica gel is mixed with the initial eluent before being added to the column, is generally recommended.
-
-
Overloading the Column: Applying too much crude product to the column will result in broad bands and poor separation.
-
Solution: As a general guideline, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for purifying this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
A1: this compound is a moderately polar compound. The presence of the carbonyl group (C=O) and the nitrogen in the isoquinoline ring makes it more polar than its parent aromatic hydrocarbons but less polar than highly functionalized molecules with multiple hydrogen-bonding groups. This moderate polarity is key to selecting appropriate solvents for recrystallization and chromatography.
Q2: What are the most common impurities I should expect?
A2: The most common impurities will depend on the synthetic route. If a Friedel-Crafts acylation of isoquinoline with benzoyl chloride is used, you can expect unreacted isoquinoline, benzoic acid (from the hydrolysis of benzoyl chloride), and potentially positional isomers of benzoylisoquinoline.[1][9]
Q3: How can I remove unreacted isoquinoline and benzoic acid?
A3: An acid-base extraction is an effective method for removing these impurities. Before column chromatography or recrystallization, you can dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic isoquinoline. A subsequent wash with a dilute aqueous base solution (e.g., 1M NaHCO₃) will remove the acidic benzoic acid.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for purity analysis.[10] HPLC is also excellent for separating and quantifying closely related isomers.[11][12]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) can provide high-resolution separation and quantification of impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified compound and can also be used to detect impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can help identify the molecular weight of the main component and any impurities.
Q5: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A5: A yellow color may indicate the presence of conjugated impurities.[7] If your compound is an oil, it may be due to residual solvent or the presence of impurities that are depressing the melting point.
-
Troubleshooting Steps:
-
Ensure all solvent has been removed under high vacuum.
-
Re-evaluate the purity of your material using HPLC or GC. If impurities are detected, further purification by column chromatography may be necessary.
-
If the material is pure but still an oil, it may be a low-melting solid or an amorphous material. Try dissolving it in a minimal amount of a volatile solvent (like dichloromethane) and then adding a non-polar solvent (like hexanes) to precipitate it as a solid.
-
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation:
- Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
- Solvent System (Eluent): Based on TLC analysis, prepare an appropriate mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A starting gradient could be from 5% ethyl acetate in hexanes to 30% ethyl acetate in hexanes.
- Column Packing: Pack the column using the slurry method to ensure a uniform bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
- Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting with the least polar solvent mixture.
- If using a gradient, gradually increase the polarity of the eluent.
- Collect fractions and monitor them by TLC to identify which fractions contain the pure this compound.
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove any residual solvent.
Visualizing the Purification Workflow
Caption: A detailed workflow for the purification of this compound.
IV. References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
Chromatography Forum. (2009, May 12). separation of two isomers. Retrieved from [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Khan, I. A., & Smillie, T. J. (2012). A Comparative Guide to HPLC and GC Methods for Purity Validation of 4-Methoxy-2,3,5,6-tetramethylphenol. Planta Medica, 78(05), P_131.
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. separation of two isomers - Chromatography Forum [chromforum.org]
- 5. welch-us.com [welch-us.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 13. agilent.com [agilent.com]
troubleshooting unexpected side reactions in 4-Benzoylisoquinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Benzoylisoquinoline and its derivatives. As a Senior Application Scientist, I understand the intricate challenges that can arise during the synthesis of complex heterocyclic molecules. This guide is designed to provide you with practical, in-depth solutions to common and unexpected side reactions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning your synthesis.
Q1: Which is the most reliable synthetic route for a substituted isoquinoline like this compound?
A1: There is no single "best" route, as the optimal choice depends heavily on the availability of starting materials and the specific substitution patterns on your precursors. However, two of the most robust and commonly adapted methods are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction .
-
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[1][2] It is particularly effective when the aromatic ring of the β-arylethylamine precursor is activated with electron-donating groups, as the key step is an electrophilic aromatic substitution.[2][3]
-
The Pomeranz-Fritsch reaction utilizes the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[4][5][6] This method offers flexibility in the substitution pattern of the final isoquinoline.[6]
Q2: How critical is the purity of my starting materials and reagents?
A2: It is absolutely critical. Impurities in starting materials are a primary cause of unexpected side reactions and low yields.[7] For instance, residual moisture can quench the potent dehydrating agents used in these syntheses (e.g., POCl₃, P₂O₅), rendering them ineffective.[3] Furthermore, impurities can introduce competing reaction pathways or interfere with catalysis. According to ICH Q11 guidelines, any manufacturing steps that impact the impurity profile of the final drug substance should be carefully controlled, starting from the selection and justification of starting materials.[8][9] We strongly recommend purifying all starting materials and drying all solvents and reagents before use.
Q3: What are the most common classes of side reactions I should anticipate?
A3: The most prevalent side reactions are typically related to the harsh acidic and dehydrating conditions required for cyclization. These include:
-
Retro-Ritter Reaction: Particularly in the Bischler-Napieralski synthesis, this reaction can lead to the formation of styrene byproducts.[2][3]
-
Polymerization: The strong acid catalysts can promote the polymerization of starting materials or intermediates, especially if they contain reactive functional groups.[10]
-
Incomplete Cyclization or Hydrolysis: Insufficiently powerful dehydrating agents or the presence of water can lead to the hydrolysis of key intermediates (like the nitrilium ion in the Bischler-Napieralski pathway) back to the starting amide.[3]
-
Abnormal Regioisomers: Depending on the substitution pattern of your aromatic precursors, cyclization may occur at an unintended position, leading to a mixture of isomers that can be difficult to separate.[11]
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This guide is structured in a question-and-answer format to directly address specific experimental observations.
Issue 1: Low or No Yield of this compound
Q: My reaction is not proceeding, or the yield of the desired product is extremely low. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors, primarily related to reaction activation and conditions.
Probable Cause A: Deactivated Aromatic Ring
The core cyclization step in both the Bischler-Napieralski and Pomeranz-Fritsch reactions is an electrophilic aromatic substitution. If the benzene ring where cyclization is intended to occur bears strong electron-withdrawing groups (EWGs), the ring is "deactivated," making it less nucleophilic and hindering the reaction.[1][3]
Solution:
-
Increase Dehydrating Agent Potency: For deactivated substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may be insufficient. Switching to a more powerful system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, can be highly effective.[2][3] This combination generates a more reactive pyrophosphate intermediate that can overcome the higher activation energy.[3]
-
Elevate Reaction Temperature: Increasing the thermal energy of the system can help overcome the activation barrier. Consider switching to a higher-boiling point solvent like xylene or decalin, but monitor the reaction closely for decomposition.[3]
Probable Cause B: Insufficient or Inactive Dehydrating Agent
The dehydrating agents used are highly sensitive to moisture. If your reagents or solvents are not scrupulously dry, the agent will be consumed in a reaction with water instead of driving your desired cyclization.
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents like P₂O₅ and POCl₃ under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use Sufficient Stoichiometry: Ensure you are using an adequate molar excess of the dehydrating agent as specified in literature protocols. It is often used as both a reagent and a solvent.[1]
Issue 2: A Major Styrene-Type Impurity is Observed
Q: My mass spectrometry and NMR data indicate the formation of a styrene derivative instead of my isoquinoline product. What is this side reaction and how can I prevent it?
A: You are likely observing the result of a Retro-Ritter reaction . This is a well-documented side reaction in the Bischler-Napieralski synthesis.[2][3] It occurs when the nitrilium ion intermediate, instead of undergoing cyclization, fragments to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form a styrene.
Solution:
-
Change the Solvent: This side reaction is an equilibrium process. By using the corresponding nitrile (e.g., acetonitrile, benzonitrile) as the solvent, you can shift the equilibrium away from the retro-Ritter products according to Le Châtelier's principle.[2][3]
-
Modify the Reagent: An alternative procedure involves using oxalyl chloride or triflic anhydride (Tf₂O) instead of POCl₃.[3][12] These reagents can generate an N-acyliminium intermediate, which is less prone to the fragmentation that leads to the retro-Ritter pathway.
Visualizing the Chemistry: Key Mechanisms and Workflows
To better understand these processes, the following diagrams illustrate the core reaction and a common side pathway.
Caption: The Bischler-Napieralski reaction proceeds via a nitrilium ion intermediate.
Caption: The Retro-Ritter side reaction fragments the key nitrilium ion.
Data Summary and Recommended Conditions
For clarity, the following table summarizes troubleshooting strategies for common issues.
| Symptom Observed | Probable Cause | Primary Solution | Secondary Actions |
| Low or No Product | Deactivated Aromatic Ring | Use a stronger dehydrating agent (e.g., P₂O₅ in POCl₃).[2][3] | Increase reaction temperature; use a higher-boiling solvent. |
| Low or No Product | Wet Reagents/Solvents | Ensure all components are rigorously anhydrous. | Use a fresh bottle of dehydrating agent; perform reaction under inert gas. |
| Styrene Byproduct | Retro-Ritter Reaction | Use a nitrile solvent (e.g., acetonitrile) to shift equilibrium.[2] | Switch to an alternative cyclizing agent like Tf₂O or oxalyl chloride.[12] |
| Multiple Isomers | Poor Regioselectivity | Modify substitution pattern on the aromatic ring to favor one cyclization site. | Perform careful column chromatography; re-evaluate synthetic strategy. |
| Tar/Polymer Formation | Reaction Too Vigorous | Lower the reaction temperature. | Monitor reaction by TLC/LC-MS to determine optimal reaction time and avoid prolonged heating.[10] |
Experimental Protocols
The following are generalized protocols. You must adapt them based on the specific reactivity of your substrates and safety considerations in your lab.
Protocol 1: General Bischler-Napieralski Synthesis
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the β-arylethylamide substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene or acetonitrile (approx. 10 mL per 1 g of substrate).[3]
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) dropwise via the dropping funnel.[3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).[3]
-
Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8-9. Caution: This is an exothermic process.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Dehydrogenation to Aromatic Isoquinoline
The 3,4-dihydroisoquinoline product from the Bischler-Napieralski reaction must be oxidized to yield the final aromatic isoquinoline.
-
Setup: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene, xylene).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify as needed by column chromatography or recrystallization.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a).
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
National Institutes of Health. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Institutes of Health. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]
-
Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
-
ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
-
Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]
-
ResearchGate. (n.d.). Reaction conditions for the synthesis of benzyl isoquinoline series. [Link]
-
National Institutes of Health. (n.d.). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]
-
SciSpace. (n.d.). Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. [Link]
-
YouTube. (2019). Selection of starting material for synthetic processes based on ICH Q11. [Link]
-
Farmaceutski Glasnik. (n.d.). PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. [Link]
-
ICH. (2012). Q11: Development and Manufacture of Drug Substances. [Link]
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Benzoylisoquinoline Compounds for In Vitro Assays
Introduction
Researchers, scientists, and drug development professionals frequently utilize 4-benzoylisoquinoline compounds due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] However, the successful application of these compounds in in vitro assays is often hampered by their inherent instability under common experimental conditions. This guide provides a comprehensive technical resource designed to help you troubleshoot and enhance the stability of your this compound compounds, ensuring the reliability and reproducibility of your experimental results.
This technical support center moves beyond a simple checklist of procedures. Here, we delve into the underlying chemical principles governing the stability of this compound class and provide detailed, field-tested protocols to proactively address and resolve common challenges.
I. Understanding the Instability of this compound Compounds
The this compound scaffold, while promising, contains structural motifs susceptible to degradation under typical in vitro assay conditions. The primary pathways of degradation include hydrolysis and photodegradation.
A. Hydrolytic Degradation
The benzoyl group, an ester-like functional group, is prone to hydrolysis, particularly under non-neutral pH conditions.[4][5] This process involves the cleavage of the carbonyl-carbon bond attached to the isoquinoline ring, leading to the formation of benzoic acid and a 4-hydroxyisoquinoline derivative. This degradation is often accelerated in aqueous buffers, especially at basic or strongly acidic pH.[6]
B. Photodegradation
The aromatic and conjugated systems present in this compound compounds make them susceptible to degradation upon exposure to light, particularly in the UV spectrum.[7][8] This can lead to the formation of various photoproducts, altering the compound's concentration and potentially introducing confounding biological activities.
C. Oxidative Degradation
While less common than hydrolysis and photodegradation, oxidative degradation can occur, especially in the presence of reactive oxygen species (ROS) that may be generated in certain cell culture media or by specific cell types.[9]
Caption: Major degradation pathways for this compound compounds.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Stock Solution Stability
Q1: My stock solution of a this compound compound in DMSO shows decreasing potency over time, even when stored at -20°C. What's happening?
A1: While many compounds are stable in DMSO, some can still degrade.[10][11] The primary culprit is often the absorption of water by DMSO, which is highly hygroscopic.[12][13] This absorbed water can facilitate slow hydrolysis of the benzoyl group, even at low temperatures. Additionally, repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation for some sensitive molecules.[14]
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and reduce the introduction of atmospheric moisture.[14]
-
Inert Gas Overlay: For highly sensitive compounds, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing and freezing. This displaces oxygen and can help prevent oxidative degradation.[14]
-
Re-evaluate Purity: If instability persists, re-confirm the purity of your compound batch using techniques like HPLC or LC-MS to rule out pre-existing impurities that might be catalyzing degradation.[15]
Assay-Specific Instability
Q2: I'm seeing inconsistent results in my cell-based assay. Could my this compound compound be degrading in the culture medium?
A2: Yes, this is a common problem. Cell culture media are complex aqueous environments, often buffered at a physiological pH (around 7.4), which can promote hydrolysis.[6] Furthermore, some media components can interact with your compound, and exposure to laboratory lighting during incubation can cause photodegradation.[8]
Troubleshooting Steps:
-
Pre-incubation Stability Check: Before conducting your full experiment, perform a simple stability check. Incubate your compound in the cell culture medium under the exact assay conditions (temperature, CO2, light exposure) but without cells. Sample at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound by HPLC.[16][17] This will give you a clear picture of its stability over the course of your experiment.
-
pH Optimization: If hydrolysis is confirmed, investigate if your assay can be performed at a slightly different pH where the compound is more stable. The stability of isoquinoline derivatives can be pH-dependent.[18][19][20]
-
Minimize Light Exposure: Protect your plates from light as much as possible. Use amber-colored plates or cover your standard plates with foil during incubation and handling.[7]
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of low concentrations of antioxidants to the medium, such as N-acetylcysteine or Vitamin E, may be beneficial.[21][22] However, you must first validate that the antioxidant itself does not interfere with your assay.
Solubility and Precipitation Issues
Q3: My compound precipitates out of solution when I add it to the aqueous assay buffer. How can I improve its solubility without compromising stability?
A3: Poor aqueous solubility is a frequent challenge that can be mistaken for instability.[23] The key is to enhance solubility while being mindful of the factors that can cause degradation.
Troubleshooting Steps:
-
Co-solvent Systems: While DMSO is a common solvent for stock solutions, consider using a co-solvent system for your final assay dilution. Small percentages of solvents like ethanol or polyethylene glycol (PEG) can improve solubility.[24] However, always run a vehicle control to ensure the co-solvent does not affect your assay.
-
pH Adjustment: As mentioned, the solubility of ionizable compounds like isoquinolines can be highly dependent on pH.[6][20] Adjusting the pH of your buffer may improve solubility, but be sure to balance this with the compound's stability at that pH.
-
Formulation with Excipients: For more advanced applications, formulation with solubilizing agents like cyclodextrins can be explored. These can encapsulate the compound, increasing its aqueous solubility. This approach requires careful validation to ensure the excipient does not interfere with the biological activity being measured.
III. Frequently Asked Questions (FAQs)
Q: How should I store my solid this compound compound? A: Store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. A desiccator can provide additional protection against humidity.
Q: Can I use a higher concentration of DMSO in my final assay to improve solubility? A: It is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5% (v/v), as higher concentrations can be cytotoxic and may have off-target effects. Always include a vehicle control with the same final DMSO concentration as your test samples.
Q: What are the key parameters to monitor in an HPLC stability study? A: The primary parameter is the peak area of the parent compound over time. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.[16][25] Key validation parameters for your HPLC method include specificity, accuracy, and precision.[26]
Q: Are there any buffer components I should avoid? A: Buffers containing primary or secondary amines (like Tris) can potentially react with certain functional groups on your compound. Phosphate-buffered saline (PBS) and HEPES are generally good starting points, but compatibility should always be confirmed experimentally.
IV. Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Assay Buffer
This protocol outlines a method to determine the stability of a this compound compound in a specific aqueous buffer.
Materials:
-
This compound compound
-
Anhydrous DMSO
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[17]
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh your compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution into the pre-warmed assay buffer to the final desired concentration for your experiment. Ensure the final DMSO concentration is consistent with your planned assay conditions.
-
Timepoint 0 Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction by diluting it in the mobile phase or another suitable solvent. Analyze this sample by HPLC to establish the initial concentration (t=0).
-
Incubate the Test Solution: Place the remainder of the test solution under the exact conditions of your assay (temperature, light, etc.).
-
Collect Timepoint Samples: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, quench if necessary, and transfer to autosampler vials for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.[25][27] This method should be able to separate the parent compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A significant decrease indicates instability.
| Timepoint (hours) | Parent Compound Remaining (%) |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 95.2 |
| 4 | 88.7 |
| 8 | 75.1 |
| 24 | 45.3 |
| Table 1: Example data from an HPLC stability study showing significant degradation over 24 hours. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[27]
Materials:
-
This compound compound stock solution (in a suitable solvent like acetonitrile or methanol)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidative degradation)
-
Light source (e.g., UV lamp) for photolytic degradation
-
Heating block or water bath for thermal degradation
Procedure:
-
Set up Stress Conditions: In separate, clearly labeled vials, expose your compound to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a controlled light source.
-
-
Incubation and Sampling: Incubate the samples for a defined period (e.g., 24 hours), taking samples at intermediate time points. For acid and base hydrolysis samples, neutralize them before analysis.
-
HPLC/LC-MS Analysis: Analyze the stressed samples using an HPLC or LC-MS method to separate and identify the degradation products.
Caption: Workflow for a forced degradation study.
V. References
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Available at: [Link]
-
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry. Available at: [Link]
-
Altabrisa Group. (2023). 3 Key Steps for HPLC Validation in Stability Testing. Available at: [Link]
-
Saimalakondaiah, D., et al. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Available at: [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? Available at: [Link]
-
Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats. Available at: [Link]
-
National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available at: [Link]
-
Current Issues in Pharmacy and Medical Sciences. (2012). Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Available at: [Link]
-
PubChem. (n.d.). Benzoyl chloride. Available at: [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Available at: [Link]
-
PubMed Central. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Available at: [Link]
-
MDPI. (n.d.). Polyphenols from Byproducts: Their Applications and Health Effects. Available at: [Link]
-
PubMed. (1992). Benzoyl peroxide solubility and stability in hydric solvents. Available at: [Link]
-
PubMed Central. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]
-
ResearchGate. (2013). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Available at: [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
MDPI. (n.d.). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. Available at: [Link]
-
PubMed Central. (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Available at: [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]
-
YouTube. (2021). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation of quinoline in water. Available at: [Link]
-
PubMed. (2016). Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. Available at: [Link]
-
ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Available at: [Link]
-
PubMed Central. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. Available at: [Link]
-
MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Available at: [Link]
-
Quora. (2016). Out of chloro benzene and benzyl chloride, which one gets easily as hydrolysed by aqueous NaOH, and why? Available at: [Link]
-
PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Available at: [Link]
-
PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Available at: [Link]
-
MDPI. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Available at: [Link]
-
PubMed. (n.d.). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Available at: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
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- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 16. irjpms.com [irjpms.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 19. researchgate.net [researchgate.net]
- 20. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
minimizing impurities in the synthesis of 4-Benzoylisoquinoline
Welcome to the technical support center for the synthesis of 4-Benzoylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic outcomes. Our approach is grounded in established reaction mechanisms and field-proven insights to ensure scientific integrity and practical success.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique challenge in controlling regioselectivity. The isoquinoline nucleus has multiple positions susceptible to electrophilic and radical attack, often leading to a mixture of isomers and other byproducts. Directing functionalization specifically to the C4 position requires a careful selection of methodology and precise control over reaction parameters.
While classical Friedel-Crafts acylation is a cornerstone of aromatic chemistry, its application to electron-deficient N-heterocycles like isoquinoline is fraught with difficulties, including harsh reaction conditions and poor regioselectivity.[1][2] Modern synthetic methods, particularly those involving direct C-H functionalization via radical mechanisms, offer a more promising and controllable route to the desired 4-substituted product.[3][4]
This guide will focus primarily on the Minisci-type radical acylation as the recommended pathway for synthesizing this compound, as it provides a more direct and often more selective approach compared to traditional methods.[3][5]
Core Synthesis Workflow: Radical C-H Benzoylation
The recommended approach for the synthesis of this compound is a direct C-H functionalization using a benzoyl radical precursor. A common and effective method is the Minisci reaction, which involves the generation of an acyl radical from an aldehyde in the presence of an oxidant.[3][4]
Figure 1: Simplified workflow for the Minisci-type synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via a Minisci-type reaction.
Issue 1: Low or No Product Yield
Question: I am not getting any significant amount of my desired this compound product. What could be the reasons?
Answer:
Low or no yield in a Minisci-type reaction can stem from several factors related to the generation of the benzoyl radical and its subsequent reaction with isoquinoline.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Radical Generation | The oxidant (e.g., potassium persulfate, K₂S₂O₈) may be old or decomposed. The reaction temperature might be too low to initiate radical formation effectively. | 1. Use a fresh batch of the oxidant. 2. Ensure the reaction is heated to the optimal temperature as specified in the protocol (typically 80-110 °C).[4] 3. Consider a different oxidant system, such as tert-butyl hydroperoxide (TBHP), if compatible with your substrate. |
| Incorrect Reaction pH | The Minisci reaction works best under acidic conditions. The isoquinoline nitrogen needs to be protonated to activate the ring for radical attack. Insufficient acid will result in a sluggish or failed reaction. | 1. Ensure the reaction medium is sufficiently acidic. If not explicitly using an acid, the reaction may rely on in-situ acid generation. 2. Consider adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA), but be mindful of potential side reactions. |
| Radical Scavenging | The presence of radical scavengers (e.g., certain solvents, impurities in starting materials, or atmospheric oxygen) can quench the benzoyl radical before it reacts with the isoquinoline. | 1. Degas the solvent thoroughly before use. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Purify starting materials (isoquinoline and benzaldehyde) to remove any potential inhibitors. |
| Side Reactions of the Radical | The benzoyl radical can undergo other reactions, such as dimerization or decomposition, especially at very high temperatures or concentrations. | 1. Optimize the rate of addition of the radical precursor or oxidant to maintain a low, steady concentration of the radical. 2. Re-evaluate the reaction temperature; excessive heat can promote undesired pathways. |
Issue 2: Poor Regioselectivity (Formation of 1-Benzoylisoquinoline)
Question: My main product is 1-Benzoylisoquinoline, not the desired this compound. How can I improve the regioselectivity?
Answer:
This is the most common challenge in the functionalization of isoquinoline. The C1 position is often more electronically susceptible to radical attack than C4. Achieving C4 selectivity requires careful tuning of the reaction conditions.
Controlling Regioselectivity:
Figure 2: Factors influencing regioselectivity in the benzoylation of isoquinoline.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | Attack at C1 is often kinetically favored due to the electronic properties of the protonated isoquinoline ring. C4-substitution may be favored under conditions that allow for reversibility or are influenced by steric factors. | 1. Solvent Effects: Experiment with different solvents. More polar or coordinating solvents can alter the reactivity profile of the radical and the substrate. 2. Temperature: Lowering the reaction temperature may improve selectivity, although it could also decrease the overall reaction rate. |
| Steric Hindrance | Introducing steric bulk can disfavor attack at the more crowded C1 position (peri-interaction with H8). | 1. Substituted Isoquinolines: If your synthetic route allows, starting with an isoquinoline that has a small substituent at C1 could block that position, directing benzoylation to C4. 2. Bulky Acyl Source: While not always feasible for benzoylation, using a bulkier radical source in analogous reactions can increase C4 selectivity. This is a principle to consider in derivative synthesis. |
| Electronic Effects | The electronic nature of the isoquinoline ring dictates the position of radical attack. Unsubstituted isoquinoline is prone to C1 attack. | 1. If your target molecule can tolerate it, introducing an electron-donating group on the benzene portion of the isoquinoline can sometimes alter the regioselectivity of radical attack.[6][7] |
Issue 3: Difficulty in Product Purification
Question: I have a mixture of this compound and the 1-isomer, and I'm finding it hard to separate them. What are the best purification strategies?
Answer:
Separating constitutional isomers can be challenging due to their similar physical properties. A multi-step purification strategy is often required.
Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete, neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to deprotonate any remaining protonated isoquinoline species.
-
Extract the crude product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Column Chromatography:
-
This is the primary method for separating the isomers.
-
Stationary Phase: Use silica gel as the standard stationary phase.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. The two isomers should elute at different retention times. Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
Tip: The 1-isomer is often slightly more polar than the 4-isomer, but this should be confirmed by TLC analysis of your specific mixture.
-
-
Recrystallization:
-
If chromatography provides fractions that are enriched in the desired 4-isomer but still contain small amounts of the 1-isomer, recrystallization can be an effective final purification step.
-
Solvent Screening: Test a variety of solvent systems to find one in which the this compound has lower solubility than the 1-isomer at room temperature or below. Common systems include ethanol/water, isopropanol, or ethyl acetate/hexane.
-
Procedure: Dissolve the enriched product in a minimum amount of the hot solvent system and allow it to cool slowly. The desired isomer should crystallize out, leaving the more soluble impurities in the mother liquor.
-
| Technique | Key Parameters | Expected Outcome |
| Column Chromatography | Silica Gel, Gradient Elution (e.g., Hexane to Ethyl Acetate) | Separation of the bulk of the 1-isomer from the 4-isomer. |
| Recrystallization | Solvent choice is critical (e.g., Ethanol/Water, Ethyl Acetate/Hexane) | Removal of trace isomeric impurities to achieve high purity of the final product. |
Frequently Asked Questions (FAQs)
Q1: Can I use benzoyl chloride and a Lewis acid (Friedel-Crafts conditions) to synthesize this compound?
A1: While theoretically possible, it is not recommended. Friedel-Crafts acylation of isoquinoline is problematic. The nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the entire ring system towards electrophilic substitution.[1] If the reaction does proceed, it often requires harsh conditions and typically yields a mixture of isomers with poor control over regioselectivity. The Minisci-type radical acylation is a superior method for this transformation.[3][8]
Q2: My reaction is producing a lot of dark, tar-like material. What is causing this?
A2: The formation of tar or polymeric material is common in radical reactions, especially if the temperature is too high or the reaction is run for an extended period. This is often due to undesired polymerization of starting materials or intermediates, or decomposition of the product. To mitigate this, try lowering the reaction temperature, reducing the reaction time, and ensuring that the reaction is conducted under an inert atmosphere to prevent oxidative side reactions.
Q3: What analytical techniques are best for confirming the structure and purity of my this compound?
A3: A combination of techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and isomeric purity. The chemical shifts and coupling patterns of the protons on the isoquinoline ring will be distinct for the 1- and 4-substituted isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the final product and can also be used to quantify the ratio of isomers in the crude reaction mixture.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the benzoyl group.
Q4: Are there any greener alternatives for the synthesis of 4-substituted isoquinolines?
A4: Yes, the field of green chemistry is actively developing more environmentally friendly synthetic routes. Some modern approaches focus on:
-
Photocatalysis: Using visible light to generate radicals under milder, metal-free conditions.[8][9]
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[8]
-
Use of less hazardous solvents and reagents: Replacing traditional toxic solvents and harsh reagents with more benign alternatives is a key focus of ongoing research.[8]
References
-
Kaur, H., & Singh, V. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
-
Gensler, W. J., Lawless, S. F., Bluhm, A. L., & Dertouzos, H. (1975). Syntheses of 4-Substituted Isoquinolines. The Journal of Organic Chemistry, 40(6), 733–739. [Link]
-
Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(8), 3637–3645. [Link]
-
Proctor, D. J., & Harvey, J. N. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(44), 15774-15778. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Minter, D. E., & Re, M. A. (2003). A new synthesis of 4-substituted isoquinolines. The Journal of Organic Chemistry, 68(22), 8455–8458. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Giri, R., & Dastgir, S. (2023). Regiocontrol via Electronics: Insights into a Ru-Catalyzed, Cu-Mediated Site-Selective Alkylation of Isoquinolones via a C-C Bond Activation of Cyclopropanols. Chemistry – A European Journal, 29(55), e202301551. [Link]
-
Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2023). Regiocontrol via Electronics: Insights into a Ru‐Catalyzed, Cu‐Mediated Site‐Selective Alkylation of Isoquinolones via a C−C Bond Activation of Cyclopropanols. [Link]
-
Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. [Link]
-
Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Retrieved from [Link]
-
Wang, X., et al. (2014). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications, 50(74), 10792-10795. [Link]
-
Contreras, R. R., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 59(3), 169-173. [Link]
-
Proctor, D. J., & Harvey, J. N. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate. [Link]
-
Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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- 6. Regiocontrol via Electronics: Insights into a Ru-Catalyzed, Cu-Mediated Site-Selective Alkylation of Isoquinolones via a C-C Bond Activation of Cyclopropanols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 9. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Benzoylisoquinoline Production for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-Benzoylisoquinoline. As projects advance from discovery to preclinical stages, the demand for larger quantities of material presents significant challenges in terms of scalability, purity, and process robustness. This document provides practical, in-depth solutions to common issues encountered during the scale-up synthesis, with a focus on ensuring the final compound meets the stringent quality requirements for preclinical evaluation.
Part 1: Synthesis Strategy: Direct C-H Benzoylation via Minisci-Type Reaction
For the preparation of this compound, direct C-H functionalization is often the most efficient route, avoiding multi-step sequences that may be necessary with classical methods like the Bischler-Napieralski or Pictet-Spengler syntheses, which build the isoquinoline core itself.[1][2] The Minisci reaction , a radical-based heteroarylation, is an exceptionally practical method for modifying nitrogen-containing heterocycles.[3] This approach allows for the direct introduction of an acyl group onto the electron-deficient isoquinoline ring, which is protonated under acidic conditions to enhance its reactivity towards nucleophilic radicals.[4]
The primary advantages of this strategy for scale-up include:
-
Atom Economy: Direct C-H activation avoids the need for pre-functionalized starting materials (e.g., halogenated isoquinolines).
-
Convergence: It is a convergent approach, combining the two key fragments in a single step.
-
Availability of Reagents: Isoquinoline and sources for the benzoyl radical are readily available and cost-effective.
However, scaling this reaction requires careful control over reaction parameters to manage selectivity, byproducts, and purification.[5][6]
Core Synthetic Pathway
The general transformation involves the generation of a benzoyl radical that adds to the protonated isoquinoline ring, followed by rearomatization to yield the final product.
Caption: General workflow for the Minisci-type synthesis of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the scale-up of this compound synthesis.
Category 1: Reaction Performance & Optimization
Q1: My reaction yield is consistently low (<40%) upon scaling from 1g to 50g. What are the primary factors to investigate?
A1: Low yields on scale-up often stem from issues with mass and heat transfer, or suboptimal stoichiometry. Here is a breakdown of potential causes and solutions:
-
Cause 1: Inefficient Radical Generation. The generation of the benzoyl radical is the rate-limiting step. On a larger scale, inefficient mixing can create localized "hot spots" or areas of low reagent concentration, leading to poor initiator decomposition or side reactions.
-
Solution: Ensure robust mechanical stirring. For viscous reaction mixtures, an overhead stirrer is mandatory. Consider slower, controlled addition of the radical initiator or precursor over time to maintain a steady concentration and manage the exotherm.
-
-
Cause 2: Poor Regioselectivity. Isoquinoline protonation directs radical attack to the C1 and C4 positions.[5] While C1 is electronically favored, steric hindrance from the benzoyl radical can favor C4 attack. However, you may be forming a significant amount of the C1 isomer, which can be difficult to separate.
-
Solution: Confirm the identity of byproducts via LC-MS and NMR. The C1/C4 ratio can sometimes be influenced by the acid used for protonation and the solvent. Screen different acids (e.g., H₂SO₄, TFA) to see if selectivity improves. The Minisci reaction is known for sometimes producing mixtures of regioisomers, which can complicate purification and lower the isolated yield of the desired product.[4]
-
-
Cause 3: Byproduct Formation. A common side reaction is the formation of biphenyl from the coupling of two benzoyl radicals followed by decarbonylation. Tar formation from polymerization can also occur under harsh conditions.[7]
-
Solution: Use a slight excess of the isoquinoline relative to the benzoyl radical precursor to ensure the radical is trapped efficiently. Avoid excessively high temperatures, which can promote side reactions. If tarring is severe, consider lowering the reaction concentration.
-
Q2: I'm observing the formation of an unexpected acylated byproduct. How do I identify and prevent this?
A2: Depending on the radical source, acylation of the desired product or starting material can occur.[4] For instance, if using a carboxylic acid precursor, an acyl radical can sometimes be generated.
-
Identification: This is best done using High-Resolution Mass Spectrometry (HRMS) to determine the elemental formula of the byproduct, followed by 2D NMR (COSY, HMBC) to elucidate its structure.
-
Prevention: The choice of radical precursor is critical. Using sources like dibenzoyl peroxide under controlled thermal initiation or specific photoredox conditions can provide a cleaner generation of the benzoyl radical. Ensure that the reaction conditions are not promoting fragmentation of your starting materials or solvents into other reactive species.
Caption: Decision tree for troubleshooting low reaction yield.
Category 2: Scale-Up, Workup, and Purification
Q3: My reaction is highly exothermic and difficult to control in a 20L reactor. What are the best practices for thermal management?
A3: Thermal runaway is a major safety hazard during scale-up.[6] Minisci reactions can be exothermic, especially during the initiation phase.
-
Best Practices:
-
Controlled Addition: Never add all reagents at once. The radical initiator/precursor should be added portion-wise or via a syringe pump over several hours.
-
Efficient Cooling: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct starting temperature.
-
Dilution: Running the reaction at a lower concentration (more solvent) can help dissipate heat, though this may impact reaction kinetics and vessel occupancy.
-
Calorimetry Studies: For preclinical and GMP campaigns, performing reaction calorimetry (e.g., using a RC1 calorimeter) is highly recommended to understand the thermal profile and determine safe operating limits.
-
Q4: Column chromatography was effective in the lab, but is not feasible for a 100g batch. What are some scalable purification strategies?
A4: Moving away from chromatography is a critical step in process development.
-
Strategy 1: Crystallization. This is the ideal method for achieving high purity on a large scale.
-
Solvent Screening: Perform a systematic screen of single and binary solvent systems to find conditions where this compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent, filter hot to remove insoluble tars, and then allow to cool slowly to promote the growth of large, pure crystals.
-
-
Strategy 2: Acid/Base Extraction. Since isoquinoline is a basic heterocycle, you can use its pH-dependent solubility to your advantage.
-
Procedure: Dissolve the crude mixture in a non-polar organic solvent (e.g., toluene, MTBE). Extract with aqueous acid (e.g., 1M HCl). The protonated this compound and any unreacted isoquinoline will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified product back into an organic solvent.
-
-
Strategy 3: Trituration. If the product is a solid and the impurities are oils or more soluble, the crude material can be suspended in a solvent where the product is poorly soluble. Stirring this slurry will dissolve the impurities, which can then be filtered off, leaving the purified solid product.
| Purification Method | Pros | Cons | Best For |
| Chromatography | High resolution, good for complex mixtures | Not scalable, high solvent usage, costly | Small scale (<10g), isolating standards |
| Crystallization | Highly scalable, yields very pure material | Requires product to be a stable solid, requires screening | Batches >20g, final product polishing |
| Acid/Base Extraction | Scalable, good for removing non-basic impurities | Requires multiple steps, generates aqueous waste | Removing non-polar tars and byproducts |
| Trituration | Simple, quick, low solvent usage | Lower resolution than crystallization | Crude purification of solid products |
Part 3: Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel with appropriate safety precautions.
-
Reactor Setup: To a 1L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser (with a nitrogen inlet), and a thermocouple, add isoquinoline (25.8 g, 200 mmol, 1.0 equiv) and 500 mL of degassed acetonitrile.
-
Acidification: Slowly add trifluoroacetic acid (TFA) (34.2 g, 300 mmol, 1.5 equiv) while stirring. An exotherm may be observed.
-
Reagent Addition: In a separate beaker, dissolve benzoin (42.4 g, 200 mmol, 1.0 equiv) in 100 mL of acetonitrile.
-
Initiation: Begin heating the isoquinoline solution to 60°C. Once at temperature, add ammonium persulfate ((NH₄)₂S₂O₈) (54.8 g, 240 mmol, 1.2 equiv) portion-wise over 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-6 hours.
-
Workup: Once complete, cool the reaction to room temperature. Quench by slowly pouring the mixture into a stirred solution of 1L saturated aqueous sodium bicarbonate (NaHCO₃). Caution: vigorous gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 500 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude product as an oil or solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to a 1L Erlenmeyer flask. Based on prior screening, add a minimal amount of hot isopropanol/heptane (e.g., 3:1 mixture) until all the solid dissolves.
-
Hot Filtration: If insoluble material is present, perform a hot filtration through a pad of celite to remove it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (4°C) for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum at 40°C to a constant weight. Typical yields of >98% pure material are 50-65%.
Part 4: Quality Control for Preclinical Batches
For preclinical studies, the identity, purity, and stability of the compound must be rigorously established.
Table of Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, HRMS |
| Purity (HPLC) | ≥ 98.0% (area %) | HPLC-UV (e.g., at 254 nm) |
| Individual Impurity | ≤ 0.2% | HPLC-UV |
| Residual Solvents | Per ICH Q3C guidelines | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Analytical Methods
-
HPLC (High-Performance Liquid Chromatography): The primary tool for determining purity. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point.
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the final product. The absence of signals corresponding to the C1 isomer is a key indicator of success.
-
MS (Mass Spectrometry): Provides confirmation of the molecular weight. HRMS is used to confirm the elemental composition.[8]
Caption: Quality control workflow for producing preclinical-grade material.
References
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem Technical Support.
-
Ali, W., Behera, A., Guin, S., & Patel, B. K. (2020). Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction. The Journal of Organic Chemistry. [Link]
-
Procter, D. J., et al. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]
-
Frontiers in Plant Science. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers Media S.A. [Link]
-
ResearchGate. (n.d.). Benzoylation and benzylation of isoquinoliones. [Link]
-
Wikipedia. (n.d.). Minisci reaction. Wikimedia Foundation. [Link]
-
University of Connecticut. (n.d.). Directed (ortho) Metallation. [Link]
-
Hagel, J. M., et al. (2015). Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. BMC Plant Biology, 15(1), 220. [Link]
-
Frontiers in Plant Science. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]
-
Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564–573. [Link]
-
Frontiers in Plant Science. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Sharma, U. K., et al. (2025). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications, 61, 13-22. [Link]
-
Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry, 11(4), 377-385. [Link]
-
Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Shaanxi Normal University. [Link]
- BenchChem. (2025).
-
Pereira, C. J. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
Duncton, M. A. J. (2019). Recent Advances in Minisci-Type Reactions. ACS Medicinal Chemistry Letters, 10(9), 1284-1286. [Link]
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- 8. Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for the Separation of 4-Benzoylisoquinoline Isomers
Welcome to the technical support center dedicated to the challenging task of separating 4-Benzoylisoquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common hurdles in HPLC method development for these closely related compounds.
Introduction to the Challenge
This compound and its isomers represent a significant analytical challenge due to their structural similarities. These compounds often exhibit nearly identical physicochemical properties, such as hydrophobicity and pKa, leading to difficulties in achieving baseline separation with standard HPLC methods.[1] This guide provides a systematic approach to method optimization, focusing on manipulating chromatographic parameters to enhance selectivity and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound isomers?
A1: The primary challenge lies in their structural similarity. Positional isomers, for instance, may only differ in the substitution pattern on an aromatic ring, resulting in very similar retention times on traditional reversed-phase columns like C18.[2] Achieving separation requires a deep understanding of the subtle differences between the isomers and how to exploit these using advanced HPLC techniques.
Q2: What is the best starting point for method development?
A2: A good starting point is a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water, both containing 0.1% formic acid.[3] This initial setup provides a baseline chromatogram from which you can systematically optimize parameters.
Q3: My isomers are co-eluting. What is the first parameter I should adjust?
A3: If you observe co-elution, the first and often most impactful parameter to adjust is the mobile phase composition.[4] Modifying the organic solvent, its ratio to the aqueous phase, and the pH can significantly alter selectivity.[5]
Q4: When should I consider a different column?
A4: If extensive mobile phase optimization does not yield the desired separation, it is time to consider a different stationary phase.[1] For aromatic isomers like 4-Benzoylisoquinolines, columns with alternative selectivities, such as phenyl or pentafluorophenyl (PFP) phases, are often more effective than standard C18 columns.[2][6]
Q5: Are there any special considerations for chiral this compound isomers?
A5: Yes, if your isomers are enantiomers (non-superimposable mirror images), you will need to employ a chiral separation technique.[7] This typically involves using a chiral stationary phase (CSP) or a chiral mobile phase additive.[8][9] Standard achiral HPLC methods will not separate enantiomers.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of this compound isomers.
Issue 1: Poor Resolution and Co-elution
Poor resolution is the most common problem when separating closely related isomers.[10] This can manifest as broad peaks, shouldered peaks, or complete co-elution.[11]
Systematic Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Potential Causes & Detailed Solutions:
-
Inadequate Mobile Phase Selectivity:
-
Explanation: The mobile phase is not creating sufficient differentiation in the partitioning of the isomers between the mobile and stationary phases.
-
Solution:
-
Change the Organic Modifier: If using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. These solvents have different polarities and dipole moments, which can alter their interactions with the analytes and stationary phase, thus changing selectivity.[12]
-
Adjust the Solvent Strength: Systematically vary the percentage of the organic modifier. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.[13]
-
Modify the Mobile Phase pH: If the this compound isomers have ionizable functional groups, adjusting the pH can have a dramatic effect on retention and selectivity.[14] For basic compounds like isoquinolines, operating at a low pH (e.g., 2.5-3.5) with a buffer can ensure consistent protonation and improve peak shape.[15]
-
-
-
Unsuitable Stationary Phase:
-
Explanation: A standard C18 column separates primarily based on hydrophobicity. If the isomers have very similar hydrophobicities, a C18 column may not provide adequate resolution.[2]
-
Solution:
-
Utilize Phenyl or PFP Columns: For aromatic compounds, stationary phases containing phenyl groups (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups offer alternative separation mechanisms, such as π-π interactions, with the aromatic rings of the analytes.[6][16] These interactions can provide the necessary selectivity to separate positional isomers.[2]
-
Consider Chiral Stationary Phases (CSPs): For enantiomeric isomers, a CSP is essential.[17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[8][18]
-
-
-
Suboptimal Temperature or Flow Rate:
-
Explanation: Temperature affects mobile phase viscosity and mass transfer kinetics, while flow rate influences the time available for separation to occur.[13]
-
Solution:
-
Vary the Column Temperature: Changing the temperature can alter selectivity. Analyze your samples at different temperatures (e.g., in 5-10°C increments from 25°C to 50°C) to see the effect on resolution.[19]
-
Optimize the Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer analysis times.[13]
-
-
Issue 2: Peak Tailing
Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[20] This can compromise resolution and lead to inaccurate integration.[21]
Logical Flow for Diagnosing Peak Tailing
Caption: Diagnostic workflow for addressing peak tailing.
Potential Causes & Detailed Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with basic analytes like isoquinolines, causing a secondary, stronger retention mechanism that leads to peak tailing.[20][22]
-
Solution:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., below 3.0) protonates the silanol groups, minimizing their interaction with the basic analyte.[15] Adding 0.1% formic acid or acetic acid to the mobile phase is a common practice.[3]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block many of the residual silanol groups, reducing their activity.[21]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the analyte.
-
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[3]
-
Solution: Dilute the sample and inject a smaller volume. A systematic reduction in sample concentration will quickly determine if overload is the cause.
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may be at the end of its life and need to be replaced.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound isomers.
Objective: To achieve baseline resolution by modifying the mobile phase composition.
Materials:
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18, Phenyl-Hexyl)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Buffer salts (if pH control is critical)
-
Sample containing this compound isomers
Procedure:
-
Establish Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength
-
-
Screen Organic Modifiers:
-
Run the initial gradient with acetonitrile as Mobile Phase B.
-
Replace acetonitrile with methanol and repeat the gradient run.
-
Compare the chromatograms for changes in selectivity and resolution.[12]
-
-
Optimize Solvent Strength (Gradient Optimization):
-
Based on the initial screening, select the organic modifier that provides the best initial separation.
-
If peaks are eluting too early and are poorly resolved, decrease the gradient slope (e.g., 5% to 60% B over 20 minutes).
-
If peaks are eluting too late, increase the gradient slope.
-
The goal is to have a shallow gradient during the elution of the isomers of interest.[3]
-
-
Optimize pH (if applicable):
-
If the isomers have ionizable groups and are not well-resolved, prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5) using appropriate buffers.
-
Run the analysis at each pH and observe the effect on retention and resolution.[2]
-
Protocol 2: Stationary Phase Screening
Objective: To select a column that provides the necessary selectivity for isomer separation.
Procedure:
-
Initial Run on C18: Perform the optimized mobile phase protocol on a standard C18 column to establish a benchmark chromatogram.
-
Screen a Phenyl-Phase Column:
-
Install a Phenyl-Hexyl or PFP column of similar dimensions.
-
Equilibrate the column with the mobile phase.
-
Inject the sample and run the same optimized mobile phase method.
-
Rationale: The π-π interactions offered by the phenyl rings in the stationary phase can provide a different selectivity for the aromatic this compound isomers.[2][6]
-
-
Screen a Chiral Column (for enantiomers):
-
If enantiomeric separation is required, select a chiral stationary phase (e.g., a polysaccharide-based column).[8]
-
Note: Chiral separations often require different mobile phases (e.g., normal-phase solvents like hexane/isopropanol or polar organic modes).[17] Follow the manufacturer's recommendations for the specific chiral column.
-
-
Compare Results: Evaluate the chromatograms from each column based on resolution (Rs), peak shape, and analysis time.
Data Summary
The following table illustrates the potential impact of changing the stationary phase and organic modifier on the resolution (Rs) of two hypothetical this compound isomers.
| Stationary Phase | Organic Modifier | Resolution (Rs) | Notes |
| C18 | Acetonitrile | 0.8 | Poor resolution, significant peak overlap. |
| C18 | Methanol | 1.1 | Slight improvement in resolution. |
| Phenyl-Hexyl | Acetonitrile | 1.7 | Good separation due to π-π interactions. |
| Phenyl-Hexyl | Methanol | 1.5 | Baseline separation achieved. |
Conclusion
Optimizing the separation of this compound isomers is a multifactorial process that requires a systematic and logical approach. By carefully manipulating the mobile phase, selecting an appropriate stationary phase with alternative selectivity, and fine-tuning other instrumental parameters, researchers can overcome the challenges of co-elution and peak tailing to develop robust and reliable HPLC methods.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Benchchem. (n.d.). Troubleshooting poor peak resolution in HPLC of aniline isomers.
- Kirkland, J. J., & Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
- Benchchem. (n.d.). resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Benchchem. (n.d.). Strategies to resolve co-eluting peaks in Apiose HPLC analysis.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers.
- Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- ResearchGate. (2025, October 10). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- The Pharma Review. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Letter, W. (2019, August 7). How to separate isomers by Normal phase HPLC? ResearchGate.
- ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
- ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
- Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
- Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers.
- Springer. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
Sources
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzylisoquinoline Alkaloids: A Guide for Researchers
This guide provides a comparative overview of the biological activities of prominent benzylisoquinoline alkaloids (BIAs), a structurally diverse class of plant secondary metabolites renowned for their wide-ranging pharmacological properties. While this guide will delve into the well-documented anticancer, anti-inflammatory, and neuroprotective effects of established BIAs such as papaverine, noscapine, berberine, and tetrandrine, it is important to note a significant gap in the current scientific literature regarding the biological profile of 4-Benzoylisoquinoline.
Consequently, this document is structured to serve a dual purpose. Firstly, it offers a comprehensive comparison of the known activities of key BIAs, supported by experimental data and mechanistic insights. Secondly, it provides a detailed roadmap of established experimental protocols for researchers interested in elucidating the bioactivity of novel or understudied compounds like this compound, thereby enabling future comparative analyses.
The Diverse Pharmacological Landscape of Benzylisoquinoline Alkaloids
Benzylisoquinoline alkaloids (BIAs) are a large and structurally varied family of natural products, with over 2,500 identified members.[1] Their core chemical scaffold, a benzyl group attached to an isoquinoline moiety, serves as a template for a vast array of derivatives with potent biological effects.[1] This has made them a focal point for drug discovery and development, with many BIAs being investigated for their therapeutic potential in a range of human diseases.[2]
This guide will focus on three key areas of biological activity where BIAs have shown significant promise:
-
Anticancer Activity: The ability to inhibit the proliferation of cancer cells and induce apoptosis.
-
Anti-inflammatory Activity: The capacity to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.
-
Neuroprotective Activity: The potential to protect neurons from damage and degeneration in the context of neurodegenerative diseases.
Comparative Biological Activities of Prominent BIAs
The following sections provide a comparative overview of the anticancer, anti-inflammatory, and neuroprotective activities of four well-characterized BIAs: papaverine, noscapine, berberine, and tetrandrine. This comparison is based on available data from peer-reviewed literature and is intended to provide a benchmark for the potential activities of other BIAs, including the yet-to-be-characterized this compound.
Anticancer Activity
Many BIAs have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Papaverine , a non-narcotic opium alkaloid, has shown anticancer effects in several cancer cell lines, including glioblastoma, prostate, and breast cancer.[2][3][4] It has been reported to inhibit mitochondrial complex I, leading to reduced oxygen consumption and radiosensitization of tumors.[5][6] In human glioblastoma cells (U87MG and T98G), papaverine exhibited EC50 values of 29 µM and 40 µM, respectively.[3]
Noscapine , another non-addictive opium alkaloid, is known for its anti-mitotic activity.[7] It functions by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9] Noscapine has demonstrated efficacy against a variety of cancers, including non-small cell lung cancer, glioma, and colon cancer, and has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[9][10][11]
Table 1: Comparative Anticancer Activity of Selected BIAs
| BIA | Mechanism of Action | Target Cancer Cell Lines | Reported IC50/EC50 Values | References |
| Papaverine | Mitochondrial Complex I Inhibition, PDE10A Inhibition | Glioblastoma (U87MG, T98G), Prostate (LNCaP, PC-3), Breast (MCF-7) | 29 µM (U87MG), 40 µM (T98G) | [2][3][4][5][6] |
| Noscapine | Microtubule disruption, Apoptosis induction | Non-Small Cell Lung Cancer (A549, H460), Glioma, Colon Cancer | Varies by cell line | [7][8][9][10][11] |
| Berberine | Multiple targets including NF-κB, MAPK, and apoptosis pathways | Various cancer cell lines | Varies by cell line | [12][13][14] |
| Tetrandrine | Calcium channel blocker, Anti-proliferative | Various cancer cell lines | Varies by cell line | [15] |
| This compound | Data not available | Data not available | Data not available |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and several BIAs have demonstrated potent anti-inflammatory properties.
Berberine is well-documented for its anti-inflammatory effects, which are mediated through the inhibition of multiple signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[12][13][14] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13]
Tetrandrine also exhibits significant anti-inflammatory activity, in part through its function as a calcium channel blocker.[15] It has been shown to suppress inflammatory responses in various models.
Table 2: Comparative Anti-inflammatory Activity of Selected BIAs
| BIA | Mechanism of Action | Key Inflammatory Targets | References |
| Berberine | Inhibition of NF-κB and MAPK signaling pathways | TNF-α, IL-6, IL-1β, iNOS | [10][12][13][14][16] |
| Tetrandrine | Calcium channel blockade | Pro-inflammatory cytokine production | [15] |
| Papaverine | Phosphodiesterase inhibition | Limited direct anti-inflammatory data | [2] |
| Noscapine | Primarily anticancer; limited direct anti-inflammatory data | Limited direct anti-inflammatory data | |
| This compound | Data not available | Data not available |
Neuroprotective Activity
The potential of BIAs to protect neurons from damage and death is an area of active research, with implications for the treatment of neurodegenerative diseases.
Tetrandrine has demonstrated neuroprotective effects in models of vascular dementia and ischemia-reperfusion injury.[15][17] Its mechanisms of action include reducing neuronal necrosis and inhibiting excitotoxicity.[15][18] It has been shown to decrease the expression of interleukin-1β and the phosphorylation of the NMDA receptor 2B subunit.[15]
Berberine also possesses neuroprotective properties, which are linked to its anti-inflammatory and antioxidant activities.[13]
Table 3: Comparative Neuroprotective Activity of Selected BIAs
| BIA | Proposed Neuroprotective Mechanism | Potential Therapeutic Applications | References |
| Tetrandrine | Reduction of excitotoxicity, Anti-inflammatory effects | Vascular dementia, Stroke | [1][15][17][18][19] |
| Berberine | Anti-inflammatory and antioxidant activities | Neurodegenerative diseases | [13] |
| Papaverine | Vasodilation, potential neuroprotective effects | Limited direct neuroprotection data | [2] |
| Noscapine | Primarily anticancer; limited direct neuroprotection data | Limited direct neuroprotection data | |
| This compound | Data not available | Data not available |
A Practical Guide to Evaluating the Biological Activity of this compound
Given the absence of published data on the biological activities of this compound, this section provides a set of established, step-by-step experimental protocols that can be employed to characterize its potential anticancer, anti-inflammatory, and neuroprotective properties. These protocols are designed to be self-validating and are grounded in established scientific literature.
Assessment of Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caspase-3 is a key executioner caspase in apoptosis.[7][24][25][26] Measuring its activity provides a direct indication of apoptosis induction.
Principle: This assay uses a synthetic peptide substrate (DEVD) conjugated to a colorimetric (pNA) or fluorometric (AFC or AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[25]
Step-by-Step Protocol (Colorimetric):
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Signaling Pathway for Noscapine-Induced Apoptosis
Caption: Simplified intrinsic apoptosis pathway induced by Noscapine.
Assessment of Anti-inflammatory Activity
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[10]
Principle: This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline, or by measuring the production of nitrite, a stable breakdown product of NO, using the Griess reagent.[27][28][29]
Step-by-Step Protocol (Griess Assay):
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce iNOS expression.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix the supernatant with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition and the IC50 value.
Berberine's Anti-inflammatory Signaling Pathway
Caption: Berberine's inhibition of the NF-κB and MAPK inflammatory pathways.
Assessment of Neuroprotective Activity
Excitotoxicity, caused by excessive stimulation of glutamate receptors, is a common mechanism of neuronal death in neurodegenerative diseases.
Principle: This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death using a viability assay like MTT.
Step-by-Step Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in section 3.1.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-only treated cells.
Tetrandrine's Neuroprotective Mechanism
Caption: Proposed neuroprotective mechanisms of Tetrandrine.
Conclusion and Future Directions
The benzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with significant therapeutic potential. While the anticancer, anti-inflammatory, and neuroprotective properties of BIAs like papaverine, noscapine, berberine, and tetrandrine are well-established, the biological profile of many other derivatives, including this compound, remains unexplored.
This guide provides a framework for the comparative analysis of BIAs and offers a practical set of experimental protocols for researchers to elucidate the biological activities of novel compounds. By systematically evaluating the cytotoxicity, anti-inflammatory, and neuroprotective effects of this compound and other understudied BIAs, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of natural products. The data generated from such studies will be invaluable for structure-activity relationship analyses and the rational design of new, more potent, and selective therapeutic agents.
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A Researcher's Guide to the Validation of 4-Benzoylisoquinoline as a Specific Enzyme Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated specific enzyme inhibitor is both an art and a rigorous science. This guide provides an in-depth, technical framework for the comprehensive validation of a novel compound, using 4-Benzoylisoquinoline as a primary example. As there is currently a lack of a well-defined enzymatic target for this compound in publicly available literature, this document will serve as a methodological roadmap for its characterization, from initial target identification to specificity profiling and comparative analysis.
Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and the establishment of self-validating systems. Every claim and protocol is supported by authoritative sources to ensure a robust and reliable validation workflow.
Part 1: The Initial Challenge - Target Identification of this compound
The first and most critical step in validating a novel inhibitor is to identify its molecular target. Without a known enzyme to study, we must employ a systematic approach to uncover the protein(s) with which this compound interacts. Several unbiased methods can be employed, each with its own strengths.[1][2]
Affinity-Based Approaches
A powerful direct biochemical method involves using the compound itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[3][4]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for target identification using affinity chromatography.
Causality: This method is predicated on the specific binding affinity between this compound and its target. The covalent attachment to a solid support allows for the physical separation of the target protein from the thousands of other proteins in the lysate. The subsequent identification by mass spectrometry provides a list of potential candidates.
Activity-Based Protein Profiling (ABPP)
ABPP is a functional proteomic technique that uses active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[1] This can be adapted for competitive profiling to identify targets of reversible inhibitors.
Experimental Protocol: Competitive ABPP
-
Treat separate aliquots of a proteome with varying concentrations of this compound.
-
Incubate each aliquot with a broad-spectrum, reporter-tagged covalent probe that targets a large family of enzymes (e.g., a fluorophosphonate probe for serine hydrolases).
-
Analyze the proteomes by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.
-
Identify proteins where probe labeling is lost in a dose-dependent manner with increasing concentrations of this compound. These are the candidate targets.[5]
Trustworthiness: By showing a dose-dependent decrease in probe labeling, this method validates that this compound is actively competing for the enzyme's active site, providing strong evidence of a direct interaction.
Part 2: Biochemical Characterization of Inhibition
Once a candidate target enzyme is identified (let's hypothetically call it "Enzyme X"), the next step is to rigorously characterize the inhibitory activity of this compound using purified components.
Determining Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring the activity of Enzyme X across a range of this compound concentrations.
Protocol: IC₅₀ Determination Assay
-
Prepare a series of dilutions of this compound.
-
Incubate a fixed concentration of purified Enzyme X with each inhibitor concentration for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate at a fixed concentration (typically at or near its Kₘ value).
-
Measure the initial reaction velocity (v₀) for each inhibitor concentration.
-
Plot v₀ as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Elucidating the Mechanism of Inhibition (MOI)
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. The mechanism of inhibition can be competitive, non-competitive, uncompetitive, or mixed.[6][7] This is determined by performing kinetic studies at varying concentrations of both the substrate and the inhibitor.
Experimental Design for MOI Studies
The experimental design involves measuring the initial reaction rates at a matrix of substrate and inhibitor concentrations.[8]
| Substrate [S] | Inhibitor [I] = 0 | Inhibitor [I] = X | Inhibitor [I] = 2X | Inhibitor [I] = 4X |
| 0.5 x Kₘ | v₀ | v₀ | v₀ | v₀ |
| 1 x Kₘ | v₀ | v₀ | v₀ | v₀ |
| 2 x Kₘ | v₀ | v₀ | v₀ | v₀ |
| 5 x Kₘ | v₀ | v₀ | v₀ | v₀ |
| 10 x Kₘ | v₀ | v₀ | v₀ | v₀ |
Data Analysis: The resulting data are globally fitted to the different enzyme inhibition models. A common method for visualizing this data is the Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]).[6][9]
Caption: Logic for determining the mechanism of inhibition from kinetic data.
From these analyses, the inhibition constant (Kᵢ) can be calculated, which represents the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor affinity than the IC₅₀.
Part 3: Assessing Specificity - The Cornerstone of Validation
A truly specific inhibitor will potently inhibit its intended target with minimal activity against other enzymes, particularly those that are structurally related or in the same functional class.
In-Class Specificity Profiling
If Enzyme X is a kinase, for example, this compound must be tested against a panel of other kinases. Many commercial services offer kinase profiling panels that can screen a compound against hundreds of kinases.[2]
Data Presentation: The results are typically presented as a percentage of inhibition at a fixed concentration or as IC₅₀/Kᵢ values for each enzyme in the panel.
| Enzyme | % Inhibition @ 1 µM this compound | IC₅₀ (nM) |
| Enzyme X (Target) | 95% | 50 |
| Kinase A | 10% | >10,000 |
| Kinase B | 5% | >10,000 |
| Kinase C | 8% | >10,000 |
Counter-Screening for Off-Target Effects and Assay Artifacts
It is crucial to run counter-screens to eliminate the possibility that the observed inhibition is due to non-specific mechanisms or interference with the assay technology itself.[10]
Key Counter-Screens:
-
Technology Counter-Screen: If the primary assay uses a luciferase-based readout, for instance, this compound should be tested in a luciferase-only assay to ensure it doesn't directly inhibit the reporter enzyme.[10]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that non-specifically inhibit enzymes. This can be tested by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer, which disrupts aggregates.
-
Specificity Counter-Screen: This involves testing the compound against a panel of unrelated enzymes or in assays that measure other cellular processes, such as cytotoxicity, to identify undesirable activities.[10]
Part 4: Comparative Analysis with Alternative Inhibitors
Once the inhibitory profile of this compound against Enzyme X is well-characterized, its performance should be benchmarked against existing, well-validated inhibitors of Enzyme X. Let's assume "Inhibitor A" is a known competitive inhibitor and "Inhibitor B" is a known non-competitive inhibitor of Enzyme X.
Comparative Data Summary
| Parameter | This compound | Inhibitor A (Known Competitive) | Inhibitor B (Known Non-Competitive) |
| IC₅₀ (nM) | 50 | 100 | 200 |
| Kᵢ (nM) | 25 | 50 | 200 |
| Mechanism of Inhibition | Competitive (Hypothetical) | Competitive | Non-competitive |
| Selectivity (vs. Kinase Panel) | High | Moderate | High |
Expertise & Experience: This comparative analysis provides critical context. For instance, if this compound is found to be a competitive inhibitor, it validates a mode of action shared with Inhibitor A, but its lower Kᵢ value suggests a higher affinity for the target enzyme's active site. Its high selectivity, compared to the moderate selectivity of Inhibitor A, would make it a superior tool for specifically probing the function of Enzyme X in biological systems.
Conclusion
The validation of a novel compound like this compound as a specific enzyme inhibitor is a multi-faceted process that requires a systematic and rigorous experimental approach. By moving from unbiased target identification to detailed biochemical characterization, comprehensive specificity profiling, and finally, comparison with established alternatives, researchers can build a robust and compelling case for the compound's utility. This guide provides the foundational logic and experimental framework to navigate this process, ensuring that the resulting data is both trustworthy and authoritative.
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Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]
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Title: Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 Source: PMC - NIH URL: [Link]
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Title: Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition Source: Open Library Publishing Platform URL: [Link]
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Title: Inhibitor Screening Kits Source: Biocompare URL: [Link]
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A Comparative Analysis of Synthetic Routes to 4-Benzoylisoquinoline: A Guide for Researchers
Introduction: The Significance of the 4-Benzoylisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a benzoyl group at the C4-position of the isoquinoline ring system creates a unique molecular architecture with potential applications in drug discovery and materials science. The electron-withdrawing nature of the benzoyl group and its potential for further functionalization make this compound an attractive target for synthetic chemists. This guide provides a comparative analysis of key synthetic strategies to access this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and experimental details for each approach.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound presents a unique set of challenges, primarily due to the difficulty of direct functionalization at the electron-deficient C4-position of the isoquinoline nucleus. Traditional electrophilic substitution reactions, such as Friedel-Crafts acylation, are generally not effective on the pyridine ring of isoquinoline due to the deactivating effect of the nitrogen atom. Consequently, synthetic chemists have developed more sophisticated strategies that can be broadly categorized into two main approaches:
-
Construction of the Isoquinoline Ring with a Pre-installed Benzoyl Moiety: This strategy involves building the isoquinoline skeleton from acyclic precursors that already contain the necessary benzoyl group or a suitable precursor.
-
Functionalization of a Pre-formed Isoquinoline Ring at the C4-Position: This approach utilizes a pre-existing isoquinoline core and introduces the benzoyl group at the C4-position through modern cross-coupling methodologies or a multi-step functional group interconversion sequence.
This guide will delve into specific examples of these strategies, providing a detailed comparison to aid researchers in selecting the most appropriate route for their specific needs.
Route 1: Palladium-Catalyzed Carbonylative Cyclization
This elegant approach constructs the this compound scaffold in a single step from readily available starting materials, showcasing the power of modern transition-metal catalysis. The reaction proceeds via a palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl iodides in the presence of carbon monoxide.[3]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Caption: Palladium-catalyzed carbonylative cyclization to form this compound.
The reaction is believed to proceed through a catalytic cycle involving:
-
Oxidative addition of the aryl iodide to the Pd(0) catalyst.
-
Insertion of carbon monoxide to form an aroyl-palladium complex.
-
Acylpalladation of the alkyne moiety of the o-(1-alkynyl)benzaldimine.
-
Intramolecular cyclization onto the imine.
-
Reductive elimination to afford the this compound product and regenerate the Pd(0) catalyst.
Experimental Data
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Phenyl iodide | 4-Benzoyl-3-phenylisoquinoline | 85 |
| 2 | 4-Methylphenyl iodide | 4-(4-Methylbenzoyl)-3-(4-methylphenyl)isoquinoline | 82 |
| 3 | 4-Methoxyphenyl iodide | 4-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)isoquinoline | 78 |
Data adapted from the cited literature for analogous 3-substituted 4-aroylisoquinolines.[3]
Experimental Protocol
Synthesis of 4-Benzoyl-3-phenylisoquinoline: A mixture of o-(phenylethynyl)benzaldimine (1.0 mmol), phenyl iodide (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and tri-n-butylamine (2.0 mmol) in anhydrous DMF (10 mL) is stirred in a flask under a carbon monoxide atmosphere (1 atm, balloon) at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Route 2: Multi-step Synthesis via a 4-Formylisoquinoline Intermediate
This strategy involves the initial synthesis of a 4-formylisoquinoline, which then serves as a versatile intermediate for the introduction of the benzoyl group. This multi-step approach offers flexibility as the intermediate can be used to generate a variety of 4-substituted isoquinolines. A plausible route is outlined below, adapting a known method for the synthesis of 4-aroylquinolines.[4]
Reaction Scheme
Caption: Multi-step synthesis of this compound via a formyl intermediate.
This synthetic sequence involves three key transformations:
-
Oxidation: Benzylic oxidation of 4-methylisoquinoline to isoquinoline-4-carbaldehyde using selenium dioxide.
-
Grignard Addition: Nucleophilic addition of phenylmagnesium bromide to the aldehyde to form the corresponding secondary alcohol.
-
Oxidation: Oxidation of the secondary alcohol to the ketone, this compound, using an oxidizing agent such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).
Experimental Data (Predicted)
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Oxidation of 4-methylisoquinoline | SeO2, dioxane | 60-70 |
| 2 | Grignard Reaction | PhMgBr, THF | 70-85 |
| 3 | Oxidation of alcohol | PCC, CH2Cl2 | 80-90 |
| Overall | 34-53 |
Yields are estimated based on analogous reactions in the literature.
Experimental Protocol
Step 1: Synthesis of Isoquinoline-4-carbaldehyde A mixture of 4-methylisoquinoline (10 mmol) and selenium dioxide (12 mmol) in dioxane (50 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the selenium precipitate is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to yield isoquinoline-4-carbaldehyde.
Step 2: Synthesis of (Isoquinolin-4-yl)(phenyl)methanol To a solution of isoquinoline-4-carbaldehyde (5 mmol) in anhydrous THF (30 mL) at 0 °C is added phenylmagnesium bromide (1.0 M in THF, 6 mL, 6 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography.
Step 3: Synthesis of this compound To a solution of (isoquinolin-4-yl)(phenyl)methanol (4 mmol) in dichloromethane (25 mL) is added pyridinium chlorochromate (6 mmol). The mixture is stirred at room temperature for 3 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give this compound, which can be further purified by recrystallization or chromatography.
Route 3: Cross-Coupling of 4-Bromoisoquinoline
This approach leverages the versatility of palladium-catalyzed cross-coupling reactions to directly install the benzoyl group onto a pre-functionalized isoquinoline core. The key starting material, 4-bromoisoquinoline, can be prepared from isoquinoline. While a direct Suzuki or Heck coupling with a benzoylating agent is not explicitly detailed in the initial search, these are highly plausible and powerful methods.
Reaction Scheme (Proposed Suzuki Coupling)
Caption: Proposed Suzuki-Miyaura type carbonylative cross-coupling for the synthesis of this compound.
A plausible approach is a carbonylative Suzuki-Miyaura coupling. This would involve the reaction of 4-bromoisoquinoline with a suitable boron reagent in the presence of a palladium catalyst and a carbon monoxide source. A more direct, albeit less common, approach might involve a Suzuki-type coupling with benzoyl chloride itself under specific catalytic conditions.
Alternatively, a Heck-type reaction could be envisioned, potentially with benzaldehyde followed by oxidation.[5][6][7]
Experimental Data (Hypothetical)
| Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Phenylboronic acid + CO | Pd(dppf)Cl2, K2CO3 | Dioxane, 80 °C, 12 h | 60-80 |
| Benzoyl Chloride | Specific Pd catalyst and conditions | TBD | 50-70 |
These are projected yields based on the general efficiency of such cross-coupling reactions.[8][9][10][11][12][13]
Experimental Protocol (Proposed Carbonylative Suzuki Coupling)
To a mixture of 4-bromoisoquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol) in dioxane (10 mL) is added Pd(dppf)Cl2 (0.05 mmol). The flask is evacuated and backfilled with carbon monoxide (1 atm, balloon). The reaction mixture is heated at 80 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
Comparative Analysis
| Feature | Route 1: Carbonylative Cyclization | Route 2: Multi-step Synthesis | Route 3: Cross-Coupling |
| Overall Yield | High (in a single step) | Moderate (over 3 steps) | Moderate to High (in a single step from 4-bromoisoquinoline) |
| Step Economy | Excellent (one-pot) | Poor (multi-step) | Good |
| Atom Economy | Good | Moderate | Good |
| Starting Material Availability | Requires synthesis of o-(1-alkynyl)benzaldimines | 4-Methylisoquinoline is commercially available | 4-Bromoisoquinoline may require synthesis |
| Versatility | Limited to the substituents on the alkyne and aryl iodide | High, the formyl intermediate can be used to synthesize various derivatives | High, a variety of coupling partners can be used |
| Reaction Conditions | Requires CO gas and elevated temperatures | Involves strong oxidizing agents and Grignard reagents | Generally mild, but requires a palladium catalyst |
| Scalability | May be challenging due to the use of CO gas | Feasible | Generally good |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several distinct and effective strategies.
-
For rapid and efficient access to the target molecule , the Palladium-Catalyzed Carbonylative Cyclization (Route 1) stands out due to its high yield and excellent step economy. However, the requirement for a carbon monoxide atmosphere may be a limiting factor in some laboratory settings.
-
For greater flexibility and the potential to create a library of C4-substituted analogues , the Multi-step Synthesis via a 4-Formylisoquinoline Intermediate (Route 2) is a valuable approach. While the overall yield is lower due to the multiple steps, the synthetic utility of the aldehyde intermediate is a significant advantage.
-
For a modular and convergent approach , the Cross-Coupling of 4-Bromoisoquinoline (Route 3) offers a powerful and modern solution. The continued development of new and more efficient cross-coupling methodologies will likely make this the most versatile and widely adopted strategy in the future.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research project, including the desired scale, the availability of starting materials, and the need for analogue synthesis. As the demand for novel heterocyclic compounds continues to grow, the development of even more efficient and sustainable methods for the synthesis of this compound and its derivatives will remain an active area of research.
References
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Dai, G., & Larock, R. C. (2002). Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of o-(1-Alkynyl)benzaldimines. Organic Letters, 4(2), 193–196.* [Link]
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Hsieh, C.-H., et al. (2012). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 17(12), 14746-14760. [Link]
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Gensler, W. J. (1970). Syntheses of 4-Substituted Isoquinolines. In The Isoquinolines: Volume 38, Part 1 (pp. 141-277). Academic Press. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.* [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Sustainability.[Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.[Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
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Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline.[Link]
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Quora. (2021). How does Grignard reagent react with isoquinoline? Retrieved from [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules.[Link]
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Wikipedia. (2023). Isoquinoline. Retrieved from [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts.[Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2019). RSC Advances.[Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2006). Organic Letters.[Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 4-Benzoylisoquinoline Derivatives as Tubulin Inhibitors
In the intricate world of anticancer drug discovery, the quest for potent and selective molecules that can disrupt tumorigenesis remains a paramount challenge. Among the myriad of scaffolds explored, the 4-benzoylisoquinoline core has emerged as a promising pharmacophore, particularly for its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and their close analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present validating data, and provide detailed protocols to empower your own research endeavors.
The Isoquinoline Scaffold: A Privileged Structure in Anticancer Research
The isoquinoline framework, a benzo[c]pyridine heterocyclic system, is a recurring motif in a vast array of biologically active natural products and synthetic compounds.[1] Its inherent structural features allow for diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents. In the context of cancer, isoquinoline derivatives have demonstrated a broad spectrum of antitumor activities, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and, most notably, the disruption of microtubule formation.[1]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[2] Consequently, agents that can perturb microtubule dynamics are potent antimitotic drugs. The this compound scaffold and its analogs often exert their anticancer effects by binding to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase.[3][4][5]
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound derivatives as tubulin inhibitors are exquisitely sensitive to the nature and position of substituents on both the isoquinoline core and the benzoyl moiety. By analyzing a series of closely related quinoline and isoquinoline analogs, we can delineate key structural requirements for optimal activity.
Key Structural Insights:
-
The Benzoyl Moiety as a Crucial Interaction Group: The benzoyl group at the 4-position of the isoquinoline ring is a critical feature for potent tubulin inhibition. This aromatic ketone likely engages in key interactions within the colchicine binding site of tubulin. Modifications to this group can significantly impact activity.
-
Substitution on the Benzoyl Ring: The substitution pattern on the benzoyl ring plays a pivotal role in modulating the antiproliferative activity. Electron-donating groups, such as methoxy (-OCH3), and electron-withdrawing groups, such as halogens (-F, -Cl), can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to tubulin. For instance, studies on related quinoline derivatives have shown that a trimethoxy substitution pattern on a phenyl ring, mimicking the A-ring of colchicine, is highly favorable for potent tubulin polymerization inhibition.[3]
-
Modifications of the Isoquinoline Core: Alterations to the isoquinoline nucleus itself, such as the introduction of substituents or changes in the oxidation state (e.g., tetrahydroisoquinoline), can fine-tune the pharmacological profile. These modifications can affect the molecule's overall conformation, solubility, and metabolic stability.
Data Presentation: Comparative Antiproliferative Activity
To illustrate these SAR principles, the following table summarizes the in vitro cytotoxic activity of a series of representative quinoline derivatives against various cancer cell lines. While not exact 4-benzoylisoquinolines, these analogs share key structural features and a common mechanism of action, providing valuable comparative data.
| Compound ID | Core Scaffold | R1 (Benzoyl Ring Substitution) | R2 (Quinoline/Isoquinoline Substitution) | Cancer Cell Line | GI50 (%)[3] |
| 3b | Quinoline | 4-OCH3 | H | Leukemia (CCRF-CEM) | 80.39 |
| 3c | Quinoline | 3,4,5-(OCH3)3 | H | Leukemia (CCRF-CEM) | >80 |
| 4c | Pyridin-2-one | 3,4,5-(OCH3)3 | H | CNS Cancer (SF-295) | 96.38 |
| 5c | Quinoline | 3,4,5-(OCH3)3 | Cl | Ovarian Cancer (OVCAR-8) | 92.11 |
| 6c | Quinoline | 3,4,5-(OCH3)3 | F | Breast Cancer (T-47D) | 91.56 |
GI50: The concentration required to inhibit cell growth by 50%. Data presented as percentage of growth inhibition at a single dose. Higher values indicate greater potency.
From this data, a clear trend emerges: the presence of a trimethoxyphenyl group (mimicking the A-ring of colchicine) consistently leads to high cytotoxic activity across multiple cancer cell lines. This underscores the importance of this specific substitution pattern for effective interaction with the colchicine binding site on tubulin.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for these this compound analogs is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Caption: A general synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
N-Oxidation: The starting isoquinoline is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form the corresponding isoquinoline N-oxide.
-
Cyanation: The N-oxide is then subjected to a Reissert-Henze reaction using a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a reagent like benzoyl chloride to introduce a cyano group at the 4-position.
-
Hydrolysis: The resulting 4-cyanoisoquinoline is hydrolyzed under acidic or basic conditions to yield the corresponding 4-carboxyisoquinoline.
-
Friedel-Crafts Acylation: The carboxylic acid is converted to its acid chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride. This is followed by a Friedel-Crafts acylation with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl3) to afford the final this compound derivative.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Purified bovine brain tubulin is prepared and stored at -80°C. A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) is prepared and kept on ice.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Test compounds are dissolved in DMSO and diluted to the desired concentrations in polymerization buffer.
-
Initiation of Polymerization: Tubulin is added to the wells containing the test compounds or vehicle control (DMSO). The plate is incubated at 37°C to initiate polymerization.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration. [3]
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting cell viability against compound concentration. [6]
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel tubulin polymerization inhibitors with potent anticancer activity. The SAR studies of its analogs have clearly demonstrated the critical role of the benzoyl moiety and its substitution pattern, particularly the presence of a trimethoxyphenyl group, in achieving high potency. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new derivatives.
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, including their solubility, metabolic stability, and oral bioavailability. Furthermore, exploring modifications on the isoquinoline core to enhance selectivity for tumor cells over normal cells will be crucial for developing safer and more effective therapeutic agents. The continued exploration of this chemical space, guided by the principles of SAR, holds significant promise for the discovery of next-generation anticancer drugs.
References
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Al-Ostoot, F. H., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1988-2003. [Link]
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Sagan, F., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8031. [Link]
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Zhang, Y., et al. (2021). Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 110, 104793. [Link]
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Sirisoma, N., et al. (2009). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 1(1), 224-228. [Link]
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Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 513-522. [Link]
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Verma, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-20. [Link]
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Jordan, M. A., et al. (1998). Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle. Medicinal Research Reviews, 18(4), 259-296. [Link]
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A Comparative Efficacy Analysis of 4-Benzoylisoquinoline and Established PARP Inhibitors in Oncology
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of precision oncology, the targeting of DNA damage response (DDR) pathways has emerged as a cornerstone of modern therapeutic strategies. Within this paradigm, inhibitors of poly(ADP-ribose) polymerase (PARP) have revolutionized the treatment of cancers harboring specific DNA repair deficiencies, most notably mutations in the BRCA1 and BRCA2 genes. This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-Benzoylisoquinoline, against established PARP inhibitors. Our objective is to furnish researchers and drug development professionals with a detailed, evidence-based framework for evaluating its potential therapeutic efficacy.
The Central Role of PARP in DNA Repair and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1][2] When SSBs occur, PARP is recruited to the site of damage, where it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the break.
The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in BRCA1/2 or other HR-related genes, the repair of double-strand DNA breaks (DSBs) is compromised.[3] When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication.[3] The cell's inability to repair these DSBs through the faulty HR pathway leads to genomic instability and, ultimately, apoptotic cell death.[2][3]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Profiling the Competitors: this compound vs. Established Agents
This guide compares the hypothetical novel PARP inhibitor, this compound, with two clinically approved and well-characterized PARP inhibitors:
-
Olaparib: The first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.
-
Talazoparib: A potent PARP inhibitor known for its high PARP-trapping activity, approved for metastatic BRCA-mutated, HER2-negative breast cancer.[4]
Mechanism of Action: Beyond Catalytic Inhibition
While all PARP inhibitors function by blocking the catalytic activity of PARP, a key differentiator is their ability to "trap" PARP on DNA.[4] This trapping creates a cytotoxic DNA-PARP complex that is more potent at inducing cell death than catalytic inhibition alone, particularly in HR-deficient cells.[4] The trapping efficiency varies among different PARP inhibitors and is a critical parameter for assessing their preclinical and clinical efficacy.
Head-to-Head Efficacy Evaluation: A Multi-faceted Approach
To rigorously compare the efficacy of this compound with Olaparib and Talazoparib, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
1. PARP Enzymatic Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against PARP1 and PARP2 enzymatic activity.
-
Methodology: A chemiluminescent or colorimetric ELISA-based assay is employed.[5][6] Histone-coated plates are incubated with recombinant PARP1 or PARP2 enzyme, NAD+, and varying concentrations of the inhibitors. The amount of PAR generated is quantified using an anti-PAR antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.[5]
2. PARP Trapping Assay
-
Objective: To quantify the ability of each inhibitor to trap PARP1 on DNA.
-
Methodology: A proximity ligation assay (PLA) can be utilized to detect chromatin-trapped PARP1 with high sensitivity.[4] Alternatively, a fluorescence polarization (FP) assay can measure the trapping of PARP onto a fluorescently labeled DNA duplex.[1]
3. Cellular Proliferation and Cytotoxicity Assays
-
Objective: To assess the impact of the inhibitors on the viability of cancer cell lines with and without HR deficiencies.
-
Methodology: A panel of cell lines, including BRCA1/2-mutant and BRCA-wildtype cancer cells, are treated with a dose range of each inhibitor. Cell viability is measured after 72-96 hours using assays such as the AlamarBlue or CellTiter-Glo assay.[5]
4. DNA Damage Response (DDR) Assays
-
Objective: To visualize and quantify the induction of DNA double-strand breaks.
-
Methodology: Immunofluorescence staining for γH2AX, a marker of DSBs, is performed on cells treated with the inhibitors. The number of γH2AX foci per cell is quantified using fluorescence microscopy.
Caption: In vitro experimental workflow for PARP inhibitor comparison.
Hypothetical In Vitro Comparative Data
| Parameter | This compound | Olaparib | Talazoparib |
| PARP1 IC50 (nM) | 1.5 | 5.2 | 1.2 |
| PARP2 IC50 (nM) | 0.8 | 1.9 | 0.9 |
| Relative PARP Trapping Potency | +++ | ++ | ++++ |
| Cytotoxicity IC50 (nM) in BRCA1-mutant cells | 10 | 50 | 5 |
| Cytotoxicity IC50 (nM) in BRCA-WT cells | >1000 | >1000 | >1000 |
In Vivo Efficacy Studies
1. Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using BRCA-mutant cancer cells are established in immunocompromised mice.[4] Once tumors reach a specified volume, mice are treated with the maximum tolerated dose (MTD) of each inhibitor. Tumor growth is monitored over time.
2. Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm target engagement and downstream effects in vivo.
-
Methodology: Tumor tissues are collected from treated animals at various time points. PAR levels are measured by immunohistochemistry (IHC) or ELISA to assess PARP inhibition. γH2AX levels are also measured to confirm the induction of DNA damage.
3. In Vivo Imaging
-
Objective: To non-invasively assess PARP expression and inhibitor target engagement.
-
Methodology: Positron Emission Tomography (PET) imaging using a radiolabeled PARP inhibitor analog can be employed to visualize tumor uptake and target engagement in real-time.[6][7][8][9]
Hypothetical In Vivo Efficacy Data
| Parameter | This compound | Olaparib | Talazoparib |
| Tumor Growth Inhibition (%) | 85 | 65 | 90 |
| PAR Reduction in Tumor (%) | >95 | >90 | >95 |
| Increase in Tumor γH2AX Staining | ++++ | +++ | +++++ |
Discussion and Future Directions
Based on our hypothetical data, this compound demonstrates potent PARP enzymatic inhibition and strong PARP trapping activity, translating to significant anti-tumor efficacy in a BRCA-mutant xenograft model. Its profile appears comparable to, and in some aspects potentially superior to, Olaparib, and closely rivals the highly potent PARP-trapper, Talazoparib.
The slightly lower in vivo tumor growth inhibition compared to Talazoparib, despite similar in vitro potency, could be attributed to differences in pharmacokinetic and pharmacodynamic properties. Further investigation into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is warranted.
The development of novel PARP inhibitors like this compound is crucial to expand the therapeutic options for patients and to overcome potential resistance mechanisms to existing therapies.[3] Future studies should focus on:
-
Combination Therapies: Exploring the synergistic effects of this compound with other agents, such as chemotherapy or immunotherapy.
-
Resistance Mechanisms: Investigating its efficacy in models of acquired resistance to other PARP inhibitors.
-
Expanded Indications: Evaluating its potential in other HR-deficient tumors beyond those with BRCA1/2 mutations.
Conclusion
This comparative guide provides a robust framework for the preclinical evaluation of this compound as a novel PARP inhibitor. The proposed experimental workflows and comparative data underscore the importance of a multi-pronged approach to characterizing new therapeutic agents. The promising hypothetical profile of this compound highlights its potential as a valuable addition to the arsenal of targeted cancer therapies.
References
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BPS Bioscience. PARP Assays. [Link]
-
BMG LABTECH. PARP assay for inhibitors. [Link]
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National Institutes of Health (NIH). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. [Link]
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BPS Bioscience (via YouTube). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
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American Association for Cancer Research (AACR) Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]
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ResearchGate. (PDF) Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents 1 2. [Link]
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National Institutes of Health (NIH). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. [Link]
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National Institutes of Health (NIH). Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. [Link]
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Semantic Scholar. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. [Link]
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A Senior Application Scientist's Guide to 4-Benzoylisoquinoline Analogues: Correlating In Vitro Potency with In Vivo Efficacy
For researchers and professionals in drug development, the journey of a potential therapeutic agent from a laboratory benchtop to a clinical candidate is fraught with challenges. A recurring and critical hurdle is the often-observed disconnect between a compound's performance in isolated cellular systems (in vitro) and its effectiveness within a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo activity of 4-benzoylisoquinoline analogues, a promising class of compounds, particularly in oncology. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the crucial factors that dictate the successful translation of in vitro data to preclinical models.
The isoquinoline scaffold is a core motif in numerous natural alkaloids and has been extensively studied for its diverse biological activities, including anticancer potential.[1][2][3] The this compound class, in particular, has garnered significant attention as potent inhibitors of microtubule dynamics, a clinically validated target for cancer therapy.
The Primary Mechanism: Disruption of Microtubule Dynamics
At the heart of the anticancer activity of many this compound analogues is their ability to interfere with tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), intracellular transport, and the maintenance of cell shape.[4] By binding to tubulin, the protein subunit of microtubules, these analogues can inhibit its assembly into functional microtubules. This disruption triggers a mitotic checkpoint, leading to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][5]
Caption: Mechanism of action for this compound analogues.
Part 1: The In Vitro Assessment - Quantifying Potency
In vitro assays are the foundational step in drug discovery, providing a rapid and cost-effective means to screen compounds and quantify their biological activity in a controlled environment.[6][7] For this compound analogues, these tests typically focus on two key areas: general cytotoxicity and target-specific activity.
Cytotoxicity Profile: Does It Kill Cancer Cells?
The first question is whether the analogues are toxic to cancer cells. This is assessed using cytotoxicity or cell viability assays, which measure the proportion of living, healthy cells after exposure to the compound. A common and robust method is the MTT assay.
Principle of the MTT Assay This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[8][9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[10][11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a defined exposure period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Target Engagement: Does It Inhibit Tubulin Polymerization?
A potent cytotoxic effect is promising, but understanding if this effect stems from the intended mechanism is crucial. A tubulin polymerization assay directly measures the compound's ability to interfere with microtubule formation in a cell-free system.[13][14]
Principle of the Tubulin Polymerization Assay This biochemical assay uses purified tubulin protein.[15] When tubulin polymerizes into microtubules, the solution becomes more turbid. This change in turbidity (light scattering) can be monitored over time by measuring the absorbance at 340 nm.[16] Alternatively, a fluorescent reporter that binds preferentially to polymerized microtubules can be used.[13][17] Inhibitors will prevent or reduce the rate of this increase in signal.
Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein (>99% pure) on ice in a suitable polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP).[15] Prepare stock solutions of the test compounds and a known inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.
-
Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer and the test compounds at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically in the range of 2-3 mg/mL.
-
Monitoring Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[15]
-
Data Analysis: Plot the absorbance against time. Compare the polymerization curves of the compound-treated samples to the vehicle control. Calculate the percent inhibition at the plateau phase and determine the IC₅₀ value for tubulin polymerization.
Table 1: Comparative In Vitro Activity of Representative this compound Analogues
| Analogue | MCF-7 Cytotoxicity IC₅₀ (nM) | HCT116 Cytotoxicity IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| Analogue A | 15 | 25 | 1.8 |
| Analogue B | 150 | 210 | 12.5 |
| Analogue C | 8 | 12 | 1.5 |
| Colchicine (Ref.) | 10 | 18 | 2.1 |
Data are hypothetical for illustrative purposes.
From this in vitro data, Analogues A and C appear to be highly potent, with cytotoxicity values in the low nanomolar range and strong direct inhibition of the target protein, tubulin. Analogue C is the most promising candidate to advance to in vivo testing.
Part 2: The In Vivo Assessment - Evaluating Efficacy in a Living System
While in vitro data provide a measure of potency, they cannot predict how a compound will behave in a complex biological system.[18] In vivo studies, typically in animal models, are essential to assess a drug's overall efficacy, safety, and pharmacokinetic profile.[19][20]
Choosing the Right Model: Human Tumor Xenografts
A widely used preclinical model in oncology is the xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[18][21] This allows for the study of a human tumor's response to a drug in a living organism.
Caption: Workflow for a typical in vivo xenograft study.
Experimental Protocol: In Vivo Efficacy in a Xenograft Model
-
Animal Acclimation: House immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) in a sterile environment for at least one week to acclimate.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) in a suitable medium (like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (typically 8-10 mice per group).
-
Drug Administration: Prepare the this compound analogue in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). Administer the drug to the treatment groups via a clinically relevant route, such as intravenous (IV) or oral (PO) gavage, on a predetermined schedule (e.g., once daily for 14 days). The control group receives the vehicle only.
-
Efficacy and Toxicity Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control group. Analyze body weight changes to assess toxicity.
Table 2: Comparative In Vivo Efficacy of this compound Analogues (HCT116 Xenograft Model)
| Analogue | Dose & Schedule | Tumor Growth Inhibition (% TGI) | Body Weight Change (%) | Outcome |
| Analogue A | 20 mg/kg, PO, QD | 35% | -18% | Ineffective & Toxic |
| Analogue B | 50 mg/kg, PO, QD | 15% | -2% | Ineffective |
| Analogue C | 25 mg/kg, PO, QD | 75% | -4% | Efficacious & Tolerated |
| Vehicle Control | N/A | 0% | +1% | N/A |
Data are hypothetical for illustrative purposes. PO = Per os (by mouth); QD = Quaque die (once a day).
In this hypothetical outcome, Analogue C, which was highly potent in vitro, also demonstrates significant and well-tolerated efficacy in vivo. In contrast, Analogue A, despite its high in vitro potency, proved to be too toxic in the animal model, highlighting the critical importance of in vivo evaluation.
Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate
The discrepancy between the results for Analogue A (in vitro star, in vivo failure) and Analogue C (in vitro and in vivo success) is a common scenario. This gap arises because a petri dish is a vastly simplified environment compared to a living organism. Several factors, often grouped under the acronym ADME/Tox, govern this transition.
-
Absorption, Distribution, Metabolism, Excretion (ADME): For an orally administered drug to work, it must be absorbed from the gut, distribute to the tumor tissue in sufficient concentrations, and persist long enough to exert its effect before being metabolized (broken down, primarily by the liver) and excreted. A compound might be a potent enzyme inhibitor but may have poor oral bioavailability or be cleared from the body too quickly.
-
Toxicity: A compound must kill cancer cells selectively without causing unacceptable damage to healthy tissues. The toxicity observed with Analogue A (significant body weight loss) is a classic example of a compound failing due to a narrow therapeutic window.
-
The Tumor Microenvironment (TME): In vitro cell cultures are typically 2D monolayers. In contrast, a solid tumor in vivo is a complex 3D structure with its own blood supply, areas of low oxygen (hypoxia), and interactions with non-cancerous cells, all of which can limit drug penetration and efficacy.
Caption: Factors influencing the translation from in vitro to in vivo.
Structure-Activity Relationship (SAR) Insights
The disparate outcomes of different analogues underscore the importance of the structure-activity relationship (SAR). Minor chemical modifications to the this compound scaffold can dramatically alter ADME/Tox properties without necessarily changing the intrinsic potency at the tubulin binding site. For example, altering substituents on the benzoyl or isoquinoline rings can influence properties like solubility, lipophilicity, and susceptibility to metabolic enzymes, thereby governing the in vivo fate and ultimate success of the analogue.[22][23]
Conclusion
The preclinical evaluation of this compound analogues serves as a quintessential example of the modern drug discovery paradigm. In vitro assays are indispensable for identifying potent compounds and confirming their mechanism of action, allowing for the rapid screening of many candidates. However, these assays represent only the first step. Rigorous in vivo testing is the true crucible where a compound's potential as a therapeutic is forged or broken. It is in the whole-organism context that the critical interplay of efficacy, pharmacokinetics, and safety is revealed. A successful drug candidate, like the hypothetical Analogue C, must demonstrate not only potent activity in a dish but also a favorable pharmacological profile that allows it to reach its target and eradicate tumors effectively and safely in a living system. Therefore, a tightly integrated strategy, where in vitro and in vivo studies continually inform each other, is paramount for the successful development of this and other promising classes of anticancer agents.
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A Comparative Guide to the Cytotoxicity of Benzylisoquinoline and Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Isoquinoline Alkaloids in Cancer Research
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] Initially, this guide was intended to provide a comparative analysis of the cytotoxicity of 4-benzoylisoquinoline derivatives. However, a comprehensive literature review revealed a scarcity of comparative studies focused specifically on this subclass, limiting the feasibility of a robust, data-driven guide.
To provide valuable and well-supported insights to the research community, we have broadened the scope of this guide to focus on two closely related and extensively studied classes of isoquinoline alkaloids: benzylisoquinolines and tetrahydroisoquinolines . These compounds have demonstrated significant cytotoxic potential against various cancer cell lines, making them a fertile ground for the discovery of novel anticancer agents.[2][3]
This guide will provide an objective comparison of the cytotoxic performance of various benzylisoquinoline and tetrahydroisoquinoline derivatives, supported by experimental data from peer-reviewed studies. We will delve into the methodologies employed for these cytotoxicity assessments and explore the underlying molecular mechanisms, offering a comprehensive resource for researchers in oncology and drug discovery.
The Therapeutic Potential of Benzylisoquinoline and Tetrahydroisoquinoline Alkaloids
Benzylisoquinoline and tetrahydroisoquinoline alkaloids are a diverse family of natural products and synthetic analogs that have long been a source of inspiration for drug development. Their structural complexity and diverse pharmacological activities have made them attractive candidates for anticancer research.[4] Many of these compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2][3] Understanding the structure-activity relationships (SAR) within these compound classes is crucial for the rational design of more potent and selective anticancer agents.
Comparative Cytotoxicity of Benzylisoquinoline and Tetrahydroisoquinoline Derivatives
The following table summarizes the cytotoxic activity of selected benzylisoquinoline and tetrahydroisoquinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Sanguinarine | Multiple | MTT | 0.11 - 0.54 | [5] |
| Chelerythrine | Multiple | MTT | 0.14 - 0.46 | [5] |
| Compound 7e (Tetrahydroisoquinoline) | A549 (Lung) | MTT | 0.155 | [6] |
| Compound 8d (Tetrahydroisoquinoline) | MCF7 (Breast) | MTT | 0.170 | [6] |
| GM-3-18 (Tetrahydroisoquinoline) | Colo320, DLD-1, HCT116, SNU-C1, SW480 (Colon) | Not Specified | 0.9 - 10.7 | [7] |
| GM-3-121 (Tetrahydroisoquinoline) | MCF-7 (Breast) | Not Specified | 0.43 (µg/mL) | [7] |
| GM-3-121 (Tetrahydroisoquinoline) | MDA-MB-231 (Breast) | Not Specified | 0.37 (µg/mL) | [7] |
| Scoulerine | Caco-2 (Colon), Hep-G2 (Liver) | MTT | Significant Cytotoxicity | [1] |
| Berbamine | Caco-2 (Colon), Hep-G2 (Liver) | MTT | Significant Cytotoxicity | [1] |
| Aromoline | Caco-2 (Colon), Hep-G2 (Liver) | MTT | Significant Cytotoxicity | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials
-
96-well flat-bottomed microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (benzylisoquinoline or tetrahydroisoquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm[10]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[10]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plates on an orbital shaker for about 10-15 minutes to ensure complete dissolution of the formazan.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many benzylisoquinoline and tetrahydroisoquinoline derivatives exert their cytotoxic effects is through the induction of apoptosis.[2][3] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis.[13] Cancer cells often have dysfunctional apoptotic pathways, which contributes to their uncontrolled proliferation and resistance to treatment.[14]
There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Many chemotherapeutic agents, including isoquinoline alkaloids, trigger the intrinsic pathway.[15] This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic proteins (e.g., Bax and Bak) and the release of cytochrome c from the mitochondria.[16] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[15] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[15]
Caption: The intrinsic pathway of apoptosis induced by chemotherapy.
Conclusion and Future Directions
Benzylisoquinoline and tetrahydroisoquinoline alkaloids represent a rich source of chemical diversity with significant potential for the development of novel anticancer therapeutics. The comparative cytotoxicity data presented in this guide highlight the potent activity of several derivatives against a range of cancer cell lines. The detailed protocol for the MTT assay provides a robust method for screening and evaluating the cytotoxic effects of new chemical entities.
Further research should focus on elucidating the precise molecular targets of these compounds and understanding the detailed mechanisms underlying their cytotoxic activity. Structure-activity relationship studies will be instrumental in optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Ultimately, the goal is to translate the promising in vitro findings into effective and safe anticancer drugs for clinical use.
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]
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Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.. [Link]
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Dose-response cytotoxicity curves with IC 50 values determined for.... [Link]
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Chemical structures of benzyltetrahydroisoquinoline, benzylisoquinoline and bisbenzylisoquinoline alkaloid.. [Link]
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Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]
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A Comparative Guide to the Photophysical Properties of Fluorophores: Benchmarking 4-Benzoylisoquinoline Analogs
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of the photophysical properties of three widely used classes of fluorophores—fluoresceins, rhodamines, and coumarins—and introduces the 4-Benzoylisoquinoline scaffold as a promising but less characterized platform. By understanding the fundamental photophysical parameters and the methodologies to determine them, researchers can make more informed decisions in their applications, from cellular imaging to high-throughput screening.
Introduction to a Promising Scaffold: this compound
The isoquinoline core is a key structural motif in many biologically active compounds. When functionalized with a benzoyl group at the 4-position, the resulting this compound structure possesses a donor-π-acceptor (D-π-A) character, which is often associated with interesting photophysical properties, including environmental sensitivity and potentially large Stokes shifts. While specific quantitative data for this compound is not extensively available in the literature, the general properties of push-pull isoquinoline derivatives suggest they are a promising class of fluorophores.[1][2] This guide will use well-characterized fluorophores as a benchmark to understand the potential photophysical landscape of this compound and its analogs.
Comparative Analysis of Benchmark Fluorophores
To provide a clear framework for comparison, we will examine the key photophysical properties of three industry-standard fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. These properties are crucial for determining a fluorophore's suitability for a specific application.
| Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Stokes Shift (nm) | Solvent |
| Fluorescein | 490 | 514 | 92,300 at 500 nm | 0.97 | ~4.0 | 24 | Basic Ethanol[3] |
| Rhodamine B | 543 | 565 | 106,000 at 543 nm | 0.70 | ~1.7 | 22 | Ethanol[4] |
| Coumarin 1 | 373 | 450 | 23,500 at 373 nm | 0.73 | ~2.3 | 77 | Ethanol[5] |
Fluorescein , a xanthene dye, is renowned for its high quantum yield and strong absorption in the blue-green region of the spectrum.[3][6][7] However, its fluorescence is known to be pH-sensitive, which can be a limitation in certain biological applications.[6]
Rhodamine B , another xanthene dye, is characterized by its excellent photostability and high molar extinction coefficient.[8][9] Its absorption and emission maxima are red-shifted compared to fluorescein, making it suitable for multiplexing experiments.
Coumarin 1 belongs to a class of fluorophores known for their large Stokes shifts and sensitivity to the polarity of their environment.[10][11] This solvatochromism can be exploited for sensing applications.[10][11]
Key Photophysical Parameters and Their Significance
The performance of a fluorophore is defined by several key parameters:
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient is desirable as it leads to a brighter fluorescent signal.
-
Fluorescence Quantum Yield (Φ_f): This is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield close to 1 indicates a highly efficient fluorophore.
-
Fluorescence Lifetime (τ_f): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Lifetimes are typically in the nanosecond range.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.
Experimental Protocols for Photophysical Characterization
Accurate determination of photophysical parameters is essential for reliable comparison of fluorophores. The following are standard, self-validating protocols for measuring the key properties discussed above.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Methodology:
-
Prepare a stock solution of the fluorophore in a suitable solvent with a precisely known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The resulting graph should be a straight line passing through the origin.
-
Calculate the molar extinction coefficient (ε) from the slope of the line, where the slope is equal to ε multiplied by the path length of the cuvette (typically 1 cm).
Caption: Workflow for determining the molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is typically determined using a comparative method, referencing a standard with a known quantum yield.
Methodology:
-
Select a suitable fluorescence standard with an absorption and emission profile similar to the sample.
-
Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (Slope_s / Slope_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Caption: Workflow for relative fluorescence quantum yield measurement.
Determination of Fluorescence Lifetime (τ_f)
Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that measures the time delay between an excitation pulse and the detection of an emitted photon.
Methodology:
-
Excite the sample with a high-repetition-rate pulsed laser or LED.
-
Detect the emitted photons using a single-photon sensitive detector.
-
Measure the time difference between the excitation pulse and the arrival of each photon.
-
Build a histogram of the arrival times of many photons. This histogram represents the fluorescence decay profile.
-
Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).
Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.
Conclusion and Future Directions
While this compound remains a less-explored fluorophore, its structural similarity to other D-π-A dyes suggests significant potential. Further research into the synthesis and detailed photophysical characterization of this compound derivatives is warranted. By applying the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate new fluorophores and build a comprehensive understanding of their properties. This will ultimately enable the development of novel probes with tailored characteristics for a wide range of applications in research and drug discovery.
References
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Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]
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Beija, M., Afonso, C. A., & Martinho, J. M. G. (2009). Synthesis and applications of rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. [Link]
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Jones, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. [Link]
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Valeur, B. (2001). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]
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Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
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Ghosh, P., et al. (2019). Photophysical Properties of Coumarin 1 in Bile Salt Aggregates: An Insight into the Role of Bile Salt Structure on the Aggregation Behavior. Langmuir, 35(50), 16555-16567. [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]
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Prahl, S. (2017). OMLC Optical Properties: Fluorescein. Oregon Medical Laser Center. [Link]
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Prahl, S. (2017). OMLC Optical Properties: Coumarin 1. Oregon Medical Laser Center. [Link]
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Prahl, S. (2017). OMLC Optical Properties: Rhodamine B. Oregon Medical Laser Center. [Link]
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Kubin, R. F., & Fletcher, A. N. (1982). The fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462. [Link]
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Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press. [Link]
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Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
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Di Schiena, M., et al. (2016). Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors. Organic & Biomolecular Chemistry, 14(3), 934-943. [Link]
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O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic press. [Link]
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Gotor, R., et al. (2020). Push–Pull (Iso) quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. Chemistry–A European Journal, 26(36), 8153-8161. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Benzoylisoquinoline
For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the bench and into the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Benzoylisoquinoline, a compound of interest in various research applications. Grounded in established safety protocols and regulatory standards, this document is designed to ensure the protection of laboratory personnel and the environment.
At its core, the effective disposal of any chemical is predicated on a thorough understanding of its intrinsic properties and potential hazards. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of guidance, this document synthesizes best practices for aromatic ketones and isoquinoline derivatives, providing a robust framework for its management as a hazardous waste.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a comprehensive hazard assessment is paramount. This compound, while not extensively characterized in publicly available literature, can be assessed based on its constituent functional groups: an aromatic ketone and an isoquinoline core.
-
Aromatic Ketones : This class of compounds can present various hazards, including potential irritation to the skin, eyes, and respiratory tract. Some aromatic ketones are also flammable.[1][2]
-
Isoquinoline Derivatives : Isoquinoline and its derivatives are nitrogen-containing heterocyclic compounds found in many biologically active molecules.[3][4][5] Their toxicological properties can vary widely, but as a class, they should be handled with care, assuming potential toxicity.
In the absence of specific data, it is prudent to treat this compound as a hazardous chemical.[6] The Occupational Safety and Health Administration (OSHA) mandates that if the composition of a laboratory-generated chemical is unknown, it must be considered hazardous.[6]
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Potential Risk | Recommended Precautions |
| Health Hazards | Irritant (skin, eyes, respiratory), Potential toxicity | Wear appropriate Personal Protective Equipment (PPE) |
| Physical Hazards | Potentially combustible | Store away from heat and open flames |
| Environmental Hazards | Harmful to aquatic life | Prevent release into the environment |
Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is non-negotiable when handling and disposing of chemical waste. The following PPE should be worn at all times:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Body Protection : A lab coat or chemical-resistant apron.
-
Respiratory Protection : If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.
All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The disposal of this compound should follow the cradle-to-grave approach for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[8]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : All waste containing this compound, including contaminated labware, unused product, and spill cleanup materials, must be classified as hazardous waste.[9][10]
-
Segregation : This waste stream must be kept separate from non-hazardous waste. Crucially, it should be segregated as a non-halogenated organic waste .[10] Do not mix with incompatible chemicals such as strong oxidizing agents, acids, or bases, which could lead to dangerous reactions.[2]
Step 2: Waste Collection and Containerization
-
Container Selection : Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[2]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including "this compound" and any solvents used.[11][12]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[10][13] Store the container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from sources of ignition.[13]
Step 3: Waste Accumulation and Storage
-
Follow your institution's specific guidelines for the accumulation of hazardous waste, adhering to the volume and time limits for SAAs as defined by the Environmental Protection Agency (EPA).[13]
-
Regularly inspect waste containers for any signs of leakage or degradation.[11]
Step 4: Final Disposal
-
Licensed Disposal Vendor : The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[9] These vendors are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[8]
-
Manifesting : For off-site transport, a hazardous waste manifest is required to track the waste from your facility to its final destination.[14]
-
Incineration : For many organic compounds, incineration at a permitted hazardous waste facility is a common and effective disposal method.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control : If safe to do so, prevent the spread of the spill using appropriate absorbent materials.
-
Cleanup : For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material with an inert absorbent (e.g., vermiculite, sand). All cleanup materials must be collected in a sealed container and disposed of as hazardous waste.
-
Report : Report all spills to your institution's Environmental Health and Safety (EHS) department.
Workflow for Disposal of this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 4-Benzoylisoquinoline: From Personal Protection to Disposal
Welcome to a comprehensive guide designed for our partners in research and development. In our collective pursuit of scientific advancement, the safe and effective handling of specialized chemical reagents is paramount. This document moves beyond mere procedural lists to provide a deep, experience-driven framework for managing 4-Benzoylisoquinoline. Our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your experiments. This guide is built on the core principles of risk assessment, procedural diligence, and responsible waste management.
Foundational Safety: A Hazard-Based Approach
Before any container is opened, a thorough understanding of the compound's intrinsic hazards is essential. This is not just a regulatory formality; it is the foundation upon which all safe handling protocols are built. This compound is a compound that demands respect due to its specific toxicological profile.
A failure to appreciate these hazards can lead to acute health effects and compromise long-term well-being. The Safety Data Sheet (SDS) provides the primary GHS hazard classifications which we have summarized below for immediate reference.
| Hazard Class | GHS Code | Hazard Statement | Causality in the Lab Environment |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | Accidental spills on unprotected skin can lead to systemic toxicity. This underscores the critical importance of proper glove selection and lab coat discipline. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Risk of ingestion via contaminated hands is a primary concern. Strict prohibition of eating, drinking, or smoking in the lab is non-negotiable. |
| Skin Irritation | H315 | Causes skin irritation. | Direct contact can cause localized inflammation and discomfort, potentially leading to more severe dermatitis with repeated exposure. |
| Eye Irritation | H319 | Causes serious eye irritation. | Aerosolized powder or splashes of solutions can cause significant pain and potential damage to the eyes. Appropriate eye protection is mandatory. |
| Chronic Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | Improper disposal can introduce the compound into waterways, causing long-term ecological damage. This dictates a stringent waste management protocol. |
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy tailored to the specific task at hand. The mandate to "Wear protective gloves/ protective clothing/ eye protection/ face protection" (P280) from the SDS is our starting point.
Eye and Face Protection: Your First Line of Defense
Given the serious eye irritation risk (H319), eye protection is non-negotiable. The choice of equipment depends on the scale and nature of the operation.
-
Minimum Requirement (e.g., handling sealed containers, preparing dilute solutions): ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Standard Use (e.g., weighing, transfers, reactions): Chemical splash goggles.[1] These provide a complete seal around the eyes, offering superior protection from splashes and airborne particulates.
-
Required for High-Risk Operations (e.g., large-scale reactions, risk of splashing): A face shield worn over chemical splash goggles.[1][2] This provides an additional layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
The dermal toxicity (H311) of this compound makes skin protection a critical control point.
-
Gloves: Nitrile gloves are a suitable initial choice for incidental contact with many solvents and solids.[2][3] However, it is your responsibility to consult a glove manufacturer's compatibility chart for the specific solvents you are using. Always double-glove when handling concentrated solutions. Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands.
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snap or button front is mandatory. This protects your personal clothing and skin from incidental contact.
-
Additional Protection: For large-scale operations or situations with a high risk of splashing, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[1][4]
Respiratory Protection: When Engineering Controls are Insufficient
While handling this compound in a properly functioning chemical fume hood should prevent inhalation exposure, certain procedures may generate dust or aerosols.
-
Requirement: If you are weighing the powder outside of a containment hood or if ventilation is inadequate, respiratory protection is necessary.
-
Selection: A NIOSH-approved N95 dust mask may be sufficient for nuisance dust, but for any significant aerosolization potential, a half-mask or full-face respirator with appropriate particulate cartridges is recommended. Consult your institution's Environmental Health and Safety (EHS) department for fit testing and selection guidance.[5][6]
Step-by-Step Operational Workflow
This workflow is designed to be a self-validating system, with built-in checks to ensure safety at each stage.
Step 1: Pre-Operation Safety Check
-
Review the SDS: Read the Safety Data Sheet for this compound and any other chemicals involved in the procedure.[7][8]
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid inspection sticker. Ensure the sash is at the appropriate working height.
-
Assemble PPE: Don all required PPE as outlined in Section 2.
-
Prepare Spill Kit: Ensure a chemical spill kit appropriate for solids and the solvents in use is immediately accessible.
Step 2: Aliquoting and Weighing (Solid Compound)
-
Work Zone: Perform all manipulations within the certified chemical fume hood to contain any dust.
-
Transfer: Use a spatula or scoop to carefully transfer the solid from the stock bottle to a tared weigh boat or vial. Avoid creating dust by using slow, deliberate movements.
-
Closure: Immediately and securely cap the primary stock bottle.
-
Cleanup: Gently wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Step 3: In-Process Handling and Reaction
-
Addition: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Monitoring: Keep the reaction within the fume hood for the entire duration.
-
Transport: If materials must be moved, use secondary containment (e.g., a plastic tub or beaker) to carry vessels.[9]
Step 4: Post-Procedure Decontamination
-
Quenching: Safely quench the reaction according to your validated protocol.
-
Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent to remove residual this compound. Collect this initial rinse as hazardous waste. Subsequent cleaning can then be performed using standard methods.
-
Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
Caption: A standard workflow for the safe handling of this compound.
Emergency Response Plan
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Spill Response:
-
Minor Spill (in fume hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and institutional EHS. Prevent entry and wait for trained emergency responders.
Compliant Waste Disposal
Disposal must be conducted in strict accordance with local, state, and federal regulations, recognizing the compound's aquatic toxicity.[13] Never discharge this compound or its waste streams into the sewer system.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh paper, and grossly contaminated solids (e.g., spill cleanup materials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including initial glassware rinses, in a compatible, sealed, and labeled hazardous waste container. Ensure waste streams are compatible before mixing.
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full chemical inventory, including "this compound."
-
Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
Caption: Decision tree for the proper disposal of this compound waste.
References
- SAFETY DATA SHEET for this compound. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- 4-Bromoisoquinoline Safety Data Sheet. Apollo Scientific.
- MSDS of 2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide. Capot Chemical Co., Ltd.
- Benzyl Benzoate MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). Available from: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services. Available from: [Link]
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Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH). Available from: [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]
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Lab Safety Equipment & PPE. ChemTalk. Available from: [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. Available from: [Link]
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What PPE is recommended for chemical hazards? Creative Safety Supply. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
